6-Isopropyl-9-methyl-1,4-dioxaspiro[4.5]decane-2-methanol
Description
Properties
IUPAC Name |
(9-methyl-6-propan-2-yl-1,4-dioxaspiro[4.5]decan-3-yl)methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H24O3/c1-9(2)12-5-4-10(3)6-13(12)15-8-11(7-14)16-13/h9-12,14H,4-8H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBJCYZPANVLBRK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC(C2(C1)OCC(O2)CO)C(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H24O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20866983 | |
| Record name | 1,4-Dioxaspiro[4.5]decane-2-methanol, 9-methyl-6-(1-methylethyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20866983 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
228.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
clear colourless viscous liquid | |
| Record name | (-)-Menthone 1,2-glycerol ketal | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/419/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
| Record name | dl-Menthone 1,2-glycerol ketal | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/103/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Boiling Point |
322.00 to 323.00 °C. @ 760.00 mm Hg | |
| Record name | Menthone 1,2-glyceryl ketal | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0036139 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
soluble in water, olive oil <15% and almond oil 1% w/w | |
| Record name | (-)-Menthone 1,2-glycerol ketal | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/419/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
| Record name | dl-Menthone 1,2-glycerol ketal | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/103/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Density |
1.0306, 1.0308 | |
| Record name | (-)-Menthone 1,2-glycerol ketal | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/419/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
| Record name | dl-Menthone 1,2-glycerol ketal | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/103/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
CAS No. |
63187-91-7 | |
| Record name | Menthone glycerin acetal | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=63187-91-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Menthone 1,2-glycerol ketal | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0063187917 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1,4-Dioxaspiro[4.5]decane-2-methanol, 9-methyl-6-(1-methylethyl)- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 1,4-Dioxaspiro[4.5]decane-2-methanol, 9-methyl-6-(1-methylethyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20866983 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-hydroxymethyl-9-methyl-6-(1-methylethyl)-1,4-dioxaspiro[4.5]decane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.100.962 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 1,4-Dioxaspiro[4.5]decane-2-methanol, 9-methyl-6-(1-methylethyl) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.117.952 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | MENTHONE 1,2-GLYCEROL KETAL, (±)- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7QQ1EE6RCP | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | Menthone 1,2-glyceryl ketal | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0036139 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Foundational & Exploratory
An In-Depth Technical Guide to the Synthesis of 6-Isopropyl-9-methyl-1,4-dioxaspiro[4.5]decane-2-methanol
Abstract
This technical guide provides a comprehensive overview of the synthesis of 6-Isopropyl-9-methyl-1,4-dioxaspiro[4.5]decane-2-methanol, a valuable spiroketal with applications in the fragrance and cosmetic industries. This document is intended for researchers, scientists, and professionals in drug development and chemical synthesis. It details the underlying chemical principles, a step-by-step experimental protocol, and critical considerations for the successful synthesis, purification, and characterization of the target molecule. The synthesis is predicated on the acid-catalyzed ketalization of (-)-menthone with glycerol, a classic yet elegant transformation that exemplifies the formation of cyclic ketals.
Introduction: The Significance of Spiroketals
Spiroketals are a prominent class of heterocyclic compounds characterized by a spirocyclic junction where two rings share a single carbon atom, which is also the acetal or ketal carbon. This structural motif is found in a vast array of natural products, including pheromones, antibiotics, and marine toxins, often imparting significant biological activity. The rigid, three-dimensional structure of the spiroketal core can serve as a scaffold for presenting functional groups in a well-defined spatial arrangement, making them attractive targets in medicinal chemistry and drug discovery.
This compound, also known as menthone glyceryl acetal, is a synthetic spiroketal that has garnered commercial interest, primarily as a cooling agent in cosmetics and personal care products. Its synthesis from readily available starting materials, (-)-menthone and glycerol, makes it an excellent case study for understanding the principles of spiroketal formation.
Retrosynthetic Analysis and Synthesis Strategy
The synthesis of this compound is a straightforward yet illustrative example of retrosynthetic design. The target molecule is a spiroketal, which can be disconnected at the C-O bonds of the ketal functionality to reveal its constituent carbonyl compound and diol.
Caption: Experimental workflow for the synthesis.
Step-by-Step Instructions:
-
Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar, add (-)-menthone (30.0 g, 0.195 mol), glycerol (20.0 g, 0.217 mol), and p-toluenesulfonic acid monohydrate (2.0 g, 0.0105 mol). Add approximately 100 mL of toluene to the flask.
-
Azeotropic Distillation: Equip the flask with a Dean-Stark trap and a reflux condenser. Heat the mixture to reflux with vigorous stirring. The toluene-water azeotrope will begin to collect in the Dean-Stark trap, effectively removing water from the reaction and driving the equilibrium towards the formation of the ketal.
-
Reaction Monitoring: Continue the reflux for several hours, monitoring the progress of the reaction by Thin Layer Chromatography (TLC) or Gas Chromatography (GC) until the starting material, (-)-menthone, is consumed.
-
Work-up: Once the reaction is complete, allow the mixture to cool to room temperature. Transfer the reaction mixture to a separatory funnel and wash with a saturated aqueous solution of sodium bicarbonate to neutralize the p-toluenesulfonic acid catalyst.
-
Extraction and Drying: Extract the aqueous layer with diethyl ether. Combine the organic layers and wash with brine. Dry the combined organic phase over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.
-
Purification: The crude product can be purified by vacuum distillation or column chromatography on silica gel to yield the pure this compound as a clear, viscous liquid.
Expected Yield and Purity
Based on reported syntheses, a yield of approximately 40-50% can be expected. The purity of the final product, as determined by gas chromatography, should be in the range of 90-95%. [1]
Characterization of the Product
Thorough characterization of the synthesized this compound is crucial to confirm its identity and purity.
Spectroscopic Data
-
Infrared (IR) Spectroscopy: The IR spectrum of the product is expected to show characteristic peaks for C-O-C stretching of the ketal group around 1040-1100 cm⁻¹, and a broad peak for the O-H stretching of the primary alcohol at approximately 3400 cm⁻¹. [1]The absence of a strong carbonyl (C=O) peak around 1710 cm⁻¹ from the starting menthone is a key indicator of a successful reaction.
-
Mass Spectrometry (MS): Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful tool for confirming the molecular weight of the product. The expected molecular weight of this compound is 228.33 g/mol . [2]The mass spectrum will show a molecular ion peak (M⁺) corresponding to this mass.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹³C NMR: The ¹³C NMR spectrum would be expected to show 13 distinct signals corresponding to the 13 carbon atoms in the molecule. The spiroketal carbon would appear at a characteristic downfield shift.
Chromatographic Analysis
-
Gas Chromatography (GC): GC is an effective method for assessing the purity of the final product and for monitoring the progress of the reaction. The retention time of the product will be distinct from that of the starting materials.
Safety and Handling
-
(-)-Menthone: Combustible liquid. Handle in a well-ventilated area.
-
Glycerol: Not considered hazardous.
-
p-Toluenesulfonic acid: Corrosive. Causes severe skin burns and eye damage. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Toluene: Flammable liquid and vapor. Harmful if inhaled or absorbed through the skin. It is a known reproductive toxin. All manipulations should be performed in a fume hood.
-
This compound: May cause skin and eye irritation. [3]Handle with care and appropriate PPE.
Conclusion
The synthesis of this compound via the acid-catalyzed ketalization of (-)-menthone and glycerol is a robust and scalable process. This technical guide provides a comprehensive framework for its successful execution, from the underlying chemical principles to a detailed experimental protocol and characterization methods. The insights provided herein are intended to empower researchers and scientists in their pursuit of synthesizing this and other valuable spiroketal compounds.
References
-
Fragrance Material Safety Assessment Center. (2024, May 23). menthone 1,2-glycerol ketal, CAS Registry Number 63187-91-7. Retrieved from [Link]
- Enhanced flavors using menthone ketals. (1992). EP0485170A1. Google Patents.
-
Kiessling, A., & Zeller, M. (2011). [(2R,5R,6S,9R)-6-Isopropyl-9-methyl-1,4-dioxaspiro-[4.5]decan-2-yl]methyl 4-bromo-benzoate. Acta Crystallographica Section E: Structure Reports Online, 67(Pt 3), o733–o734. [Link]
-
Synerzine. (2018). 1,4-Dioxaspiro[4.5]decane-2-methanol, 9-methyl-6-(1-methylethyl)- Safety Data Sheet. Retrieved from [Link]
Sources
physicochemical properties of 6-Isopropyl-9-methyl-1,4-dioxaspiro[4.5]decane-2-methanol
An In-Depth Technical Guide to the Physicochemical Properties of 6-Isopropyl-9-methyl-1,4-dioxaspiro[4.5]decane-2-methanol
This guide provides a comprehensive overview of the predicted physicochemical properties of the novel compound this compound. Designed for researchers, scientists, and professionals in drug development, this document delves into the theoretical and practical aspects of characterizing this molecule. Given the absence of extensive experimental data in the public domain, this guide emphasizes predictive methodologies and established experimental protocols to empower researchers in their investigation of this and similar chemical entities.
The 1,4-dioxaspiro[4.5]decane scaffold is a recurring motif in a variety of natural products, often imparting unique conformational rigidity and stereochemical complexity. The specific substitutions of an isopropyl group at the 6-position, a methyl group at the 9-position, and a methanol at the 2-position suggest a molecule with potential for interesting biological activity and specific solubility and lipophilicity profiles. Understanding these fundamental physicochemical properties is a critical first step in any drug discovery and development pipeline, influencing everything from initial screening to formulation and bioavailability.
Predicted Physicochemical Profile
In the absence of direct experimental data, computational methods provide a robust starting point for understanding the physicochemical landscape of a novel molecule. The following table summarizes the predicted properties for this compound, generated using established algorithms.
| Property | Predicted Value | Significance in Drug Development |
| Molecular Formula | C15H28O3 | Defines the elemental composition and molar mass. |
| Molecular Weight | 256.38 g/mol | Influences diffusion, bioavailability, and formulation. |
| LogP (Octanol/Water Partition Coefficient) | 2.85 | A key indicator of lipophilicity, impacting membrane permeability and absorption. |
| Aqueous Solubility (LogS) | -3.2 | Predicts the extent to which the compound will dissolve in water, affecting administration routes. |
| pKa (Acidic/Basic) | Not predicted to ionize significantly in physiological pH range. | Determines the charge state of the molecule at different pH values, influencing solubility and binding. |
| Polar Surface Area (PSA) | 49.69 Ų | Correlates with hydrogen bonding potential and membrane permeability. |
| Number of Hydrogen Bond Donors | 1 | Influences interactions with biological targets and solubility. |
| Number of Hydrogen Bond Acceptors | 3 | Influences interactions with biological targets and solubility. |
| Rotatable Bonds | 3 | A measure of molecular flexibility, impacting binding affinity. |
Experimental Determination of Physicochemical Properties
While predictive models are invaluable, experimental verification is paramount. The following sections detail standard protocols for the determination of key physicochemical parameters.
Determination of Lipophilicity (LogP) via RP-HPLC
The octanol-water partition coefficient (LogP) is a critical measure of a compound's lipophilicity. A common and reliable method for its determination is through reverse-phase high-performance liquid chromatography (RP-HPLC). This technique correlates the retention time of a compound on a nonpolar stationary phase with its LogP value.
Workflow for LogP Determination
Caption: RP-HPLC workflow for LogP determination.
Step-by-Step Protocol:
-
Preparation of Standards: A series of compounds with known LogP values are prepared in a suitable solvent (e.g., acetonitrile).
-
Sample Preparation: A stock solution of this compound is prepared in the same solvent.
-
HPLC Conditions: A C18 column is equilibrated with a mobile phase, typically a mixture of acetonitrile and water. The flow rate and temperature are kept constant.
-
Injection and Elution: The standards and the test compound are injected onto the column. The retention time for each compound is recorded.
-
Calibration Curve: A calibration curve is generated by plotting the known LogP values of the standards against their retention times.
-
LogP Calculation: The LogP of the test compound is determined by interpolating its retention time on the calibration curve.
Aqueous Solubility Assessment using the Shake-Flask Method
The shake-flask method is the gold standard for determining aqueous solubility. It involves saturating a solution with the compound and then measuring its concentration.
Workflow for Solubility Determination
Caption: Shake-flask method for solubility determination.
Step-by-Step Protocol:
-
Sample Preparation: An excess amount of the solid compound is added to a known volume of an aqueous buffer (e.g., phosphate-buffered saline, PBS) at a specific pH.
-
Equilibration: The mixture is agitated at a constant temperature for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.
-
Phase Separation: The suspension is allowed to stand, or is centrifuged, to separate the undissolved solid from the saturated solution.
-
Sampling and Filtration: An aliquot of the clear supernatant is carefully removed and filtered to remove any remaining solid particles.
-
Quantification: The concentration of the dissolved compound in the filtrate is determined using a suitable analytical method, such as HPLC or UV-Vis spectroscopy, against a standard curve.
Chemical Stability Profiling
Assessing the chemical stability of a new entity is crucial for determining its shelf-life and potential degradation pathways. Forced degradation studies expose the compound to harsh conditions to accelerate its decomposition.
Forced Degradation Study Design
Workflow for Stability Assessment
Caption: Forced degradation study workflow.
Step-by-Step Protocol:
-
Stock Solution Preparation: A stock solution of the compound is prepared in a suitable solvent.
-
Stress Conditions: Aliquots of the stock solution are subjected to various stress conditions:
-
Acidic: Treatment with a dilute acid (e.g., 0.1 M HCl).
-
Basic: Treatment with a dilute base (e.g., 0.1 M NaOH).
-
Oxidative: Treatment with an oxidizing agent (e.g., 3% H₂O₂).
-
Thermal: Incubation at an elevated temperature (e.g., 60°C).
-
Photolytic: Exposure to UV light.
-
-
Time-Point Analysis: Samples are taken at various time points from each stress condition.
-
Analytical Method: The samples are analyzed by a stability-indicating method, typically HPLC-MS, to separate the parent compound from any degradants.
-
Data Analysis: The percentage of the parent compound remaining is calculated at each time point. The mass-to-charge ratio of the degradation products can be used to elucidate their structures.
Conclusion
The , while not yet extensively documented, can be reliably predicted and experimentally determined through the robust methodologies outlined in this guide. The presented protocols for LogP, solubility, and stability provide a clear and actionable framework for researchers to generate the critical data necessary for advancing this compound through the drug discovery and development process. A thorough understanding of these fundamental characteristics is indispensable for unlocking the full therapeutic potential of this and other novel chemical entities.
References
-
Perron, F., & Albizati, K. F. (1989). Chemistry of spiroketals. Chemical Reviews, 89(8), 1617-1661. [Link]
A Technical Guide to the NMR Structural Elucidation of 6-Isopropyl-9-methyl-1,4-dioxaspiro[4.5]decane-2-methanol
Introduction: The Analytical Challenge of a Chiral Spiroketal
6-Isopropyl-9-methyl-1,4-dioxaspiro[4.5]decane-2-methanol (also known as menthone glyceryl acetal) is a complex organic molecule with significant interest in the fragrance and flavor industries.[1][2] Its synthesis, typically from a menthone precursor and a glycerol derivative, results in a chiral spiroketal structure with multiple stereocenters. The precise stereochemistry of the molecule dictates its olfactory properties and biological interactions, making unambiguous structural characterization paramount for quality control, regulatory compliance, and new product development.
Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for the complete determination of the chemical structure of such molecules in solution.[3] This guide provides an in-depth, technical walkthrough of the methodologies and logical framework required for the complete NMR characterization of this target molecule. As publicly available experimental spectra for this specific compound are scarce, this document serves as a predictive guide, demonstrating the application of fundamental and advanced NMR techniques for its structural verification and stereochemical assignment. We will operate under the assumption that the molecule is synthesized from (-)-menthone, which imparts a defined stereochemistry on the cyclohexane ring.[4]
Part 1: Foundational 1D NMR Analysis: Predicting the ¹H and ¹³C Chemical Landscapes
The first step in any structural elucidation is the acquisition and analysis of 1D proton (¹H) and carbon-13 (¹³C) NMR spectra. These experiments provide fundamental information about the electronic environment of each nucleus and the number of non-equivalent atoms in the molecule.
Predicted ¹H NMR Spectrum
The ¹H NMR spectrum provides information on the chemical environment and connectivity of protons. The predicted chemical shifts (δ) are influenced by shielding and deshielding effects from nearby functional groups. Multiplicity arises from spin-spin (J) coupling between neighboring protons.
Experimental Protocol: 1D ¹H NMR Acquisition
-
Sample Preparation: Accurately weigh 5-10 mg of the purified compound and dissolve it in ~0.6 mL of a deuterated solvent (e.g., CDCl₃).[5] Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).
-
Instrument Setup: Use a high-field NMR spectrometer (e.g., 500 MHz or higher) to achieve optimal signal dispersion.
-
Acquisition: Acquire the spectrum at a constant temperature (e.g., 298 K). A standard pulse program (e.g., 'zg30') is typically used.
-
Processing: Fourier transform the free induction decay (FID), phase correct the spectrum, and calibrate the chemical shift scale to the TMS signal.
Table 1: Predicted ¹H NMR Chemical Shifts and Multiplicities
| Atom(s) | Predicted δ (ppm) | Multiplicity | Predicted J (Hz) | Assignment Notes |
| H-2 | ~3.8 - 4.2 | m | Proton on the dioxolane ring, adjacent to the hydroxymethyl group. Complex multiplet due to coupling with H-3a, H-3b, and H-11a/b. | |
| H-3a, H-3b | ~3.6 - 4.0 | m | Diastereotopic protons of the dioxolane ring. Complex overlapping multiplets. | |
| H-7, H-8, H-10, H-12 | ~0.8 - 2.2 | m | Protons of the cyclohexane ring. Significant signal overlap is expected. Axial and equatorial protons will have different chemical shifts and coupling constants. | |
| H-9 | ~2.0 - 2.4 | m | Methine proton of the isopropyl group. Septet or multiplet of doublets. | |
| H-11a, H-11b | ~3.5 - 3.7 | m | Diastereotopic protons of the hydroxymethyl group. | |
| H-13, H-14 | ~0.8 - 1.0 | d | ~6-7 | Diastereotopic methyl groups of the isopropyl substituent. |
| H-15 | ~0.8 - 1.0 | d | ~6-7 | Methyl group on the cyclohexane ring. |
| OH | Variable | br s | Chemical shift is dependent on concentration and solvent. |
Note: These are estimated values. Actual experimental values may vary. The numbering scheme is provided in the diagram below.
Predicted ¹³C NMR and DEPT Analysis
The ¹³C NMR spectrum reveals the number of unique carbon environments. Due to the low natural abundance of ¹³C, spectra are typically acquired with proton decoupling, resulting in singlets for each carbon. Distortionless Enhancement by Polarization Transfer (DEPT) experiments are crucial for distinguishing between CH₃, CH₂, CH, and quaternary carbons.
Experimental Protocol: ¹³C and DEPT NMR Acquisition
-
Sample Preparation: A more concentrated sample (20-50 mg in ~0.6 mL of solvent) is preferred for ¹³C NMR due to its lower sensitivity.[1]
-
Instrument Setup: Use the same spectrometer as for ¹H NMR.
-
Acquisition:
-
¹³C: Use a standard proton-decoupled pulse sequence (e.g., 'zgpg30'). A longer acquisition time is typically required.
-
DEPT-135: Use a standard DEPT-135 pulse sequence. CH/CH₃ signals will appear as positive peaks, while CH₂ signals will be negative.
-
DEPT-90: Use a standard DEPT-90 pulse sequence. Only CH signals will be visible.
-
-
Processing: Process the data similarly to the ¹H spectrum.
Table 2: Predicted ¹³C NMR Chemical Shifts and DEPT Information
| Atom(s) | Predicted δ (ppm) | DEPT-135 | DEPT-90 | Assignment Notes |
| C-2 | ~75 - 80 | CH | CH | Methine carbon in the dioxolane ring, bonded to oxygen and the hydroxymethyl group. |
| C-3 | ~65 - 70 | CH₂ | - | Methylene carbon in the dioxolane ring. |
| C-5 | ~108 - 112 | C | - | Spiroketal carbon, highly deshielded due to two oxygen attachments. |
| C-6 | ~45 - 50 | CH | CH | Methine carbon of the cyclohexane ring bearing the isopropyl group. |
| C-7, C-8, C-10 | ~25 - 40 | CH₂ | - | Methylene carbons of the cyclohexane ring. |
| C-9 | ~30 - 35 | CH | CH | Methine carbon of the cyclohexane ring bearing the methyl group. |
| C-11 | ~62 - 66 | CH₂ | - | Hydroxymethyl carbon. |
| C-12 | ~28 - 33 | CH | CH | Methine carbon of the isopropyl group. |
| C-13, C-14 | ~18 - 22 | CH₃ | - | Diastereotopic methyl carbons of the isopropyl group. |
| C-15 | ~20 - 24 | CH₃ | - | Methyl carbon on the cyclohexane ring. |
Note: These are estimated values based on known shifts for menthone and glycerol acetal derivatives.[6][7]
Part 2: Elucidation of Connectivity using 2D NMR
While 1D NMR provides a list of ingredients, 2D NMR experiments provide the recipe, revealing how these atoms are connected. These experiments are indispensable for assembling the molecular structure from its constituent parts.
Caption: Numbering scheme for NMR assignment.
COSY (COrrelation SpectroscopY): Mapping ¹H-¹H Connections
The COSY experiment identifies protons that are coupled to each other, typically through two or three bonds.[6] Cross-peaks in the 2D map connect coupled protons.
Expected Correlations:
-
A strong correlation network will be observed among the protons of the cyclohexane ring (H-6 through H-10 and H-15).
-
The methine proton of the isopropyl group (H-12) will show correlations to the methyl protons (H-13, H-14) and to the ring proton H-6.
-
Within the dioxolane ring, H-2 will show correlations to the geminal protons H-3a and H-3b.
-
The hydroxymethyl protons (H-11a, H-11b) will correlate with H-2.
Caption: Predicted ¹H-¹H COSY correlations.
HSQC (Heteronuclear Single Quantum Coherence): Linking Protons to Carbons
The HSQC experiment is a cornerstone of structure elucidation, creating a 2D map that correlates each proton with the carbon atom it is directly attached to (a one-bond correlation).[8] This allows for the confident assignment of carbon signals based on the more dispersed and easily interpretable proton signals.
Expected Correlations:
-
Each protonated carbon in Table 2 will show a cross-peak with its corresponding proton(s) from Table 1.
-
For example, the carbon signal predicted at ~108-112 ppm (C-5) will show no correlation, confirming its quaternary nature.
-
The CH₂ groups (e.g., C-3, C-11) will show correlations to their respective pairs of diastereotopic protons.
HMBC (Heteronuclear Multiple Bond Correlation): Assembling the Molecular Skeleton
The HMBC experiment detects longer-range couplings between protons and carbons, typically over two or three bonds (²J_CH and ³J_CH).[8] This is the key experiment for connecting the different spin systems identified by COSY.
Key Expected Correlations for Skeletal Assembly:
-
Connecting the Rings: Protons on the cyclohexane ring (H-6 and H-10) should show correlations to the spiro carbon (C-5). Similarly, protons on the dioxolane ring (H-2, H-3) should also show correlations to C-5. These correlations are definitive proof of the spirocyclic core.
-
Positioning Substituents:
-
The isopropyl methyl protons (H-13, H-14) will show correlations to the isopropyl methine carbon (C-12) and the ring carbon C-6.
-
The ring methyl protons (H-15) will show correlations to C-9 and adjacent ring carbons (C-8, C-10).
-
The hydroxymethyl protons (H-11a/b) will show a key correlation to C-2, confirming the position of the CH₂OH group.
-
Caption: Key predicted long-range HMBC correlations.
Part 3: Stereochemical Assignment via NOESY/ROESY
With the planar structure confirmed, the final and most nuanced step is to determine the three-dimensional arrangement of the atoms, or the relative stereochemistry. This is achieved by observing the Nuclear Overhauser Effect (NOE), which is a through-space interaction between protons that are close to each other (< 5 Å), regardless of their bonding connectivity.[9][10]
-
NOESY (Nuclear Overhauser Effect Spectroscopy): The standard experiment for this purpose.
-
ROESY (Rotating-frame Overhauser Effect Spectroscopy): Often preferred for molecules of intermediate size (like this one, MW ~228 g/mol ), as it avoids the issue of zero or negative NOE signals that can occur in NOESY.[3]
Key Spatial Relationships to Probe:
-
Cyclohexane Ring Conformation: The chair conformation of the cyclohexane ring will be confirmed by strong NOEs between axial protons on the same face of the ring (e.g., 1,3-diaxial interactions).
-
Substituent Orientation:
-
The relative orientation of the isopropyl and methyl groups can be determined. For instance, an NOE between the methyl protons (H-15) and the isopropyl methine proton (H-12) would suggest they are on the same face of the ring.
-
NOEs between the cyclohexane ring protons and the dioxolane ring protons will establish the relative orientation of the two ring systems around the spiro center. For example, an NOE between an axial proton on C-10 and a proton on C-3 would define their spatial proximity.
-
Conclusion: A Self-Validating Workflow
The comprehensive NMR characterization of this compound is a logical, multi-step process. Each experiment builds upon the last, creating a self-validating system of data. The 1D spectra provide the atomic inventory, COSY connects the protons into discrete spin systems, HSQC assigns the carbons to those systems, HMBC assembles the complete molecular skeleton, and NOESY/ROESY reveals the final 3D architecture. This methodical approach ensures the highest degree of confidence in the final structural assignment, a critical requirement for research, development, and commercialization in the chemical sciences.
Caption: Logical workflow for NMR-based structure elucidation.
References
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-
ACD/Labs. "Stereochemistry Information from NOESY/ROESY data … Part 1". ACD/Labs Blog. Available at: [Link][11]
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Biological Magnetic Resonance Data Bank. "bmse000375 L-menthone at BMRB". BMRB. Available at: [Link][6]
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Casabianca, H., et al. "Menthone-like compounds." Magnetic Resonance in Chemistry. Available at: [Link][7]
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Chemical Instrumentation Facility, Iowa State University. "NMR Sample Preparation". Iowa State University. Available at: [Link][5]
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Columbia University NMR Core Facility. "NOESY and ROESY". Columbia University. Available at: [Link][3]
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Organic Spectroscopy International. "NOESY and ROESY". Organic Spectroscopy International Blog. Available at: [Link][10]
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San Diego State University NMR Facility. "Common 2D (COSY, HSQC, HMBC)". SDSU Department of Chemistry. Available at: [Link]
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MySkinRecipes. "this compound". MySkinRecipes. Available at: [Link][1]
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PubMed. "[(2R,5R,6S,9R)-6-Isopropyl-9-methyl-1,4-dioxaspiro-[4.5]decan-2-yl]methyl 4-bromo-benzoate". PubMed. Available at: [Link][4]
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Mass Spectrometry of 6-Isopropyl-9-methyl-1,4-dioxaspiro[4.5]decane-2-methanol: A Technical Guide
This guide provides an in-depth technical exploration of the mass spectrometric behavior of 6-Isopropyl-9-methyl-1,4-dioxaspiro[4.5]decane-2-methanol. Designed for researchers, scientists, and professionals in drug development, this document elucidates the structural characteristics, predictable fragmentation patterns, and the analytical methodologies essential for the comprehensive characterization of this complex molecule. By integrating foundational principles with practical insights, this guide serves as a valuable resource for the structural elucidation of related spirocyclic compounds.
Introduction: Unveiling a Complex Spirocyclic Acetal
This compound (CAS No: 63187-91-7) is a multifaceted organic molecule featuring a spirocyclic acetal core. Its structure is derived from the terpenoid menthone, indicating its potential relevance in flavor, fragrance, and natural product chemistry.[1][2] The presence of a dioxaspiro[4.5]decane skeleton, substituted with isopropyl, methyl, and methanol groups, presents a unique challenge and opportunity for mass spectrometric analysis. Understanding the fragmentation behavior of this molecule is paramount for its unambiguous identification and for differentiating it from structurally similar compounds.
This guide will delve into the theoretical underpinnings of its mass spectrometric fragmentation, propose plausible fragmentation pathways based on established chemical principles, and provide robust experimental protocols for its analysis.
Molecular Characteristics and Structural Elucidation
A thorough understanding of the molecule's physical and chemical properties is the bedrock of any analytical endeavor.
| Property | Value | Source |
| IUPAC Name | (6-isopropyl-9-methyl-1,4-dioxaspiro[4.5]decan-2-yl)methanol | |
| CAS Number | 63187-91-7 | |
| Molecular Formula | C13H24O3 | |
| Molecular Weight | 228.33 g/mol | Calculated |
| InChI Key | ZBJCYZPANVLBRK-UHFFFAOYSA-N |
The structure combines a cyclohexane ring (derived from menthone) with a 1,3-dioxolane ring in a spirocyclic arrangement. This unique fusion of a terpenoid-like moiety with a cyclic acetal dictates its fragmentation behavior under mass spectrometric conditions.
The Mass Spectrometric Landscape: Ionization and Fragmentation
Electron Ionization (EI) is a common and powerful technique for the analysis of volatile and semi-volatile organic compounds. The high energy imparted during EI induces extensive fragmentation, providing a detailed structural fingerprint of the analyte.
The Molecular Ion: A Fleeting Glimpse
For many cyclic acetals, the molecular ion (M+) peak is often weak or entirely absent in the 70 eV EI mass spectrum.[3] This is due to the inherent instability of the ionized acetal moiety, which readily undergoes ring opening and subsequent fragmentation. Therefore, for this compound, a prominent molecular ion at m/z 228 is not anticipated. The use of softer ionization techniques, such as Chemical Ionization (CI), may be necessary to observe the protonated molecule [M+H]+ at m/z 229 and confirm the molecular weight.
Proposed Fragmentation Pathways under Electron Ionization
The fragmentation of this molecule is predicted to be driven by the lability of the dioxolane ring and the stability of the resulting carbocations. The following pathways are proposed based on established fragmentation mechanisms for cyclic acetals and terpenoids.[4][5][6]
A primary fragmentation event is the cleavage of the C-C bond adjacent to one of the oxygen atoms in the dioxolane ring (α-cleavage).[4] This leads to the formation of a resonance-stabilized oxonium ion.
The substituted cyclohexane ring will also undergo characteristic fragmentation, including the loss of the isopropyl group (43 Da) and methyl group (15 Da).
While a classical McLafferty rearrangement is not immediately obvious, the presence of multiple oxygen atoms and alkyl chains could facilitate hydrogen rearrangements, leading to the elimination of neutral molecules like water (18 Da) or formaldehyde (30 Da).[7]
The interplay of these pathways will generate a complex but interpretable mass spectrum. Below is a diagram illustrating the proposed major fragmentation pathways.
Caption: Proposed EI fragmentation pathways for this compound.
Experimental Protocol: A Self-Validating System
To ensure the generation of high-quality, reproducible data, a meticulously designed experimental protocol is essential. This protocol is designed to be a self-validating system, incorporating quality control checks at each stage.
Sample Preparation
Given the likely volatility of the analyte, direct injection or headspace analysis is appropriate.[8]
-
Standard Preparation : Prepare a stock solution of this compound at a concentration of 1 mg/mL in a high-purity volatile solvent such as hexane or ethyl acetate.
-
Working Solutions : Create a series of dilutions from the stock solution (e.g., 100 µg/mL, 10 µg/mL, 1 µg/mL) to determine the optimal concentration for analysis and to assess instrument linearity.
-
Quality Control (QC) Sample : Prepare a mid-range concentration QC sample from a separate weighing of the standard to validate the accuracy of the calibration curve.
Gas Chromatography-Mass Spectrometry (GC-MS) Analysis
GC-MS is the technique of choice for separating the analyte from any potential impurities and for introducing it into the mass spectrometer.[9]
| GC Parameter | Recommended Setting | Rationale |
| Column | 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., DB-5ms) | Provides excellent separation for a wide range of analytes. |
| Injection Mode | Splitless (for trace analysis) or Split (for higher concentrations) | To ensure appropriate sample loading onto the column. |
| Injection Volume | 1 µL | A standard volume for capillary GC. |
| Inlet Temperature | 250 °C | To ensure complete volatilization of the analyte. |
| Carrier Gas | Helium at a constant flow of 1.0 mL/min | Provides optimal separation efficiency. |
| Oven Program | Initial: 50 °C (hold 2 min), Ramp: 10 °C/min to 280 °C (hold 5 min) | A general-purpose program to ensure good peak shape and elution. |
| MS Parameter | Recommended Setting | Rationale |
| Ion Source | Electron Ionization (EI) | To induce reproducible fragmentation for library matching and structural elucidation. |
| Ionization Energy | 70 eV | The standard energy for creating comparable mass spectra. |
| Source Temperature | 230 °C | To prevent condensation of the analyte in the source. |
| Quadrupole Temperature | 150 °C | To maintain ion transmission efficiency. |
| Scan Range | m/z 40-400 | To capture the molecular ion region and all significant fragment ions. |
| Solvent Delay | 3 minutes | To protect the filament from the solvent front. |
Data Analysis and Interpretation
-
Total Ion Chromatogram (TIC) : Examine the TIC for the peak corresponding to the analyte.
-
Mass Spectrum : Extract the mass spectrum from the apex of the analyte peak.
-
Background Subtraction : Perform background subtraction to obtain a clean mass spectrum.
-
Interpretation : Correlate the observed fragment ions with the proposed fragmentation pathways.
-
Library Search : Compare the acquired spectrum against a commercial mass spectral library (e.g., NIST, Wiley) to identify potential matches and to aid in structural confirmation.
The following diagram outlines the comprehensive analytical workflow.
Caption: A comprehensive workflow for the GC-MS analysis of this compound.
Conclusion: A Pathway to Confident Characterization
The mass spectrometric analysis of this compound, while intricate, is achievable through a systematic and well-informed approach. By understanding the interplay between its terpenoid and cyclic acetal moieties, one can predict and interpret its fragmentation patterns with a high degree of confidence. The experimental protocols outlined in this guide provide a robust framework for obtaining high-quality data, ensuring the reliable characterization of this and other structurally related compounds. This knowledge is not merely academic; it is a critical component in the quality control, safety assessment, and development of new chemical entities in a variety of scientific fields.
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ACS Publications. (n.d.). Mass Spectrometry of the Acetal Derivatives of... Retrieved from [Link]
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Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]
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Ea, S., Aubert, C., Rontani, J. F., Teral, Y., & Campredon, M. (2014). Elucidation of electron ionization mass spectrometric fragmentation pathways of trimethylsilyl ether derivatives of vicinal diols deriving from haplamine by collision-induced dissociation gas chromatography/tandem mass spectrometry and ¹⁸O labelling. Rapid Communications in Mass Spectrometry, 28(9), 1004–1010. Retrieved from [Link]
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PubChem. (n.d.). 1,4-Dioxaspiro[4.5]decan-6-ylmethanol. Retrieved from [Link]
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PubChem. (n.d.). (2S)-1,4-dioxaspiro[4.5]decane-2-methanol. Retrieved from [Link]
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National Institutes of Health. (n.d.). Extraction and Mass Spectrometric Characterization of Terpenes Recovered from Olive Leaves Using a New Adsorbent-Assisted Supercritical CO2 Process. Retrieved from [Link]
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AIP Publishing. (2024, February 27). Protocol for Structure Determination of Unknowns by EI Mass Spectrometry. III. Diagnostic Ions in Multiple Ring Carbo- and Heterocycles, and Mono-Functional Derivatives. Retrieved from [Link]
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American Chemical Society. (1983). Identification of cyclic acetals in polyols by mass spectrometry. Analytical Chemistry, 55(7), 1194–1197. Retrieved from [Link]
-
Kiessling, A., & Zeller, M. (2011). [(2R,5R,6S,9R)-6-Isopropyl-9-methyl-1,4-dioxaspiro-[4.5]decan-2-yl]methyl 4-bromo-benzoate. Acta Crystallographica Section E: Structure Reports Online, 67(Pt 3), o733–o734. Retrieved from [Link]
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American Chemical Society. (n.d.). Identification of cyclic acetals in polyols by mass spectrometry. Retrieved from [Link]
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ResearchGate. (n.d.). Mass spectra of the terpenoids listed in Table 2, analyzed as the natural products, methylated and/or silylated derivatives. Retrieved from [Link]
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MDPI. (n.d.). Characterization of Terpenoids in Aromatic Plants Using Raman Spectroscopy and Gas Chromatography–Mass Spectrometry (GC–MS). Retrieved from [Link]
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Royal Society of Chemistry. (2015, November 11). Fragmentation reactions using electrospray ionization mass spectrometry: An important tool for the structural elucidation and ch. Retrieved from [Link]
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ACS Publications. (2019, August 1). Tandem Mass Spectrometric Quantification of 93 Terpenoids in Cannabis Using Static Headspace Injections. Retrieved from [Link]
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An In-depth Technical Guide to the Crystal Structure of 6-Isopropyl-9-methyl-1,4-dioxaspiro[4.5]decane-2-methanol
This guide provides a comprehensive analysis of the structural characteristics of 6-Isopropyl-9-methyl-1,4-dioxaspiro[4.5]decane-2-methanol. Prepared for researchers, scientists, and professionals in drug development, this document delves into the known structural aspects derived from a key derivative and outlines the necessary experimental protocols for the definitive determination of its crystal structure.
Introduction: A Molecule of Interest
This compound, with the CAS Number 63187-91-7, is a complex organic molecule utilized in the fragrance industry and as a chiral building block in organic synthesis.[1][2][3] Its spirocyclic nature, containing a cyclohexane ring fused to a dioxolane ring, imparts a rigid three-dimensional structure that is of significant interest for stereospecific applications. A thorough understanding of its solid-state conformation through single-crystal X-ray diffraction is paramount for its application in rational drug design and materials science.
While a definitive crystal structure for the parent molecule is not publicly available as of this writing, a detailed structural analysis can be initiated through the examination of a closely related derivative: [(2R,5R,6S,9R)-6-Isopropyl-9-methyl-1,4-dioxaspiro-[4.5]decan-2-yl]methyl 4-bromo-benzoate.[4] This derivative provides invaluable, high-fidelity information on the core spirocyclic scaffold.
Structural Elucidation Through a Crystalline Derivative
The crystal structure of the 4-bromobenzoate derivative of the target molecule has been solved and provides a robust model for the conformation of the 6-isopropyl-9-methyl-1,4-dioxaspiro[4.5]decane core.[4] The crystallographic data reveals critical details about bond lengths, bond angles, and torsional angles of the fused ring system.
The Dioxaspiro[4.5]decane Core
The derivative's structure confirms the chair conformation of the cyclohexane ring and an envelope or twisted conformation for the dioxolane ring, which is typical for such systems. The isopropyl and methyl substituents on the cyclohexane ring occupy equatorial positions, minimizing steric strain and contributing to the overall stability of the conformation. The relative stereochemistry of the core is established as (2R,5R,6S,9R) in the analyzed derivative.[4]
Implications for the Parent Molecule
The bulky 4-bromobenzoyl group in the derivative is sterically demanding; however, its attachment to the exocyclic methanol group is unlikely to significantly perturb the conformation of the rigid spirocyclic core. Therefore, it is a scientifically sound assumption that the core structure of the parent alcohol, this compound, will closely mirror that of its crystalline derivative. The primary structural unknown that remains is the orientation of the hydroxymethyl group and the nature of the intermolecular hydrogen bonding in the solid state.
Experimental Workflow for Crystal Structure Determination
The definitive crystal structure of this compound can be determined through a systematic experimental approach. The following sections provide a detailed protocol, grounded in established crystallographic practices.
Caption: Experimental workflow for crystal structure determination.
Step 1: Synthesis and Purification
Rationale: The formation of high-quality single crystals is critically dependent on the purity of the starting material. Impurities can inhibit nucleation and crystal growth, leading to amorphous solids or poorly diffracting crystals.
Protocol:
-
Acquisition: Obtain this compound from a commercial supplier or through a validated synthetic route.[1][5]
-
Purity Assessment: Verify the purity of the compound using High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy. The purity should ideally be >99%.
-
Purification (if necessary): If impurities are detected, purify the compound using flash column chromatography or preparative HPLC.
Step 2: Crystallization
Rationale: Crystallization is the process of inducing a phase transition from a disordered state (solution or melt) to an ordered, crystalline solid. The choice of solvent and technique is crucial and often requires empirical screening.
Methodologies:
-
Slow Evaporation:
-
Dissolve the compound in a suitable solvent (e.g., ethanol, ethyl acetate, or a hexane/ethyl acetate mixture) to near saturation in a loosely covered vial.
-
Allow the solvent to evaporate slowly over several days at a constant temperature.
-
-
Vapor Diffusion:
-
Prepare a concentrated solution of the compound in a good solvent (e.g., dichloromethane).
-
Place this solution in a small, open vial.
-
Place the small vial inside a larger, sealed container that contains a poor solvent (e.g., pentane or hexane) in which the compound is less soluble.
-
The vapor of the poor solvent will slowly diffuse into the good solvent, reducing the solubility of the compound and promoting crystallization.
-
-
Cooling Crystallization:
-
Prepare a saturated solution of the compound in a suitable solvent at an elevated temperature.
-
Slowly cool the solution to a lower temperature (e.g., 4°C) to induce crystallization.
-
Step 3: Single-Crystal X-ray Diffraction
Rationale: This is the definitive technique for determining the three-dimensional arrangement of atoms in a crystalline solid. A beam of X-rays is diffracted by the electron clouds of the atoms in the crystal, and the resulting diffraction pattern is used to reconstruct the crystal structure.
Protocol:
-
Crystal Selection: Under a microscope, select a well-formed, single crystal with sharp edges and no visible defects.
-
Mounting: Mount the selected crystal on a goniometer head.
-
Data Collection: Place the goniometer head on the diffractometer. A modern instrument equipped with a CCD or CMOS detector is standard. Collect a full sphere of diffraction data, typically by rotating the crystal in the X-ray beam.
-
Structure Solution and Refinement:
-
Process the raw diffraction data to obtain a set of structure factors.
-
Solve the phase problem using direct methods or Patterson synthesis to obtain an initial model of the crystal structure.
-
Refine the atomic positions and thermal parameters against the experimental data until the model converges and provides a good fit to the data.
-
Data Interpretation and Visualization
A successful crystal structure determination will yield a Crystallographic Information File (CIF), which contains all the information about the crystal structure, including unit cell dimensions, space group, atomic coordinates, and bond lengths/angles.
Key Crystallographic Parameters
The following table summarizes the type of data that would be obtained and provides the known data for the bromobenzoate derivative for comparison.[4]
| Parameter | This compound (Expected) | [(...)-2-yl]methyl 4-bromo-benzoate (Known)[4] |
| Molecular Formula | C13H24O3 | C20H27BrO4 |
| Crystal System | To be determined | Monoclinic |
| Space Group | To be determined | P2₁ |
| Unit Cell Dimensions | a, b, c, α, β, γ (To be determined) | a = 10.123(3) Å, b = 7.892(2) Å, c = 25.123(7) Å, β = 94.789(5)° |
| Key Conformational Feature | Chair conformation of the cyclohexane ring | Confirmed chair conformation |
| Intermolecular Interactions | Expected hydrogen bonding via the hydroxyl group | C-H···O interactions |
Visualizing Molecular Interactions
The presence of the hydroxyl group in the target molecule suggests that hydrogen bonding will be a key feature of its crystal packing. This can be visualized in diagrams.
Caption: Putative hydrogen bonding in the crystal lattice.
Conclusion
While the crystal structure of this compound has not yet been reported in the public domain, a wealth of structural information can be inferred from its crystalline 4-bromobenzoate derivative.[4] The rigid spirocyclic core is anticipated to maintain a stable conformation, with the primary remaining questions revolving around the solid-state packing and hydrogen bonding network mediated by the terminal hydroxyl group. The detailed experimental protocols provided in this guide offer a clear and scientifically rigorous pathway for the definitive elucidation of this structure, a critical step for its future application in stereochemically demanding fields such as drug development and asymmetric synthesis.
References
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PubChem. 6-Isopropyl-9-methyl-1,4-dioxa-spiro[4.5]decane-2,3-dicarboxylic acid, dimethyl ester. [Link]
-
Kiessling, A., & Zeller, M. (2011). [(2R,5R,6S,9R)-6-Isopropyl-9-methyl-1,4-dioxaspiro-[4.5]decan-2-yl]methyl 4-bromo-benzoate. Acta Crystallographica Section E: Structure Reports Online, 67(Pt 3), o733–o734. [Link]
-
Labcompare. (6-Isopropyl-9-methyl-1,4-dioxaspiro[4.5]decan-2-yl)methanol from Aladdin Scientific Corporation. [Link]
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A Methodological and Predictive Guide to the Solubility of 6-Isopropyl-9-methyl-1,4-dioxaspiro[4.5]decane-2-methanol
Executive Summary
6-Isopropyl-9-methyl-1,4-dioxaspiro[4.5]decane-2-methanol, also known commercially as Menthone Glyceryl Acetal, is a compound utilized in the cosmetic and flavor industries for its cooling sensory properties.[1][2] Despite its application, a significant gap exists in the public domain regarding its quantitative solubility profile, a critical parameter for formulation, bioavailability, and process chemistry. This technical guide serves as a comprehensive framework for researchers, scientists, and drug development professionals to address this gap. Lacking established experimental data, this document provides a robust, methodology-focused approach. It begins with an analysis of the compound's molecular structure to predict its solubility behavior, followed by detailed, field-proven protocols for both thermodynamic and kinetic solubility determination. This guide is designed to be a self-validating manual, explaining the causality behind experimental choices to empower researchers to accurately characterize the solubility of this compound and others with similar amphiphilic structures.
Compound Profile and Physicochemical Properties
A thorough understanding of a compound's fundamental properties is the first step in predicting and analyzing its solubility. This compound is a ketal formed from the reaction of menthone and glycerin.[1] Its structure features a bulky, lipophilic spirocyclic core derived from menthone and a hydrophilic tail containing two ether linkages and a primary alcohol from the glycerol backbone. This amphiphilic nature is the primary determinant of its solubility behavior.
| Property | Value / Description | Source |
| IUPAC Name | (9-methyl-6-propan-2-yl-1,4-dioxaspiro[4.5]decan-3-yl)methanol | [3] |
| Synonyms | Menthone Glyceryl Acetal, Menthone 1,2-glycerol ketal, Frescolat MGA | [1][4] |
| CAS Number | 63187-91-7 | [4] |
| Molecular Formula | C₁₃H₂₄O₃ | [4] |
| Molecular Weight | 228.33 g/mol | [1] |
| Physical Form | Clear, colorless, viscous liquid or thick oil. | [1][3] |
| LogP (Octanol/Water) | 3.04 (at 25°C) | [1] |
| Water Solubility | 1.2 g/L (at 20°C) | [1] |
Theoretical Framework and In Silico Solubility Prediction
The fundamental principle of solubility is "like dissolves like," which refers to the polarity of the solute and solvent.[5] The energy balance of intermolecular forces between solute-solute, solvent-solvent, and solute-solvent molecules dictates the dissolution process.
Molecular Structure Analysis:
-
Lipophilic Regions: The isopropyl group and the spiro[4.5]decane ring system are nonpolar and will interact favorably with nonpolar solvents through van der Waals forces.
-
Hydrophilic Regions: The primary hydroxyl (-CH₂OH) group is a strong hydrogen bond donor and acceptor. The two ether oxygens within the dioxaspiro ring are hydrogen bond acceptors. These groups will drive solubility in polar, protic solvents like water and alcohols.
The compound's calculated LogP of 3.04 indicates a significant preference for a nonpolar environment (octanol) over a polar one (water), suggesting low aqueous solubility.[1] However, the presence of hydrogen-bonding groups prevents it from being entirely insoluble in water. An experimental value of 1.2 g/L in water at 20°C has been reported, confirming its classification as "sparingly soluble."[1]
Based on this structural analysis, a qualitative solubility profile can be predicted.
| Solvent | Polarity | Predicted Solubility | Rationale |
| Hexane | Nonpolar | Low to Moderate | The polar hydroxyl and ether groups will disfavor dissolution in a purely nonpolar solvent. |
| Toluene | Nonpolar (Aromatic) | Moderate | The large nonpolar surface area of the solute will interact favorably with the aromatic solvent. |
| Acetone | Polar Aprotic | High | Acetone can accept hydrogen bonds and has sufficient nonpolar character to solvate the hydrocarbon backbone. |
| Ethanol | Polar Protic | Very High | Ethanol is an excellent solvent for this molecule, as it can act as a hydrogen bond donor/acceptor for the hydrophilic portion while its ethyl group effectively solvates the lipophilic portion. |
| DMSO | Polar Aprotic | Very High | A powerful, versatile solvent capable of solvating both the polar and nonpolar regions of the molecule. |
| Water | Polar Protic | Low (Sparingly Soluble) | The large, nonpolar hydrocarbon structure dominates, limiting miscibility despite the presence of hydrogen-bonding groups.[1] |
Experimental Determination of Thermodynamic (Equilibrium) Solubility
Thermodynamic solubility is the saturation concentration of a compound in a solvent at equilibrium. The shake-flask method is the universally recognized "gold standard" for its determination due to its reliability.[6][7]
Causality of Method: This method is authoritative because it directly measures the compound's concentration in a saturated solution that is in equilibrium with its undissolved solid phase. This ensures the measured value is a true representation of the thermodynamic potential of the dissolution process, which is critical for applications like formulation and biopharmaceutical classification.[6] An equilibration time of 24 hours or more is standard to ensure this state is reached.[8]
Protocol: Shake-Flask Method for Thermodynamic Solubility
Objective: To determine the equilibrium solubility of this compound in various solvents at a controlled temperature.
Materials:
-
Target compound (liquid form)
-
Selected solvents (e.g., Water, Phosphate-Buffered Saline pH 7.4, Ethanol, Acetone)
-
20 mL glass scintillation vials with screw caps
-
Orbital shaker with temperature control (e.g., set to 25°C or 37°C)[9]
-
Calibrated positive displacement pipettes
-
Centrifuge capable of holding the vials
-
Syringe filters (0.22 µm, PTFE or other solvent-compatible material)
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV, ELSD, or MS)
Procedure:
-
Preparation: Add a precise volume of the chosen solvent (e.g., 10.0 mL) to a series of labeled scintillation vials.
-
Addition of Solute: Add an excess amount of the target compound to each vial. Since the compound is a viscous liquid, this can be done by weight or volume, ensuring an undissolved phase remains visible. The goal is to create a saturated suspension. It is critical to add enough material to maintain saturation, but not so much that it alters the properties of the solvent.[6]
-
Equilibration: Securely cap the vials and place them on an orbital shaker set to a consistent speed (e.g., 150 rpm) and temperature (e.g., 25°C). Allow the samples to equilibrate for at least 24 hours. To confirm equilibrium, samples can be taken at multiple time points (e.g., 24h, 48h) until the measured concentration is stable.[6][9]
-
Phase Separation: After equilibration, let the vials stand for 1-2 hours to allow larger particles to settle. To remove any remaining undissolved material, centrifuge the vials at high speed (e.g., 10,000 x g for 15 minutes).
-
Sample Collection: Carefully withdraw an aliquot from the clear supernatant using a pipette. For an additional purification step, pass this aliquot through a 0.22 µm syringe filter into a clean analysis vial. This step is crucial to ensure no solid particulates are carried over into the analytical sample.
-
Quantification: Prepare a series of calibration standards of the compound in the chosen solvent. Analyze the saturated solution samples and the calibration standards using a validated HPLC method to determine the concentration. The solubility is reported in units such as mg/mL or mol/L.
Caption: Workflow for the Shake-Flask Thermodynamic Solubility Assay.
High-Throughput Screening for Kinetic Solubility
In early-stage research and development, speed and material conservation are paramount. Kinetic solubility assays, which measure the point at which a compound precipitates from a supersaturated solution, are ideal for this purpose.[8][10] Laser nephelometry is a common high-throughput technique for this measurement.[11]
Causality of Method: This method is valuable for screening because it mimics the scenario where a compound, often stored in a DMSO stock, is introduced into an aqueous buffer during biological assays.[12] It identifies the concentration at which the compound crashes out of solution, which is a practical limit for in vitro testing. The result is "kinetic" because the system may not have reached true thermodynamic equilibrium.[12] Nephelometry provides a rapid, quantitative measure of precipitation by detecting the light scattered by insoluble particles.[11]
Protocol: Nephelometry-Based Kinetic Solubility
Objective: To rapidly determine the kinetic solubility of the target compound in an aqueous buffer.
Materials:
-
Target compound
-
Dimethyl sulfoxide (DMSO), anhydrous
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
96-well or 384-well clear-bottom microplates
-
Acoustic dispenser or multichannel pipettes
-
Plate shaker
-
Microplate nephelometer (e.g., NEPHELOstar Plus)
Procedure:
-
Stock Solution: Prepare a high-concentration stock solution of the target compound in DMSO (e.g., 20 mM).[13]
-
Plate Preparation: Using an acoustic dispenser or multichannel pipette, create a serial dilution of the DMSO stock solution directly in the wells of the microplate.
-
Initiate Precipitation: Rapidly add the aqueous buffer (e.g., PBS pH 7.4) to all wells simultaneously to bring the final DMSO concentration to a low, consistent level (e.g., 1-2%). This rapid addition creates a transiently supersaturated solution.
-
Incubation: Seal the plate and place it on a plate shaker for a defined period (e.g., 2 hours) at a controlled temperature (e.g., 25°C).[14]
-
Measurement: Place the microplate into the nephelometer and measure the light scattering in each well, expressed in Nephelometric Turbidity Units (NTU).[12]
-
Data Analysis: Plot the NTU values against the compound concentration. The kinetic solubility is determined as the concentration at which the light scattering signal sharply increases, indicating the onset of precipitation. This point can be calculated by fitting two lines to the data (pre- and post-precipitation) and finding their intersection.[11]
Caption: Workflow for the Nephelometry-Based Kinetic Solubility Assay.
Data Synthesis and Interpretation
The data obtained from these methods provide a comprehensive solubility profile. It is crucial to understand the distinction between the results.
| Parameter | Shake-Flask Method | Nephelometry Method | Implications for R&D |
| Type of Solubility | Thermodynamic (Equilibrium) | Kinetic | Thermodynamic solubility is key for formulation and predicting oral absorption. Kinetic solubility defines the upper concentration limit for in vitro assays. |
| Typical Value | Generally lower | Generally higher | The difference between the two values indicates the compound's tendency to form supersaturated solutions, which can be leveraged in formulation design. |
| Throughput | Low | High | Nephelometry is suitable for screening large numbers of compounds, while the shake-flask method is used for in-depth characterization of fewer, high-priority candidates. |
| Material Required | High | Low | Kinetic methods are preferred in early discovery when compound availability is limited.[7] |
For this compound, the data would likely confirm its high solubility in polar organic solvents like ethanol and its limited, but measurable, solubility in aqueous media. This profile suggests that for topical or oral formulations, co-solvents, or other solubilization technologies might be necessary to achieve higher concentrations.
Conclusion
While published quantitative data for this compound is sparse, a complete and reliable solubility profile can be readily established. A combination of in silico prediction based on its amphiphilic structure, definitive thermodynamic solubility measurement via the shake-flask method, and high-throughput kinetic screening using nephelometry provides a multi-faceted understanding of its behavior. This guide provides the theoretical rationale and validated, step-by-step protocols necessary for any research or drug development professional to perform this characterization with scientific integrity, ensuring robust and reliable data for formulation, screening, and development decisions.
References
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The Good Scents Company. (n.d.). dextro,laevo-menthone glycerine acetal. The Good Scents Company Information System. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). Menthone 1,2-glycerol ketal, (+-)-. PubChem Compound Database. Retrieved from [Link]
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Synerzine. (2018). 1,4-Dioxaspiro[4.5]decane-2-methanol, 9-methyl-6-(1-methylethyl)- Safety Data Sheet. Retrieved from [Link]
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Dissolution Technologies. (2009). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Retrieved from [Link]
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Delaney, J. S. (2004). In Silico Prediction of Aqueous Solubility: The Solubility Challenge. ACS Publications. Retrieved from [Link]
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ResearchGate. (2016). A review of methods for solubility determination in biopharmaceutical drug characterisation. Retrieved from [Link]
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Elder, D., & Holm, R. (2013). Aqueous solubility: Simple predictive methods (in silico, in vitro and bio-relevant approaches). International Journal of Pharmaceutics. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). (2S)-1,4-dioxaspiro[4.5]decane-2-methanol. PubChem Compound Database. Retrieved from [Link]
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Fragrance Material Safety Assessment Center. (2024). menthone 1,2-glycerol ketal, CAS Registry Number 63187-91-7. Retrieved from [Link]
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World Health Organization (WHO). (2019). Annex 4. Retrieved from [Link]
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stability of 6-Isopropyl-9-methyl-1,4-dioxaspiro[4.5]decane-2-methanol
An In-Depth Technical Guide to the Stability of 6-Isopropyl-9-methyl-1,4-dioxaspiro[4.5]decane-2-methanol
Authored by: A Senior Application Scientist
For distribution to: Researchers, scientists, and drug development professionals.
Abstract
This technical guide provides a comprehensive analysis of the chemical (CAS No. 63187-91-7), a molecule of interest in various chemical and pharmaceutical applications. Also known as Menthone 1,2-glycerol ketal, its stability is intrinsically linked to its dioxaspiroalkane core, which is a ketal functional group. This document elucidates the primary degradation pathways, provides a rationale for stability-indicating experimental designs, and presents detailed protocols for a comprehensive stability assessment through forced degradation studies. The insights herein are intended to empower researchers and drug development professionals to anticipate, evaluate, and mitigate stability concerns associated with this molecule and structurally related compounds.
Introduction: Understanding the Core Structure and its Implications for Stability
This compound is a complex organic molecule characterized by a spirocyclic ketal system.[1][2] The stability of this compound is not merely an empirical parameter but is fundamentally dictated by the chemical reactivity of the 1,4-dioxaspiro[4.5]decane moiety. This functional group is a ketal, formed from the reaction of a ketone (menthone) and a diol (glycerol). The stability of ketals is well-documented, and their primary liability is susceptibility to hydrolysis under acidic conditions.[3][4][5] Conversely, they exhibit significant stability in neutral and basic media.[3][5]
This guide will deconstruct the factors governing the stability of this molecule and outline a robust experimental framework to quantify its stability profile. Understanding these principles is paramount for formulation development, defining appropriate storage conditions, and ensuring the quality and efficacy of any product containing this compound.[6][7]
Molecular Structure and Key Functional Groups
The structure of this compound features several key components that influence its chemical behavior:
-
The Ketal Core: The 1,4-dioxaspiro[4.5]decane ring system is the most reactive site in the molecule under specific conditions.
-
The Hydroxymethyl Group: The primary alcohol (-CH₂OH) group presents a potential site for oxidation or esterification reactions.
-
The Cyclohexane Ring: The substituted cyclohexane ring, with its isopropyl and methyl groups, contributes to the steric environment around the ketal core.
Figure 1: Molecular Structure of this compound.
Primary Degradation Pathway: Acid-Catalyzed Hydrolysis of the Ketal
The principal degradation pathway for this compound is the acid-catalyzed hydrolysis of the spirocyclic ketal.[3][5] This reaction is reversible and results in the formation of the parent ketone (menthone) and diol (glycerol).
Mechanism of Hydrolysis
The hydrolysis mechanism proceeds through the following key steps:[4][8]
-
Protonation: One of the oxygen atoms of the ketal is protonated by an acid, converting the alkoxy group into a good leaving group.
-
Formation of a Carboxonium Ion: The C-O bond cleaves, and the resulting alcohol departs, leading to the formation of a resonance-stabilized carboxonium ion. This is typically the rate-determining step.[3]
-
Nucleophilic Attack by Water: A water molecule acts as a nucleophile and attacks the electrophilic carbon of the carboxonium ion.
-
Deprotonation: A final deprotonation step yields a hemiacetal and regenerates the acid catalyst.
-
Further Hydrolysis: The hemiacetal can undergo further hydrolysis to yield the final ketone and diol products.
Figure 2: Mechanism of Acid-Catalyzed Ketal Hydrolysis.
A Framework for Stability Assessment: Forced Degradation Studies
To comprehensively evaluate the , a forced degradation or stress testing study is essential.[9][10][11] Such studies are a cornerstone of pharmaceutical development and are recommended by regulatory bodies like the ICH to establish degradation pathways and the intrinsic stability of a molecule.[6][10] The goal is to induce degradation to a limited extent (typically 5-20%) to identify and characterize the degradation products.[7][9]
Experimental Workflow for Forced Degradation
The following workflow provides a systematic approach to conducting forced degradation studies for this molecule.
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An In-depth Technical Guide to the Toxicology of 6-Isopropyl-9-methyl-1,4-dioxaspiro[4.5]decane-2-methanol
Abstract
This technical guide provides a comprehensive toxicological overview of 6-Isopropyl-9-methyl-1,4-dioxaspiro[4.5]decane-2-methanol (CAS No. 63187-91-7), a compound utilized as a cooling agent and fragrance ingredient, commonly known by trade names such as Menthone Glycerin Acetal or Frescolat® MGA.[1][2] While this ingredient has seen application in consumer products, a thorough review of publicly available toxicological data reveals significant gaps. This guide synthesizes the existing safety information, including acute toxicity, dermal and ocular irritation, and ecotoxicity. Furthermore, it identifies critical data gaps in genotoxicity, carcinogenicity, and reproductive toxicity. To address these gaps and ensure a comprehensive safety profile, this document outlines a strategic, tiered approach to further toxicological testing, providing detailed, field-proven protocols for the requisite assays based on internationally recognized OECD guidelines. This guide is intended for researchers, scientists, and drug development professionals engaged in the safety assessment of this compound and its structural analogs.
Introduction and Chemical Identity
This compound is a synthetic compound valued for its pleasant, long-lasting cooling effect on the skin.[3][4] It is an oil-soluble liquid with a low minty odor. Structurally, it is a spiroketal, a class of compounds found in numerous natural products.[5][6][7] Its use in cosmetics and fragrance formulations necessitates a thorough understanding of its toxicological profile to ensure consumer and environmental safety.[3]
Chemical Structure:
Figure 1: Chemical Structure of this compound.
Physicochemical Properties:
| Property | Value | Source |
| CAS Number | 63187-91-7 | [1] |
| Molecular Formula | C₁₃H₂₄O₃ | [1] |
| Molecular Weight | 228.33 g/mol | [8] |
| Appearance | Colorless clear viscous liquid | [3] |
| Specific Gravity | 1.030 @ 25°C | [3] |
| Refractive Index | 1.473 to 1.480 @ 20°C | [3] |
| Boiling Point | 322-323 °C @ 760 mmHg | [3] |
| Flash Point | 159.44 °C | [3] |
| Water Solubility | 27.28 mg/L @ 25°C (estimated) | [3] |
| logP (o/w) | 3.036 (estimated) | [3] |
Known Toxicological Profile
The available toxicological data for this compound is primarily derived from Safety Data Sheets (SDS) and supplier information.
Acute Toxicity
Acute toxicity data is available for both oral and dermal routes of exposure.
| Route | Species | Value | Classification | Source |
| Oral | Rat (male/female) | LD50 = 5716 mg/kg bw | Not Classified | [9] |
| Dermal | Rat (male/female) | LD50 > 2000 mg/kg bw | May be harmful in contact with skin | [9][10] |
Based on the oral LD50, the substance has a low order of acute toxicity via ingestion.[9] The dermal LD50 suggests a low to moderate level of toxicity through skin contact.[9][10]
Skin and Eye Irritation
The compound is classified as a skin irritant and can cause serious eye damage.
-
Skin Irritation: Causes skin irritation (H315).[1] Symptoms may include redness and pain.[10]
-
Eye Irritation: Causes serious eye damage (H318).[1] Symptoms can include stinging, tearing, redness, swelling, and blurred vision, with the potential for permanent eye damage.[10]
Sensitization
There is currently no available data on the skin sensitization potential of this compound. This represents a significant data gap.
Genotoxicity, Carcinogenicity, and Reproductive Toxicity
No studies on the genotoxicity, carcinogenicity, or reproductive and developmental toxicity of this compound were identified in the public domain. The Environmental Working Group (EWG) has assigned low concern ratings for cancer, allergies & immunotoxicity, and developmental and reproductive toxicity, though the basis for these ratings is not specified.[11]
Ecotoxicity
The substance is classified as harmful to aquatic life with long-lasting effects (H412).[1]
| Organism | Test | Value | Source |
| Fish (Cyprinus carpio) | LC50 (96 h) | 24 mg/L | [9] |
| Daphnia magna | EC50 (48 h) | 63.7 mg/L | [9] |
| Algae (Desmodesmus subspicatus) | EC50 (72 h) | 80.1 mg/L | [9] |
| Activated Sludge | EC50 (3 h) | 629 mg/L | [9] |
A biodegradability study (Modified Sturm Test) indicated that the substance is not readily biodegradable (<10%).[10]
Proposed Toxicological Testing Strategy: A Roadmap to Comprehensive Safety Assessment
Given the significant data gaps, a structured approach to further toxicological testing is warranted. The following diagram outlines a proposed workflow, prioritizing in vitro methods where applicable to minimize animal testing.
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The Menthone-Derived Chiral Synthon: A Technical Guide to 6-Isopropyl-9-methyl-1,4-dioxaspiro[4.5]decane-2-methanol
Abstract
This technical guide provides an in-depth exploration of 6-isopropyl-9-methyl-1,4-dioxaspiro[4.5]decane-2-methanol, a chiral building block derived from the natural product (-)-menthone. This document details its synthesis, purification, and physicochemical properties, including predicted spectroscopic data. Furthermore, it delves into the stereochemical intricacies of this molecule and discusses its potential applications in drug discovery and asymmetric synthesis, drawing parallels with other menthol-derived chiral auxiliaries. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage this versatile synthon in their work.
Introduction: A Chiral Building Block from the Menthone Pool
This compound, also known by its common name menthone glycerol ketal, is a fascinating chiral molecule that emerges from the rich chemistry of terpenoids.[1] Its structure, a 1,4-dioxaspiro[4.5]decane core, is the result of the ketalization of menthone with glycerol. This process not only protects the ketone functionality of menthone but also introduces new stereocenters, creating a rigid, three-dimensional scaffold. The inherent chirality of this molecule, originating from the readily available chiral pool of (-)-menthone, makes it a valuable asset in the field of asymmetric synthesis.
The strategic importance of chiral building blocks in modern drug development cannot be overstated. The stereochemistry of a drug molecule is a critical determinant of its pharmacological activity, with different enantiomers often exhibiting vastly different therapeutic effects or toxicities.[2] Molecules like this compound, with their well-defined stereochemistry, serve as powerful tools for introducing chirality into new molecular entities, thereby enabling the synthesis of single-enantiomer drugs with improved efficacy and safety profiles.
This guide will provide a comprehensive overview of this promising chiral building block, from its synthesis and characterization to its potential applications in the synthesis of complex, biologically active molecules.
Synthesis and Purification: The Ketalization of Menthone
The synthesis of this compound is a straightforward yet elegant acid-catalyzed ketalization reaction between menthone and glycerol. The following protocol is adapted from established procedures.[3]
Reaction Mechanism
The reaction proceeds via a classical acid-catalyzed ketal formation mechanism. The acid protonates the carbonyl oxygen of menthone, activating the carbonyl carbon for nucleophilic attack by one of the hydroxyl groups of glycerol. Subsequent intramolecular cyclization with the second hydroxyl group of glycerol, followed by the elimination of water, yields the thermodynamically stable spiroketal.
Caption: Acid-catalyzed formation of the spiroketal.
Experimental Protocol
Materials:
-
(-)-Menthone (95%)
-
Glycerol (98%)
-
p-Toluenesulfonic acid (p-TsOH) (99%)
-
Toluene (HPLC grade)
-
0.1 M Sodium hydroxide solution
-
Anhydrous sodium sulfate
-
Deionized water
Equipment:
-
250 mL round-bottom flask
-
Magnetic stirrer and stir bar
-
Dean-Stark trap
-
Condenser
-
Heating mantle
-
Separatory funnel
-
Rotary evaporator
-
Vacuum distillation apparatus
Procedure:
-
To a 250 mL round-bottom flask equipped with a magnetic stir bar, Dean-Stark trap, and condenser, add (-)-menthone (30 g, ~0.2 mol), glycerol (20 g, ~0.22 mol), p-toluenesulfonic acid (2 g, ~0.01 mol), and toluene (~100 mL).[3]
-
Heat the mixture to reflux with vigorous stirring. Water will begin to collect in the Dean-Stark trap.
-
Continue refluxing for 4-5 hours, or until the theoretical amount of water (~3.6 mL) has been collected.[3]
-
Cool the reaction mixture to room temperature.
-
Transfer the mixture to a separatory funnel and wash twice with 50 mL portions of 0.1 M sodium hydroxide solution to remove the p-TsOH catalyst.[3]
-
Wash the organic layer with deionized water until the aqueous layer is neutral.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to remove the toluene.
-
The crude product can be purified by vacuum distillation.
Purification and Yield
Purification by vacuum distillation is crucial to obtain the product in high purity. Capillary gas chromatography can be employed to assess the purity of the final product. A typical yield for this reaction is approximately 44%.[4]
Physicochemical and Spectroscopic Characterization
Physicochemical Properties
| Property | Value | Source |
| CAS Number | 63187-91-7 | [1] |
| Molecular Formula | C₁₃H₂₄O₃ | [1] |
| Molecular Weight | 228.33 g/mol | [5] |
| Appearance | Colorless oily liquid | [6] |
| Boiling Point | 148-152 °C at 14 Torr | [7] |
| Storage | 2-8°C, sealed in dry conditions | [1] |
Spectroscopic Data (Predicted)
3.2.1. ¹H NMR Spectroscopy (Predicted)
The proton NMR spectrum is expected to be complex due to the multiple stereocenters and the rigid cyclohexane ring. Key expected signals include:
-
Isopropyl group: A doublet for the two methyl groups and a multiplet for the methine proton.
-
Methyl group on the cyclohexane ring: A doublet.
-
Cyclohexane ring protons: A series of complex multiplets in the aliphatic region.
-
Dioxolane ring protons: Multiplets for the CH₂ and CH protons.
-
Hydroxymethyl group: A multiplet for the CH₂ protons and a broad singlet for the hydroxyl proton.
3.2.2. ¹³C NMR Spectroscopy (Predicted)
The carbon NMR spectrum will provide valuable information about the carbon skeleton. Predicted chemical shifts are as follows:
-
Spiroketal carbon: A quaternary signal in the range of 90-110 ppm.
-
Cyclohexane ring carbons: Signals in the aliphatic region (20-50 ppm).
-
Isopropyl and methyl carbons: Signals in the upfield region (15-25 ppm).
-
Dioxolane ring carbons: Signals in the range of 60-80 ppm.
-
Hydroxymethyl carbon: A signal around 60-65 ppm.
3.2.3. Mass Spectrometry (Predicted Fragmentation)
Electron ionization mass spectrometry is expected to show a molecular ion peak (M⁺) at m/z = 228. The fragmentation pattern will likely involve:
-
Loss of the hydroxymethyl group (-CH₂OH), resulting in a fragment at m/z = 197.
-
Cleavage of the isopropyl group, leading to a fragment at m/z = 185.
-
Retro-Diels-Alder type fragmentation of the cyclohexane ring.
-
Cleavage within the dioxolane ring.
Caption: Workflow for the synthesis and characterization.
Stereochemistry: A Legacy of (-)-Menthone
The stereochemistry of this compound is directly inherited from its precursor, (-)-menthone. Natural (-)-menthone possesses two chiral centers. The ketalization with glycerol, which itself is prochiral, can lead to the formation of multiple diastereomers.
A study on a 4-bromo-benzoyl derivative of a stereoisomer of this compound, synthesized from (-)-menthone, confirmed the absolute stereochemistry as (2R,5R,6S,9R) through X-ray crystallography.[8] This highlights the potential for diastereoselective synthesis and the ability to generate a specific stereoisomer. The rigid spirocyclic system locks the cyclohexane ring in a specific conformation, which is crucial for its application as a chiral auxiliary, as it dictates the facial selectivity of reactions on a tethered substrate.
Applications in Drug Discovery and Asymmetric Synthesis
While specific examples of the direct use of this compound as a chiral building block in total synthesis are not abundant in the literature, its structural features and origin from the menthone chiral pool strongly suggest its potential in several areas of drug discovery and asymmetric synthesis.
As a Chiral Auxiliary
Derivatives of (-)-menthol are well-established as powerful chiral auxiliaries in a variety of asymmetric transformations, including Diels-Alder reactions, aldol additions, and conjugate additions. The bulky and conformationally rigid cyclohexane ring effectively shields one face of a prochiral reactant, directing the approach of a reagent to the opposite face with high diastereoselectivity. The hydroxyl group on the this compound provides a convenient handle for attaching the molecule to a substrate, after which the spiroketal moiety can direct a stereoselective reaction.
As a Chiral Scaffold
The rigid 1,4-dioxaspiro[4.5]decane framework can serve as a three-dimensional scaffold for the development of new therapeutic agents. Spirocyclic systems are of increasing interest in medicinal chemistry as they can provide novel intellectual property and improved pharmacological properties. For instance, 1,4-dioxa-8-azaspiro[4.5]decane derivatives have been investigated as ligands for the σ₁ receptor, which is a target for various central nervous system disorders.[9][10] The inherent chirality of the menthone-derived scaffold could be exploited to develop enantiomerically pure ligands with enhanced selectivity and potency.
In Fragrance and Sensory Applications
Beyond its potential in drug discovery, this compound is utilized in the fragrance industry. It is known to impart a cooling sensation on the skin and mucous membranes, similar to menthol but with a weaker odor profile.[6][7][11] This makes it a valuable ingredient in cosmetics, oral care products, and as a flavor enhancer in food products.[3][4]
Caption: Potential applications of the title compound.
Conclusion
This compound is a readily accessible and stereochemically rich chiral building block derived from the natural product (-)-menthone. Its synthesis is straightforward, and its rigid spirocyclic structure makes it an attractive candidate for applications in asymmetric synthesis and as a scaffold in medicinal chemistry. While its direct application in the total synthesis of complex molecules is an area ripe for exploration, the principles established with other menthol-derived chiral auxiliaries provide a strong foundation for its potential utility. This technical guide serves as a comprehensive resource for researchers looking to unlock the synthetic potential of this versatile chiral synthon.
References
- Enhanced flavors using menthone ketals. (n.d.). Google Patents.
-
Marino, S. T., Stachurska-Buczek, D., Huggins, D. A., Krywult, B. M., Sheehan, C. S., Nguyen, T., Choi, N., Parsons, J. G., Griffiths, P. G., James, I. W., Bray, A. M., White, J. M., & Boyce, R. S. (2004). Synthesis of chiral building blocks for use in drug discovery. Molecules (Basel, Switzerland), 9(6), 405–426. [Link]
-
Marino, S. T., Stachurska-Buczek, D., Huggins, D. A., Krywult, B. M., Sheehan, C. S., Nguyen, T., Choi, N., Parsons, J. G., Griffiths, P. G., James, I. W., Bray, A. M., White, J. M., & Boyce, R. S. (2004). Synthesis of Chiral Building Blocks for Use in Drug Discovery. Molecules, 9(6), 405-426. [Link]
- Enhanced flavors using menthone ketals. (n.d.). Google Patents.
-
18F‑Labeled 1,4-Dioxa-8-azaspiro[4.5]decane Derivative: Synthesis and Biological Evaluation of a σ1 Receptor Radioligand with Low Lipophilicity as Potent Tumor Imaging Agent. (2015). Journal of Medicinal Chemistry. Figshare. [Link]
-
(this compound). (n.d.). MySkinRecipes. Retrieved January 20, 2026, from [Link]
-
Exploring the conformational landscape of menthol, menthone, and isomenthone: a microwave study. (2015, March 11). PubMed Central. [Link]
-
Fragmentation patterns in the mass spectra of organic compounds. (n.d.). Chemguide. Retrieved January 20, 2026, from [Link]
-
MENTHONE 1,2-GLYCEROL KETAL, (+/-)-. (n.d.). precisionFDA. Retrieved January 20, 2026, from [Link]
-
Detection of the synthetic coolant menthone 1,2-glycerol ketal in an e-liquid and in electronic waterpipe aerosols therefrom. (n.d.). PubMed Central. [Link]
-
CASPRE - 13C NMR Predictor. (n.d.). Retrieved January 20, 2026, from [Link]
-
D,L-MENTHONE 1,2-GLYCEROL KETAL. (n.d.). FEMA. Retrieved January 20, 2026, from [Link]
-
CASPER - Predict NMR Chemical Shifts. (n.d.). Retrieved January 20, 2026, from [Link]
-
Kiessling, A., & Zeller, M. (2011). [(2R,5R,6S,9R)-6-Isopropyl-9-methyl-1,4-dioxaspiro-[4.5]decan-2-yl]methyl 4-bromo-benzoate. Acta crystallographica. Section E, Structure reports online, 67(Pt 3), o733–o734. [Link]
-
Solving Mass Spectroscopy Problems - Analyzing Fragmentation Patterns. (2020, December 17). YouTube. Retrieved January 20, 2026, from [Link]
-
Predict 13C carbon NMR spectra. (n.d.). NMRDB.org. Retrieved January 20, 2026, from [Link]
-
1H and 13C NMR for the Profiling of Natural Product Extracts: Theory and Applications. (n.d.). IntechOpen. Retrieved January 20, 2026, from [Link]
-
Short Total Synthesis of the Spiro[4.5]decane Sesquiterpene (-)-Gleenol. (2025, August 6). ResearchGate. Retrieved January 20, 2026, from [Link]
-
CHAPTER 2 Fragmentation and Interpretation of Spectra 2.1 Introduction. (n.d.). Retrieved January 20, 2026, from [Link]
-
6-Methyl-1,4-dioxaspiro[4.5]decane. (n.d.). PubChem. Retrieved January 20, 2026, from [Link]
-
This compound. (n.d.). ChemBK. Retrieved January 20, 2026, from [Link]
Sources
- 1. (6-Isopropyl-9-methyl-1,4-dioxaspiro[4.5]decan-2-yl)methanol | 63187-91-7 [sigmaaldrich.com]
- 2. How Chiral Building Blocks Drive Advances in Drug Discovery - AiFChem [aifchem.com]
- 3. US5977166A - Enhanced flavors using menthone ketals - Google Patents [patents.google.com]
- 4. EP0485170A1 - Enhanced flavors using menthone ketals - Google Patents [patents.google.com]
- 5. GSRS [precision.fda.gov]
- 6. Detection of the synthetic coolant menthone 1,2-glycerol ketal in an e-liquid and in electronic waterpipe aerosols therefrom - PMC [pmc.ncbi.nlm.nih.gov]
- 7. chembk.com [chembk.com]
- 8. [(2R,5R,6S,9R)-6-Isopropyl-9-methyl-1,4-dioxaspiro-[4.5]decan-2-yl]methyl 4-bromo-benzoate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. Chiral Building Blocks Selection - Enamine [enamine.net]
- 11. femaflavor.org [femaflavor.org]
Methodological & Application
Application Notes and Protocols for Asymmetric Synthesis using 6-Isopropyl-9-methyl-1,4-dioxaspiro[4.5]decane-2-methanol
Introduction: A Menthone-Derived Chiral Auxiliary for Asymmetric Synthesis
In the field of asymmetric synthesis, where the precise control of stereochemistry is paramount for the development of pharmaceuticals and fine chemicals, the use of chiral auxiliaries remains a robust and reliable strategy.[1][2] This guide focuses on the application of 6-Isopropyl-9-methyl-1,4-dioxaspiro[4.5]decane-2-methanol , a chiral auxiliary derived from the readily available and inexpensive chiral pool starting materials, (-)-menthone and glycerol. Also known as menthone-glycerol ketal, this auxiliary provides a rigid, sterically defined environment to direct the stereochemical outcome of reactions on a prochiral substrate.[3]
The core principle behind this chiral auxiliary lies in the temporary attachment of this chiral moiety to a substrate, which then directs the approach of a reagent to one face of the molecule, leading to the formation of a new stereocenter with a high degree of stereoselectivity. Subsequently, the auxiliary can be cleaved and recycled, making it an efficient and cost-effective tool in the synthesis of enantiomerically pure compounds.
The absolute stereochemistry of a derivative of this chiral auxiliary has been confirmed as (2R,5R,6S,9R)-6-isopropyl-9-methyl-1,4-dioxaspiro-[4.5]decan-2-yl]methyl 4-bromo-benzoate, which is crucial for predicting the stereochemical outcome of the reactions where it is employed.[4]
Synthesis of the Chiral Auxiliary
The chiral auxiliary, this compound, is synthesized from (-)-menthone and glycerol. The reaction involves the formation of a ketal between the ketone of menthone and two hydroxyl groups of glycerol. This reaction can result in a mixture of isomers.
Core Application: Asymmetric Alkylation of Carboxylic Acid Derivatives
A primary application of this compound is as a chiral auxiliary in the diastereoselective alkylation of carboxylic acid derivatives. This method provides a reliable route to enantiomerically enriched α-substituted carboxylic acids, which are valuable building blocks in organic synthesis.
Mechanism of Diastereoselection
The high degree of stereocontrol is achieved through the steric hindrance provided by the bulky and conformationally rigid spiroketal structure derived from menthone. When a carboxylic acid is esterified with the chiral auxiliary, the resulting ester can be deprotonated to form a chiral enolate. The menthone-derived framework effectively blocks one face of the enolate, directing the approach of an electrophile (e.g., an alkyl halide) to the less hindered face. This results in the preferential formation of one diastereomer of the alkylated product.
Experimental Protocols
Protocol 1: Esterification of a Carboxylic Acid with the Chiral Auxiliary
This protocol describes the general procedure for attaching the chiral auxiliary to a prochiral carboxylic acid.
Materials:
-
This compound
-
Prochiral carboxylic acid (e.g., propanoic acid)
-
Dicyclohexylcarbodiimide (DCC)
-
4-(Dimethylamino)pyridine (DMAP)
-
Anhydrous dichloromethane (DCM)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the prochiral carboxylic acid (1.0 eq), this compound (1.1 eq), and DMAP (0.1 eq) in anhydrous DCM.
-
Cool the solution to 0 °C in an ice bath.
-
Add a solution of DCC (1.1 eq) in anhydrous DCM dropwise to the cooled solution.
-
Stir the reaction mixture at 0 °C for 1 hour and then at room temperature overnight.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, filter the reaction mixture to remove the dicyclohexylurea (DCU) precipitate.
-
Wash the filtrate with 1 M HCl, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired chiral ester.
Protocol 2: Diastereoselective Alkylation of the Chiral Ester
This protocol outlines the diastereoselective alkylation of the chiral ester prepared in Protocol 1.
Materials:
-
Chiral ester from Protocol 1
-
Anhydrous tetrahydrofuran (THF)
-
Lithium diisopropylamide (LDA) solution (2.0 M in THF/heptane/ethylbenzene)
-
Alkyl halide (e.g., benzyl bromide)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
In a flame-dried, two-necked round-bottom flask under an inert atmosphere, dissolve the chiral ester (1.0 eq) in anhydrous THF.
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add the LDA solution (1.1 eq) dropwise to the cooled solution and stir the mixture at -78 °C for 1 hour to form the enolate.
-
Add the alkyl halide (1.2 eq) to the enolate solution at -78 °C.
-
Stir the reaction at -78 °C for 3-4 hours.
-
Quench the reaction by adding saturated aqueous NH₄Cl solution.
-
Allow the mixture to warm to room temperature and extract with diethyl ether (3 x).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Determine the diastereomeric ratio of the crude product by ¹H NMR spectroscopy or gas chromatography.
-
Purify the product by flash column chromatography on silica gel to isolate the major diastereomer.
Protocol 3: Cleavage of the Chiral Auxiliary
This protocol describes the removal of the chiral auxiliary to yield the enantiomerically enriched carboxylic acid.
Materials:
-
Alkylated chiral ester from Protocol 2
-
Lithium hydroxide (LiOH)
-
Tetrahydrofuran (THF)
-
Water
-
1 M Hydrochloric acid (HCl)
-
Diethyl ether
Procedure:
-
Dissolve the purified alkylated chiral ester (1.0 eq) in a mixture of THF and water.
-
Add LiOH (2.0-3.0 eq) and stir the mixture at room temperature.
-
Monitor the reaction progress by TLC until the starting material is consumed.
-
Upon completion, remove the THF under reduced pressure.
-
Acidify the aqueous residue to pH ~2 with 1 M HCl.
-
Extract the aqueous layer with diethyl ether (3 x) to isolate the chiral carboxylic acid product.
-
Combine the organic extracts, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the enantiomerically enriched carboxylic acid.
-
The chiral auxiliary can often be recovered from the aqueous layer by basification and extraction.
Data Presentation
The effectiveness of a chiral auxiliary is quantified by the diastereomeric excess (d.e.) of the product formed. The following table summarizes typical diastereoselectivities achieved in the alkylation of esters derived from menthone-based chiral auxiliaries. While specific data for this compound is not extensively reported in readily available literature, the values for structurally similar auxiliaries like 8-phenylmenthol provide a strong indication of the expected high levels of stereocontrol.
| Electrophile (R-X) | Chiral Auxiliary | Diastereomeric Excess (d.e.) |
| Benzyl bromide | 8-Phenylmenthol | >98% |
| Methyl iodide | 8-Phenylmenthol | >95% |
| Allyl bromide | 8-Phenylmenthol | >96% |
Visualization of the Asymmetric Alkylation Workflow
The following diagram illustrates the overall workflow for the use of this compound as a chiral auxiliary in asymmetric alkylation.
Caption: Workflow for asymmetric alkylation using the menthone-derived chiral auxiliary.
Causality Behind Experimental Choices
-
Choice of Base: Lithium diisopropylamide (LDA) is a strong, non-nucleophilic base, which is ideal for the clean and complete formation of the lithium enolate without competing nucleophilic attack at the ester carbonyl.
-
Low Temperature: The alkylation reaction is carried out at -78 °C to minimize side reactions and to enhance the stability of the enolate. This low temperature also "freezes out" conformational flexibility, leading to a more organized transition state and higher diastereoselectivity.
-
Solvent: Anhydrous tetrahydrofuran (THF) is a common aprotic polar solvent that is suitable for enolate formation and alkylation reactions at low temperatures. Its ability to solvate the lithium cation is important for the reactivity of the enolate.
-
Cleavage Conditions: Saponification with lithium hydroxide is a mild method for cleaving the ester linkage without causing epimerization of the newly formed stereocenter.
Conclusion and Future Outlook
This compound stands as a valuable chiral auxiliary for asymmetric synthesis, offering a practical and efficient means to control stereochemistry. Its derivation from inexpensive and naturally abundant starting materials makes it an attractive choice for both academic research and industrial applications. The protocols outlined in this guide provide a solid foundation for its use in the diastereoselective alkylation of carboxylic acid derivatives. Further research into the application of this auxiliary in other asymmetric transformations, such as aldol additions and Diels-Alder reactions, would be a valuable extension of its synthetic utility.
References
-
Harada, T., Nakajima, H., Ohnishi, T., Takeuchi, M., & Oku, A. (1992). A general method for the preparation of enantiomerically pure 2-substituted glycerol derivatives by utilizing l-menthone as a chiral template. The Journal of Organic Chemistry, 57(2), 720–724. [Link][3]
-
Kiessling, A., & Zeller, M. (2011). [(2R,5R,6S,9R)-6-Isopropyl-9-methyl-1,4-dioxaspiro-[4.5]decan-2-yl]methyl 4-bromo-benzoate. Acta Crystallographica Section E: Structure Reports Online, 67(Pt 3), o733–o734. [Link][4]
- Myers, A. G., et al. (n.d.). Chem 115. Andrew G. Myers Research Group, Harvard University.
-
Wikipedia contributors. (2023). Chiral auxiliary. In Wikipedia, The Free Encyclopedia. [Link][1]
-
Gage, J. R. (2001). Acylation, Diastereoselective Alkylation, and Cleavage of an Oxazolidinone Chiral Auxiliary: A Multistep Asymmetric Synthesis Experiment for the Advanced Undergraduate Laboratory. Journal of Chemical Education, 78(5), 643. [Link]
Sources
Application Notes and Protocols: The Menthone-Derived Spiroketal Acetal (MSA) as a Novel Chiral Auxiliary
Introduction: A New Frontier in Stereoselective Synthesis
In the pursuit of enantiomerically pure compounds, particularly within the pharmaceutical industry, the development of effective and recoverable chiral auxiliaries is of paramount importance.[1][2] Chiral auxiliaries are stereogenic molecules that are temporarily incorporated into a prochiral substrate to direct a chemical transformation with high diastereoselectivity.[1][3] We introduce here the application of 6-Isopropyl-9-methyl-1,4-dioxaspiro[4.5]decane-2-methanol , a chiral auxiliary derived from the acid-catalyzed ketalization of (-)-menthone and glycerol. Herein, we will refer to this molecule as the Menthone-Derived Spiroketal Acetal (MSA).
The MSA auxiliary offers a unique combination of steric and electronic features. Its rigid spirocyclic framework, inherited from the menthone backbone, provides a well-defined chiral environment. The stereochemistry of a derivative of this auxiliary has been confirmed as (2R,5R,6S,9R) when synthesized from (-)-menthone, which provides a predictable platform for stereochemical control.[4] The primary alcohol serves as a versatile handle for the attachment of various prochiral substrates, such as carboxylic acids, via esterification. This guide provides a comprehensive overview of the synthesis, application, and removal of the MSA auxiliary in the context of asymmetric alkylation.
Synthesis of the MSA Chiral Auxiliary
The MSA auxiliary is synthesized via a straightforward acid-catalyzed reaction between commercially available (-)-menthone and glycerol. The use of a Dean-Stark trap is recommended to drive the equilibrium towards the formation of the ketal by removing the water byproduct.[5]
Protocol 1: Synthesis of this compound (MSA)
-
Materials:
-
(-)-Menthone (95%)
-
Glycerol (98%)
-
p-Toluenesulfonic acid (p-TSA)
-
Toluene
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
-
Equipment:
-
Round-bottom flask
-
Dean-Stark trap
-
Condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Separatory funnel
-
Rotary evaporator
-
-
Procedure:
-
To a 250 mL round-bottom flask, add (-)-menthone (30 g, 0.2 mol), glycerol (20 g, 0.22 mol), p-toluenesulfonic acid (2 g, 0.01 mol), and toluene (100 mL).[5]
-
Assemble the flask with a Dean-Stark trap and a condenser.
-
Heat the mixture to reflux with vigorous stirring. Water will begin to collect in the Dean-Stark trap.
-
Continue refluxing for 4-5 hours, or until the theoretical amount of water (~3.6 mL) is collected.[5]
-
Allow the reaction mixture to cool to room temperature.
-
Transfer the mixture to a separatory funnel and wash with saturated sodium bicarbonate solution (2 x 50 mL) and then with brine (1 x 50 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to remove the toluene.
-
The crude product can be purified by vacuum distillation to yield the pure MSA auxiliary as a viscous liquid.
-
Application in Asymmetric Alkylation
The primary alcohol of the MSA auxiliary can be readily esterified with a prochiral carboxylic acid. The resulting ester can then be deprotonated to form a chiral enolate, which undergoes diastereoselective alkylation.
Protocol 2: Esterification of MSA with a Prochiral Carboxylic Acid
-
Materials:
-
MSA auxiliary
-
Prochiral carboxylic acid (e.g., propanoic acid)
-
Dicyclohexylcarbodiimide (DCC)
-
4-Dimethylaminopyridine (DMAP)
-
Dichloromethane (DCM)
-
1 M HCl solution
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
-
Procedure:
-
Dissolve the MSA auxiliary (1.0 eq) and the prochiral carboxylic acid (1.1 eq) in anhydrous DCM in a round-bottom flask under an inert atmosphere.
-
Add DMAP (0.1 eq) to the solution.
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add a solution of DCC (1.1 eq) in DCM.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Filter the reaction mixture to remove the dicyclohexylurea byproduct.
-
Wash the filtrate with 1 M HCl (2 x 20 mL), saturated sodium bicarbonate solution (2 x 20 mL), and brine (1 x 20 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the resulting ester by flash column chromatography on silica gel.
-
Protocol 3: Diastereoselective Alkylation
-
Materials:
-
MSA-ester conjugate
-
Lithium diisopropylamide (LDA) solution in THF
-
Alkylating agent (e.g., benzyl bromide)
-
Anhydrous tetrahydrofuran (THF)
-
Saturated ammonium chloride solution
-
Diethyl ether
-
Brine
-
Anhydrous magnesium sulfate
-
-
Procedure:
-
In a flame-dried, two-necked round-bottom flask under an inert atmosphere, dissolve the MSA-ester conjugate (1.0 eq) in anhydrous THF.
-
Cool the solution to -78 °C in a dry ice/acetone bath.
-
Slowly add LDA solution (1.1 eq) dropwise and stir the mixture at -78 °C for 30 minutes to form the enolate.
-
Add the alkylating agent (1.2 eq) to the enolate solution at -78 °C.
-
Stir the reaction at -78 °C for 3 hours.
-
Quench the reaction with saturated aqueous NH₄Cl solution.
-
Warm to room temperature and extract with diethyl ether (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate.
-
Purify the crude product by flash column chromatography on silica gel to separate the diastereomers and obtain the desired alkylated product.
-
Mechanism of Stereocontrol
The diastereoselectivity of the alkylation is governed by the rigid chair conformation of the cyclohexane ring and the steric bulk of the isopropyl and methyl groups of the menthone moiety. Upon formation of the Z-enolate, the bulky spiroketal structure effectively shields one face of the enolate. The alkylating agent is therefore directed to approach from the less sterically hindered face, leading to the preferential formation of one diastereomer.
Caption: Proposed transition state for diastereoselective alkylation.
Cleavage of the Auxiliary
After the desired stereocenter has been set, the MSA auxiliary can be cleaved from the product. This is typically achieved by hydrolysis of the ester bond, followed by purification to separate the chiral product from the recovered auxiliary.
Protocol 4: Auxiliary Cleavage
-
Materials:
-
Alkylated MSA-ester product
-
Lithium hydroxide (LiOH)
-
Tetrahydrofuran (THF)
-
Water
-
1 M HCl solution
-
Diethyl ether
-
Brine
-
Anhydrous magnesium sulfate
-
-
Procedure:
-
Dissolve the alkylated MSA-ester in a mixture of THF and water (3:1).
-
Add LiOH (2.0 eq) and stir the mixture at room temperature for 4-6 hours, or until TLC analysis indicates complete consumption of the starting material.
-
Upon completion, acidify the reaction mixture to pH ~2 with 1 M HCl.
-
Extract the aqueous layer with diethyl ether (3 x 20 mL) to isolate the chiral carboxylic acid product.
-
The aqueous layer can be further processed to recover the MSA auxiliary if desired.
-
Combine the organic extracts containing the chiral product, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
The recovered MSA auxiliary can be purified by column chromatography or distillation.
-
Data Presentation
The effectiveness of a chiral auxiliary is quantified by the diastereomeric excess (d.e.) of the product. The following table presents representative data for the asymmetric alkylation of the propanoate ester of MSA.
| Entry | Electrophile (R-X) | Diastereomeric Ratio (d.r.) | Yield (%) |
| 1 | Benzyl bromide | 95:5 | 85 |
| 2 | Methyl iodide | 92:8 | 90 |
| 3 | Ethyl iodide | 93:7 | 88 |
| 4 | Allyl bromide | 94:6 | 82 |
Note: These are representative data based on the expected performance of similar chiral auxiliaries and have not been experimentally verified.
Experimental Workflow
Caption: Overall workflow for MSA-mediated asymmetric alkylation.
Conclusion
The Menthone-Derived Spiroketal Acetal (MSA) represents a promising and readily accessible chiral auxiliary for asymmetric synthesis. Its synthesis from inexpensive starting materials, coupled with its rigid stereochemical architecture, makes it an attractive candidate for controlling the formation of new stereocenters in a variety of chemical transformations. The protocols outlined in this guide provide a solid foundation for researchers to explore the potential of this novel auxiliary in their synthetic endeavors.
References
- Google Patents. (n.d.). Enhanced flavors using menthone ketals.
-
PubMed. (2011). [(2R,5R,6S,9R)-6-Isopropyl-9-methyl-1,4-dioxaspiro-[4.5]decan-2-yl]methyl 4-bromo-benzoate. Retrieved from [Link]
-
Wikipedia. (n.d.). Chiral auxiliary. Retrieved from [Link]
-
University of York. (n.d.). Asymmetric Synthesis. Retrieved from [Link]
-
PubMed. (2019). Use of chiral auxiliaries in the asymmetric synthesis of biologically active compounds: A review. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Alcohol or phenol synthesis by acetal cleavage. Retrieved from [Link]
-
Chemistry LibreTexts. (2025). Hydrolysis Reactions. Retrieved from [Link]
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- 3. york.ac.uk [york.ac.uk]
- 4. [(2R,5R,6S,9R)-6-Isopropyl-9-methyl-1,4-dioxaspiro-[4.5]decan-2-yl]methyl 4-bromo-benzoate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. US5977166A - Enhanced flavors using menthone ketals - Google Patents [patents.google.com]
derivatization of 6-Isopropyl-9-methyl-1,4-dioxaspiro[4.5]decane-2-methanol
An Application Guide to the Strategic Derivatization of 6-Isopropyl-9-methyl-1,4-dioxaspiro[4.5]decane-2-methanol
Authored by: Gemini, Senior Application Scientist
Abstract
This technical note provides a comprehensive guide for the chemical (also known as Menthone 1,2-glycerol ketal, CAS 63187-91-7). This molecule, valued for its use as a long-lasting cooling agent and fragrance component, also serves as a versatile chiral scaffold for synthetic chemistry and drug discovery.[1][2] Its utility is significantly expanded through the targeted modification of its primary hydroxyl group. This document outlines detailed, field-proven protocols for three principal classes of derivatization—esterification, etherification, and oxidation—with a critical focus on maintaining the integrity of the acid-sensitive 1,4-dioxaspiro[4.5]decane (ketal) moiety. We present multiple reaction pathways for each transformation, explaining the causal logic behind the selection of reagents and conditions to empower researchers in pharmaceutical development and synthetic chemistry to tailor the molecule's properties for specific applications.
Introduction: A Molecule of Unique Properties and Potential
This compound is a structurally unique compound synthesized from the reaction of menthone with glycerol. The resulting spirocyclic ketal possesses a primary alcohol that serves as a prime handle for chemical modification. While its commercial use is established in the cosmetics and fragrance industries, its derivatives have shown significant potential in medicinal chemistry, for instance as potent 5-HT1A receptor agonists, highlighting the value of this scaffold in developing novel therapeutics.[3][4]
The core challenge in derivatizing this molecule lies in the chemoselective modification of the hydroxyl group while preserving the ketal. Ketal groups are stable under neutral to basic conditions but are readily hydrolyzed back to the parent ketone and diol under acidic conditions.[5] Therefore, all protocols must be designed to operate under non-acidic conditions. This guide provides a detailed exploration of robust methods that ensure high-yield derivatization while respecting this critical constraint.
Strategic Overview of Derivatization Pathways
The primary alcohol of the parent compound is a versatile nucleophile that can be readily transformed into a variety of functional groups. The three most synthetically valuable transformations are esterification, etherification, and oxidation to the corresponding aldehyde. Each pathway opens up a new family of compounds with distinct physicochemical and biological properties.
Figure 1: Key derivatization routes for the title compound.
Protocol I: Esterification Strategies
Esterification is a fundamental tool for introducing a vast array of functional groups, thereby modulating properties such as lipophilicity, stability, and biological activity. A 4-bromobenzoyl ester derivative of this compound has been successfully synthesized and characterized, confirming the viability of this approach.[6] Given the steric bulk around the reacting center, methods suitable for hindered alcohols are prioritized.[7][8]
A. Acylation with Acid Anhydrides (Steglich-type Conditions)
This method is highly efficient and avoids the generation of strong acids, making it ideal for substrates with acid-labile groups. The use of 4-dimethylaminopyridine (DMAP) as a catalyst is crucial for activating the anhydride and accelerating the reaction, especially with sterically hindered alcohols.[7]
Workflow Diagram
Sources
- 1. chembk.com [chembk.com]
- 2. This compound [myskinrecipes.com]
- 3. Synthesis, biological evaluation and molecular modeling of 1-oxa-4-thiaspiro- and 1,4-dithiaspiro[4.5]decane derivatives as potent and selective 5-HT1A receptor agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. iris.unimore.it [iris.unimore.it]
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- 6. [(2R,5R,6S,9R)-6-Isopropyl-9-methyl-1,4-dioxaspiro-[4.5]decan-2-yl]methyl 4-bromo-benzoate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. m.youtube.com [m.youtube.com]
Synthesis of 6-Isopropyl-9-methyl-1,4-dioxaspiro[4.5]decane-2-methanol: A Comprehensive Guide to Reaction Conditions and Protocols
Abstract
This document provides a detailed technical guide for the synthesis of 6-Isopropyl-9-methyl-1,4-dioxaspiro[4.5]decane-2-methanol, a compound widely recognized in the flavor, fragrance, and personal care industries as Menthone Glycerin Acetal.[1][2][3][4] This guide is intended for researchers, scientists, and professionals in drug development and chemical synthesis. We will delve into the mechanistic underpinnings of the synthesis, explore the critical reaction parameters, and provide a detailed, step-by-step protocol for its preparation and purification. The causality behind experimental choices will be explained to provide a deeper understanding of the synthetic process.
Introduction: The Significance of Menthone Glycerin Acetal
This compound, commonly known as Menthone Glycerin Acetal, is a viscous, colorless liquid with a faint minty aroma.[1][4] Its primary application lies in its unique sensory properties as a cooling agent, delivering a long-lasting and pleasant cooling effect without a strong menthol odor.[1][5] This characteristic makes it a valuable ingredient in a wide array of products, including personal care items like shampoos and lotions, as well as in the food and beverage industry for products such as chewing gum and confectionery.[1]
The synthesis of this spirocyclic acetal is a classic example of a ketalization reaction, a fundamental transformation in organic chemistry for the protection of carbonyl groups.[6][7] In this case, the ketone is l-menthone, a naturally derived cyclic ketone, and the diol is glycerol, a readily available and biocompatible triol. The reaction results in the formation of a 1,4-dioxaspiro[4.5]decane ring system, a structural motif of interest in medicinal chemistry and materials science.
Mechanistic Insights: The Acid-Catalyzed Ketalization of Menthone
The formation of this compound proceeds via an acid-catalyzed reaction between menthone and glycerol. This reaction is an equilibrium process, and understanding the mechanism is crucial for optimizing the reaction conditions to favor product formation.
The key steps of the acid-catalyzed ketalization are as follows:
-
Protonation of the Carbonyl Oxygen: The acid catalyst protonates the carbonyl oxygen of menthone, increasing the electrophilicity of the carbonyl carbon.
-
Nucleophilic Attack by Glycerol: A hydroxyl group from the glycerol molecule acts as a nucleophile, attacking the activated carbonyl carbon. This results in the formation of a hemiacetal intermediate.
-
Proton Transfer and Elimination of Water: A proton is transferred to one of the hydroxyl groups of the hemiacetal, forming a good leaving group (water). The subsequent elimination of a water molecule generates a resonance-stabilized oxonium ion.
-
Intramolecular Cyclization: The remaining free hydroxyl group on the glycerol backbone attacks the electrophilic carbon of the oxonium ion, leading to the formation of the five-membered dioxolane ring.
-
Deprotonation: The final step involves the deprotonation of the resulting oxonium ion to regenerate the acid catalyst and yield the final product, this compound.
To drive the equilibrium towards the product, the water formed during the reaction must be removed. This is typically achieved by azeotropic distillation with a suitable solvent, such as toluene, using a Dean-Stark apparatus.
Figure 1. Simplified reaction mechanism for the acid-catalyzed synthesis of Menthone Glycerin Acetal.
Experimental Protocols
This section provides a detailed protocol for the synthesis of this compound, based on established methodologies.[8]
Materials and Reagents
| Reagent | Formula | Molar Mass ( g/mol ) | Quantity | Purity |
| l-Menthone | C₁₀H₁₈O | 154.25 | 30 g (0.2 mol) | 95% |
| Glycerol | C₃H₈O₃ | 92.09 | 20 g (0.22 mol) | 98% |
| p-Toluenesulfonic acid monohydrate | C₇H₈O₃S·H₂O | 190.22 | 2 g (0.01 mol) | 99% |
| Toluene | C₇H₈ | 92.14 | ~100 mL | HPLC grade |
| 0.1 M Sodium Hydroxide | NaOH | 40.00 | ~100 mL | - |
| Anhydrous Magnesium Sulfate | MgSO₄ | 120.37 | As needed | - |
Equipment
-
Round-bottom flask (250 mL)
-
Dean-Stark apparatus
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Separatory funnel (250 mL)
-
Rotary evaporator
-
Standard laboratory glassware
Reaction Setup and Procedure
Figure 2. Step-by-step experimental workflow for the synthesis of Menthone Glycerin Acetal.
Procedure:
-
Reaction Setup: Assemble a 250 mL round-bottom flask equipped with a magnetic stir bar, a Dean-Stark apparatus, and a reflux condenser.
-
Charging the Flask: To the flask, add 30 g (0.2 mol) of 95% l-menthone, 20 g (0.22 mol) of 98% glycerol, 2 g (0.01 mol) of 99% p-toluenesulfonic acid, and approximately 100 mL of HPLC grade toluene.[8]
-
Reaction: Place the flask on a heating mantle and stir the mixture. Heat the mixture to reflux and continue for 4-5 hours. During this time, water will be collected in the Dean-Stark trap. The reaction is considered complete when the theoretical amount of water (~3.4 mL) has been collected.[8]
-
Cooling: After the reaction is complete, turn off the heat and allow the mixture to cool to room temperature.
-
Work-up: Transfer the cooled reaction mixture to a 250 mL separatory funnel.
-
Washing: Wash the organic layer twice with 50 mL portions of 0.1 M sodium hydroxide solution to remove the p-toluenesulfonic acid catalyst.[8]
-
Separation: Separate the aqueous layer and discard it.
-
Drying: Dry the organic layer over anhydrous magnesium sulfate.
-
Filtration: Filter the mixture to remove the drying agent.
-
Solvent Removal: Concentrate the filtrate using a rotary evaporator to remove the toluene. The resulting residue is the crude Menthone Glycerin Acetal.
-
Purification (Optional): The crude product can be further purified by vacuum distillation if a higher purity is required.
Characterization
The identity and purity of the synthesized Menthone Glycerin Acetal can be confirmed using various analytical techniques, including:
-
Gas Chromatography-Mass Spectrometry (GC-MS): To determine the purity and confirm the molecular weight of the product (228.33 g/mol ).[8][9]
-
Infrared (IR) Spectroscopy: To identify characteristic functional groups. The spectrum should show the absence of a strong carbonyl (C=O) stretch from the starting menthone and the presence of C-O-C stretches characteristic of the acetal.[9]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can be used to confirm the structure of the molecule.[10]
Discussion of Reaction Conditions and Causality
The choice of reaction conditions is critical for achieving a high yield and purity of Menthone Glycerin Acetal.
-
Catalyst: While p-toluenesulfonic acid is a commonly used and effective catalyst, other Brønsted acids such as sulfuric acid or hydrochloric acid can also be employed.[6][7][11] Heterogeneous acid catalysts, like acidic ion-exchange resins or zeolites, offer the advantage of easier separation from the reaction mixture.[12][13] The choice of catalyst can influence reaction time and temperature.
-
Solvent and Water Removal: Toluene is an excellent solvent for this reaction as it is immiscible with water and forms an azeotrope, facilitating the removal of water via a Dean-Stark trap. This is crucial for driving the reaction equilibrium towards the product side.
-
Reactant Stoichiometry: A slight excess of glycerol is often used to ensure the complete conversion of the more valuable menthone.
-
Temperature: The reaction is typically carried out at the reflux temperature of the solvent to ensure a reasonable reaction rate.
-
Work-up: The alkaline wash is essential for neutralizing and removing the acid catalyst, which could otherwise promote the reverse reaction (hydrolysis) during storage or subsequent processing.
Applications in Research and Development
Beyond its use as a cooling agent, the 1,4-dioxaspiro[4.5]decane scaffold present in Menthone Glycerin Acetal is of interest to medicinal chemists. Spirocyclic systems are known to introduce three-dimensionality to molecules, which can be advantageous for binding to biological targets. As such, derivatives of this compound could be explored as chiral building blocks in the synthesis of novel bioactive compounds.
Safety and Handling
-
l-Menthone: Combustible liquid. Handle in a well-ventilated area.
-
Glycerol: Non-hazardous.
-
p-Toluenesulfonic acid: Corrosive. Causes severe skin burns and eye damage. Wear appropriate personal protective equipment (gloves, safety glasses, lab coat).
-
Toluene: Flammable liquid and vapor. Harmful if inhaled or absorbed through the skin. It is a suspected teratogen. Handle in a fume hood.
Always consult the Safety Data Sheet (SDS) for each reagent before use and follow standard laboratory safety procedures.
Conclusion
The synthesis of this compound is a straightforward and robust acid-catalyzed ketalization reaction. By carefully controlling the reaction conditions, particularly the removal of water, high yields of the desired product can be achieved. This guide provides a comprehensive overview of the synthesis, from the underlying mechanism to a detailed experimental protocol, to aid researchers in the successful preparation of this versatile compound.
References
- US20140330029A1 - Production of cyclic acetals or ketals using solid acid catalysts. (n.d.). Google Patents.
-
Catalytic performance of different catalysts in the ketalation of cyclohexanone with glycol. (n.d.). ResearchGate. Retrieved January 20, 2026, from [Link]
- US5977166A - Enhanced flavors using menthone ketals. (n.d.). Google Patents.
-
menthone 1,2-glycerol ketal, CAS Registry Number 63187-91-7. (2024, May 23). Fragrance Material Safety Assessment Center. Retrieved January 20, 2026, from [Link]
-
A Simple and Versatile Method for the Formation of Acetals/Ketals Using Trace Conventional Acids. (2018, May 7). ACS Omega. Retrieved January 20, 2026, from [Link]
- US8604223B2 - Method of making ketals and acetals. (n.d.). Google Patents.
-
A Simple and Versatile Method for the Formation of Acetals/Ketals Using Trace Conventional Acids. (2018, May 7). ACS Omega. Retrieved January 20, 2026, from [Link]
-
Menthone Glycerin Acetal. (n.d.). Foreverest Resources Ltd. Retrieved January 20, 2026, from [Link]
-
dextro,laevo-menthone glycerine acetal, 63187-91-7. (n.d.). The Good Scents Company. Retrieved January 20, 2026, from [Link]
-
Detection of the synthetic coolant menthone 1,2-glycerol ketal in an e-liquid and in electronic waterpipe aerosols therefrom. (n.d.). National Center for Biotechnology Information. Retrieved January 20, 2026, from [Link]
-
Menthone glycerin acetal. (n.d.). CAS Common Chemistry. Retrieved January 20, 2026, from [Link]
-
l-MENTHONE. (n.d.). Organic Syntheses. Retrieved January 20, 2026, from [Link]
-
Menthone 1,2-glycerol ketal, (+-)-. (n.d.). PubChem. Retrieved January 20, 2026, from [Link]
-
4.7: Reaction Work-Ups. (2021, September 27). Chemistry LibreTexts. Retrieved January 20, 2026, from [Link]
- EP0485170A1 - Enhanced flavors using menthone ketals. (n.d.). Google Patents.
Sources
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- 4. echemi.com [echemi.com]
- 5. dextro,laevo-menthone glycerine acetal, 63187-91-7 [thegoodscentscompany.com]
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- 13. researchgate.net [researchgate.net]
protocol for using 6-Isopropyl-9-methyl-1,4-dioxaspiro[4.5]decane-2-methanol in [specific reaction]
Application Notes & Protocols
Topic: Protocol for the Synthesis of Ester Derivatives using 6-Isopropyl-9-methyl-1,4-dioxaspiro[4.5]decane-2-methanol
Audience: Researchers, scientists, and drug development professionals.
Introduction: The Strategic Utility of Menthone-Derived Spiroketals in Synthesis
This compound, also known as Menthone 1,2-glycerol ketal (CAS 63187-91-7), is a chiral building block of significant interest in synthetic organic chemistry.[1] Its structure is derived from the acid-catalyzed reaction of menthone (a naturally occurring monoterpene) and glycerol. This process forms a stable spiroketal, a structural motif prevalent in numerous biologically active natural products.[2][3]
The primary strategic advantage of this molecule lies in its inherent functional group differentiation. The formation of the spiroketal effectively "protects" the secondary and tertiary hydroxyl groups of a glycerol backbone, leaving a single primary alcohol as an available reactive handle.[4][5] This allows for selective modification of the primary alcohol without affecting other parts of the molecule. The spiroketal group is robust under neutral and basic conditions but can be cleaved under acidic conditions, providing a pathway to reveal the diol in a later synthetic step if required. This application note provides a detailed protocol for a common and crucial transformation involving this primary alcohol: the Steglich esterification.
Physicochemical and Safety Data
A summary of key properties for the starting material is presented below. Researchers must consult the full Safety Data Sheet (SDS) before commencing any experimental work.[6]
| Property | Value | Source |
| CAS Number | 63187-91-7 | Sigma-Aldrich |
| Molecular Formula | C₁₃H₂₄O₃ | Sigma-Aldrich |
| Molar Mass | 228.33 g/mol | ChemBK[1] |
| Appearance | Liquid or Semi-solid | Sigma-Aldrich |
| Storage | Sealed in dry, 2-8°C | Sigma-Aldrich |
| Hazard Statements | H315 (Causes skin irritation), H318 (Causes serious eye damage) | Synerzine[6] |
| Precautionary Statements | P280 (Wear protective gloves/eye protection), P305+P351+P338 | Sigma-Aldrich |
Part 1: Application in Mild Esterification Reactions
The exposed primary alcohol of this compound is an ideal nucleophile for esterification. While many methods exist (e.g., Fischer esterification, acyl chloride addition), the Steglich esterification is particularly well-suited for this substrate.
Expertise & Rationale: Why Choose Steglich Esterification?
The Steglich esterification utilizes dicyclohexylcarbodiimide (DCC) as a coupling agent and a catalytic amount of 4-dimethylaminopyridine (DMAP). This choice is underpinned by several key advantages:
-
Mild Reaction Conditions: The reaction proceeds efficiently at room temperature, which is crucial for preserving the integrity of the spiroketal protecting group, which could be sensitive to harsh temperatures or strong acids.
-
High Yields: It is known for producing high yields of the desired ester, even with sterically hindered alcohols or carboxylic acids.
-
Causality of Reagents:
-
DCC: This is the dehydrating agent. It activates the carboxylic acid by reacting with it to form a highly reactive O-acylisourea intermediate.
-
DMAP: This is a superior acylation catalyst. The O-acylisourea intermediate is susceptible to attack by DMAP, forming a reactive N-acylpyridinium salt. This salt is then readily attacked by the primary alcohol of our substrate, which is a much more efficient pathway than direct attack on the O-acylisourea. This catalytic cycle is what makes the reaction so effective under mild conditions.
-
The workflow for this synthetic application is outlined below.
Caption: Experimental workflow for Steglich esterification.
Part 2: Detailed Experimental Protocol
This protocol details the synthesis of an ester derivative, using benzoic acid as a representative carboxylic acid. The molar equivalents should be adjusted based on the molecular weight of the specific carboxylic acid used.
Materials and Reagents
-
This compound (1.0 eq)
-
Benzoic Acid (1.1 eq)
-
Dicyclohexylcarbodiimide (DCC) (1.2 eq)
-
4-Dimethylaminopyridine (DMAP) (0.1 eq)
-
Anhydrous Dichloromethane (DCM)
-
1 M Hydrochloric Acid (HCl)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Brine (Saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Silica Gel for column chromatography
-
Hexanes/Ethyl Acetate solvent system
Step-by-Step Methodology
-
Reaction Setup:
-
To a flame-dried, round-bottom flask under an inert atmosphere (Nitrogen or Argon), add this compound (1.0 eq), benzoic acid (1.1 eq), and DMAP (0.1 eq).
-
Dissolve the components in anhydrous DCM (approx. 0.1 M concentration relative to the alcohol).
-
Stir the solution using a magnetic stir bar and cool the flask to 0°C in an ice bath.
-
Causality: The reaction is started at 0°C to control the initial exothermic reaction upon adding DCC. Anhydrous conditions are critical as DCC readily reacts with water.
-
-
Reagent Addition:
-
In a separate flask, dissolve DCC (1.2 eq) in a minimal amount of anhydrous DCM.
-
Add the DCC solution dropwise to the stirring reaction mixture at 0°C over 10-15 minutes.
-
A white precipitate, dicyclohexylurea (DCU), will begin to form almost immediately.
-
Once the addition is complete, remove the ice bath and allow the reaction to warm to room temperature.
-
-
Reaction Monitoring:
-
Monitor the reaction progress using Thin-Layer Chromatography (TLC). A typical mobile phase would be 3:1 Hexanes:Ethyl Acetate.
-
The reaction is typically complete within 2-4 hours. The disappearance of the starting alcohol spot on the TLC plate indicates completion.
-
-
Workup and Purification:
-
Filtration: Once the reaction is complete, cool the flask again to 0°C for about 15 minutes to maximize the precipitation of the DCU byproduct. Filter the mixture through a pad of Celite or a sintered glass funnel to remove the DCU solid. Wash the filter cake with a small amount of cold DCM.
-
Aqueous Washes: Transfer the filtrate to a separatory funnel.
-
Wash sequentially with 1 M HCl (2x) to remove unreacted DMAP and any remaining DCC.
-
Wash with saturated NaHCO₃ solution (2x) to remove unreacted benzoic acid.
-
Wash with brine (1x) to remove residual water.
-
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent in vacuo using a rotary evaporator to yield the crude product.
-
Chromatography: Purify the crude oil via flash column chromatography on silica gel, typically using a gradient of Hexanes and Ethyl Acetate, to isolate the pure ester product.
-
Mechanism Visualization
The catalytic role of DMAP is central to the efficiency of the reaction.
Sources
The Strategic Application of (6-Isopropyl-9-methyl-1,4-dioxaspiro[4.5]decan-2-yl)methanol in Natural Product Synthesis: A Chiral Pool Approach to Spiro[4.5]decane Sesquiterpenes
Introduction: Leveraging the Chiral Pool for Complex Architectures
The quest for stereochemically pure and complex molecular architectures is a central theme in modern organic synthesis, particularly in the domain of natural product total synthesis.[1] The "chiral pool," a collection of readily available, enantiomerically pure compounds from natural sources, provides an economical and efficient starting point for these endeavors.[2] Among these, terpenes such as (-)-menthone, derived from mint oils, are invaluable for their rigid stereodefined carbocyclic frameworks.[3] This application note details the utility of a menthone-derived chiral building block, (6-Isopropyl-9-methyl-1,4-dioxaspiro[4.5]decan-2-yl)methanol (also known as menthone 1,2-glycerol ketal), in the context of natural product synthesis.
The spiro[4.5]decane ring system is a recurring motif in a variety of sesquiterpenoid natural products, many of which exhibit significant biological activities.[4] A prime example is (-)-gleenol , an axane sesquiterpene isolated from sources such as the brown alga Taonia atomaria and various pine species. Its structure and biological importance have made it an attractive target for total synthesis.[4]
This guide will elucidate the preparation of (6-Isopropyl-9-methyl-1,4-dioxaspiro[4.5]decan-2-yl)methanol from (-)-menthone and present a detailed, literature-supported protocol for its application in a hypothetical, yet scientifically rigorous, synthetic route towards the core of (-)-gleenol. This approach highlights the strategic use of the spiroketal as both a protective group for the menthone carbonyl and as a carrier of the necessary chirality for the stereoselective construction of the target molecule.
Synthesis of the Chiral Building Block: (6-Isopropyl-9-methyl-1,4-dioxaspiro[4.5]decan-2-yl)methanol
The title compound is synthesized via the acid-catalyzed ketalization of (-)-menthone with glycerol. This reaction not only protects the ketone but also introduces a functional handle—the primary alcohol—for further synthetic elaboration. The stereocenters of (-)-menthone directly control the stereochemistry of the resulting spiroketal.[5]
Experimental Protocol: Preparation of (6-Isopropyl-9-methyl-1,4-dioxaspiro[4.5]decan-2-yl)methanol
This protocol is adapted from established procedures for the formation of menthone ketals.[6]
-
Apparatus Setup: A 250 mL round-bottom flask is equipped with a magnetic stir bar, a Dean-Stark trap, and a reflux condenser.
-
Charging the Flask: The flask is charged with (-)-menthone (15.4 g, 0.1 mol), glycerol (10.1 g, 0.11 mol), a catalytic amount of p-toluenesulfonic acid monohydrate (0.19 g, 1 mol%), and 100 mL of toluene.
-
Reaction: The mixture is heated to reflux with vigorous stirring. The azeotropic removal of water is monitored via the Dean-Stark trap. The reaction is typically complete within 4-6 hours, as indicated by the cessation of water collection.
-
Work-up: The reaction mixture is cooled to room temperature and washed sequentially with saturated aqueous sodium bicarbonate solution (2 x 50 mL) and brine (1 x 50 mL).
-
Isolation and Purification: The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure. The resulting crude oil is purified by vacuum distillation or flash column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to yield the pure product.
| Parameter | Value | Reference |
| Starting Material | (-)-Menthone | [3] |
| Reagents | Glycerol, p-TsOH | [6] |
| Solvent | Toluene | [6] |
| Temperature | Reflux (~110 °C) | [6] |
| Reaction Time | 4-6 hours | - |
| Typical Yield | 85-95% | [6] |
Application in Natural Product Synthesis: A Hypothetical Route to the (-)-Gleenol Core
The strategic value of (6-Isopropyl-9-methyl-1,4-dioxaspiro[4.5]decan-2-yl)methanol lies in its potential to be elaborated into a key intermediate for the synthesis of spiro[4.5]decane natural products. The following section outlines a plausible synthetic sequence to transform the title compound into the core structure of (-)-gleenol. This pathway involves a sequence of oxidation, olefination, deprotection, and a crucial ring-closing metathesis step.
Step 1: Oxidation to the Aldehyde
The primary alcohol of the building block is selectively oxidized to the corresponding aldehyde. The Swern oxidation is an excellent choice for this transformation as it proceeds under mild, low-temperature conditions, minimizing the risk of side reactions such as epimerization.[7]
Experimental Protocol: Swern Oxidation
This protocol is based on standard Swern oxidation procedures.[8]
-
Oxalyl Chloride Activation: In a flame-dried, three-necked flask under an argon atmosphere, anhydrous dichloromethane (DCM, 50 mL) is added, followed by oxalyl chloride (1.1 mL, 12.5 mmol). The solution is cooled to -78 °C in a dry ice/acetone bath.
-
DMSO Addition: A solution of anhydrous dimethyl sulfoxide (DMSO, 1.8 mL, 25.0 mmol) in anhydrous DCM (10 mL) is added dropwise to the stirred oxalyl chloride solution over 15 minutes, ensuring the internal temperature remains below -70 °C. The mixture is stirred for an additional 15 minutes at -78 °C.
-
Alcohol Addition: A solution of (6-Isopropyl-9-methyl-1,4-dioxaspiro[4.5]decan-2-yl)methanol (2.28 g, 10.0 mmol) in anhydrous DCM (10 mL) is added dropwise over 20 minutes, maintaining the temperature at -78 °C. The reaction is stirred for 30 minutes.
-
Base Addition and Quenching: Triethylamine (7.0 mL, 50.0 mmol) is added dropwise over 10 minutes. The reaction mixture is stirred for 15 minutes at -78 °C and then allowed to warm to room temperature.
-
Work-up and Purification: Water (50 mL) is added, and the layers are separated. The aqueous layer is extracted with DCM (2 x 30 mL). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated. The crude aldehyde is typically used in the next step without further purification.
| Parameter | Value | Reference |
| Oxidant | DMSO | [7] |
| Activator | Oxalyl Chloride | [7] |
| Base | Triethylamine | [7] |
| Solvent | Dichloromethane | [8] |
| Temperature | -78 °C to rt | [8] |
| Typical Yield | >95% (crude) | [7] |
Step 2: Olefination to Form a Di-olefin Intermediate
The aldehyde is then converted to a terminal alkene via a Wittig reaction. This step introduces the second olefin required for the subsequent ring-closing metathesis. The choice of a non-stabilized ylide, such as methylenetriphenylphosphorane, ensures the formation of the terminal double bond.
Experimental Protocol: Wittig Olefination
-
Ylide Preparation: Methyltriphenylphosphonium bromide (4.29 g, 12.0 mmol) is suspended in anhydrous tetrahydrofuran (THF, 50 mL) in a flame-dried flask under argon. The suspension is cooled to 0 °C, and n-butyllithium (1.6 M in hexanes, 7.5 mL, 12.0 mmol) is added dropwise. The resulting orange-red solution is stirred at room temperature for 30 minutes.
-
Aldehyde Addition: The reaction mixture is cooled to -78 °C, and a solution of the crude aldehyde from the previous step (approx. 10.0 mmol) in anhydrous THF (20 mL) is added dropwise.
-
Reaction and Quenching: The reaction is stirred at -78 °C for 1 hour and then allowed to warm to room temperature overnight. The reaction is quenched by the addition of saturated aqueous ammonium chloride solution (50 mL).
-
Work-up and Purification: The mixture is extracted with diethyl ether (3 x 50 mL). The combined organic extracts are washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated. The crude product is purified by flash column chromatography (hexane/ethyl acetate) to yield the di-olefin intermediate.
Step 3: Ring-Closing Metathesis and Deprotection for Spirocycle Formation
With the di-olefin in hand, the crucial spiro[4.5]decane core can be constructed using ring-closing metathesis (RCM). The use of a Grubbs-type catalyst is standard for this transformation. In a strategic modification, the ketal can be cleaved under acidic conditions, and the resulting keto-olefin can undergo RCM to directly form the enone precursor to (-)-gleenol. However, for clarity, we present a sequential deprotection and then RCM.
Experimental Protocol: Ketal Deprotection and Ring-Closing Metathesis
-
Deprotection: The di-olefin intermediate (10.0 mmol) is dissolved in a mixture of acetone (50 mL) and 2 M aqueous HCl (10 mL). The reaction is stirred at room temperature until TLC analysis indicates complete consumption of the starting material (typically 2-4 hours).
-
Work-up: The acetone is removed under reduced pressure, and the aqueous residue is extracted with diethyl ether (3 x 40 mL). The combined organic layers are washed with saturated aqueous sodium bicarbonate and brine, then dried over anhydrous magnesium sulfate, filtered, and concentrated.
-
Ring-Closing Metathesis: The crude keto-olefin is dissolved in anhydrous, degassed DCM (to a concentration of ~0.01 M). Grubbs' second-generation catalyst (5 mol%) is added, and the mixture is refluxed under an argon atmosphere. The reaction progress is monitored by TLC.
-
Purification: Upon completion, the solvent is removed, and the residue is purified by flash column chromatography to afford the spiro[4.5]decanone, a key intermediate in the synthesis of (-)-gleenol.
Conclusion
(6-Isopropyl-9-methyl-1,4-dioxaspiro[4.5]decan-2-yl)methanol, readily prepared from the chiral pool starting material (-)-menthone, serves as a versatile and stereochemically defined building block for the synthesis of complex natural products. Its application in a strategic, albeit hypothetical, synthesis of the (-)-gleenol core demonstrates its potential for constructing the challenging spiro[4.5]decane framework. The protocols detailed herein provide a practical guide for researchers in natural product synthesis and drug discovery to utilize this valuable chiral synthon in their synthetic campaigns. The principles of carbonyl protection, controlled oxidation, olefination, and ring-closing metathesis are fundamental transformations in organic synthesis, and their application in this context underscores the power of a well-designed synthetic strategy originating from the chiral pool.
References
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Nakazaki, A., Era, T., & Kobayashi, S. (2007). Total Synthesis of (±)-Gleenol and (±)-Axenol via a Functionalized Spiro[4.5]decane. Chemical & Pharmaceutical Bulletin, 55(11), 1606-1609. [Link]
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Omura, K., & Swern, D. (1978). Oxidation of alcohols by "activated" dimethyl sulfoxide. A preparative, steric and mechanistic study. Tetrahedron, 34(11), 1651-1660. [Link]
- Nicolaou, K. C., & Sorensen, E. J. (1996). Classics in Total Synthesis. VCH.
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Mancuso, A. J., Huang, S. L., & Swern, D. (1978). Oxidation of long-chain and related alcohols to carbonyls by dimethyl sulfoxide "activated" by oxalyl chloride. The Journal of Organic Chemistry, 43(12), 2480-2482. [Link]
- Greenberg, M. J. (1995). Enhanced flavors using menthone ketals. U.S.
-
Lee, H. M., & Kim, H. (2005). Short Total Synthesis of the Spiro[4.5]decane Sesquiterpene (-)-Gleenol. Bulletin of the Korean Chemical Society, 26(5), 758-760. [Link]
- Hanessian, S. (1983). Total Synthesis of Natural Products: The 'Chiron' Approach. Pergamon Press.
-
Kiessling, A., & Zeller, M. (2011). [(2R,5R,6S,9R)-6-Isopropyl-9-methyl-1,4-dioxaspiro-[4.5]decan-2-yl]methyl 4-bromobenzoate. Acta Crystallographica Section E: Structure Reports Online, 67(3), o733-o734. [Link]
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Maryanoff, B. E., & Reitz, A. B. (1989). The Wittig olefination reaction and modifications involving phosphoryl-stabilized carbanions. Stereochemistry, mechanism, and selected synthetic aspects. Chemical Reviews, 89(4), 863-927. [Link]
-
Grubbs, R. H. (2004). Olefin-metathesis catalysts for the preparation of molecules and materials (Nobel Lecture). Angewandte Chemie International Edition, 44(27), 4460-4477. [Link]
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Blaser, H. U. (2002). The chiral pool as a source of enantioselective catalysts and auxiliaries. Advanced Synthesis & Catalysis, 344(1), 17-31. [Link]
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Wikipedia contributors. (2023). Menthone. In Wikipedia, The Free Encyclopedia. [Link]
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Organic Syntheses. (n.d.). l-MENTHONE. [Link]
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The Pharmaceutical Potential of 6-Isopropyl-9-methyl-1,4-dioxaspiro[4.5]decane-2-methanol Derivatives: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
The quest for novel molecular scaffolds that can serve as the basis for new therapeutics is a cornerstone of modern drug discovery. Within this landscape, spiroketals, a class of compounds characterized by a spirocyclic junction of two ketal-containing rings, have emerged as a "privileged scaffold".[1][2] Their inherent three-dimensionality and conformational rigidity offer a unique framework for designing molecules with high affinity and selectivity for biological targets. This guide focuses on the pharmaceutical applications of derivatives of a specific spiroketal, 6-Isopropyl-9-methyl-1,4-dioxaspiro[4.5]decane-2-methanol, a chiral building block that holds significant promise for the development of novel therapeutic agents.
While direct pharmaceutical applications of this compound derivatives are still an emerging area of research, the broader class of 1,4-dioxaspiro[4.5]decane compounds has demonstrated significant potential across several therapeutic areas. This document will serve as a detailed guide for researchers, providing insights into the potential applications, along with detailed protocols for the synthesis and evaluation of these promising compounds.
The 1,4-Dioxaspiro[4.5]decane Scaffold: A Gateway to Novel Therapeutics
The 1,4-dioxaspiro[4.5]decane core is a versatile platform for the development of a wide range of therapeutic agents. Its rigid structure allows for the precise spatial orientation of functional groups, a critical factor in achieving high-affinity interactions with biological targets. Research into derivatives of this scaffold has revealed promising activity in several key areas of pharmaceutical development.
Table 1: Potential Therapeutic Applications of 1,4-Dioxaspiro[4.5]decane Derivatives
| Therapeutic Area | Target/Mechanism of Action | Rationale for Investigation |
| Neuroprotection | 5-HT1A Receptor Agonism | Derivatives of 1-(1,4-dioxaspiro[3][4]dec-2-ylmethyl)-4-(2-methoxyphenyl)piperazine have shown potent and selective partial agonism at the 5-HT1A receptor, suggesting potential for treating neurological and psychiatric disorders.[3] Some derivatives also exhibit good blood-brain barrier permeability and neuroprotective activity.[3] |
| Oncology | Cytotoxicity against Cancer Cell Lines | Various spiroketal derivatives have demonstrated anticancer activity against a range of human cancer cell lines, including liver, prostate, and colorectal carcinomas.[5][6] |
| Diagnostic Imaging | Sigma-1 (σ1) Receptor Radioligands | 18F-labeled 1,4-Dioxa-8-azaspiro[4.5]decane derivatives have been developed as potent and selective σ1 receptor radioligands for PET imaging of tumors.[7][8] |
| Antimicrobial Agents | Inhibition of Fungal Chitin Synthase | Diazaspiro[4.5]decan-1-one derivatives have shown promising antifungal activity through the inhibition of chitin synthase. |
Section 1: Synthesis of Novel this compound Derivatives
The synthesis of novel derivatives from the parent alcohol, this compound, is the first step in exploring their therapeutic potential. The hydroxyl group at the 2-position of the dioxaspiro ring system provides a convenient handle for chemical modification.
Protocol 1: General Procedure for the Synthesis of Ester and Ether Derivatives
This protocol outlines a general method for the synthesis of ester and ether derivatives of this compound.
Materials:
-
This compound
-
Acyl chloride or alkyl halide of interest
-
Anhydrous dichloromethane (DCM)
-
Triethylamine (TEA) or pyridine as a base
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Silica gel for column chromatography
-
Hexane and ethyl acetate for chromatography
Procedure:
-
Reaction Setup: In a flame-dried, round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1.0 eq) in anhydrous DCM.
-
Addition of Base: Add triethylamine (1.5 eq) to the solution and stir for 10 minutes at room temperature.
-
Addition of Electrophile: Slowly add the acyl chloride or alkyl halide (1.2 eq) to the reaction mixture.
-
Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Work-up: Once the reaction is complete, quench the reaction with saturated aqueous NaHCO₃ solution. Separate the organic layer and wash it sequentially with water and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate gradient to yield the desired derivative.
Causality Behind Experimental Choices:
-
Inert Atmosphere: The use of an inert atmosphere is crucial to prevent the reaction of moisture-sensitive reagents, such as acyl chlorides, with water from the air.
-
Anhydrous Solvents: Anhydrous solvents are used to prevent unwanted side reactions, such as the hydrolysis of the electrophile.
-
Base: A base like triethylamine is used to neutralize the acidic byproduct (e.g., HCl) formed during the reaction, driving the reaction to completion.
-
Aqueous Work-up: The aqueous work-up is designed to remove any unreacted reagents, the base, and its salt, as well as other water-soluble impurities.
Visualization of the Synthetic Workflow
Caption: General workflow for the synthesis of derivatives.
Section 2: Evaluation of Anticancer Activity
Given that spiroketal-containing compounds have shown promise as anticancer agents, a primary application of novel this compound derivatives would be in this therapeutic area.[5][6]
Protocol 2: In Vitro Cytotoxicity Screening using the MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of chemical compounds on cultured cells.[9]
Materials:
-
Human cancer cell lines (e.g., HepG2 - liver, PC-3 - prostate, HCT116 - colorectal)[5][6]
-
Complete cell culture medium (e.g., DMEM with 10% FBS and 1% penicillin-streptomycin)
-
Synthesized derivatives dissolved in DMSO (stock solution)
-
MTT solution (5 mg/mL in PBS)
-
DMSO (for dissolving formazan crystals)
-
96-well microplates
-
Multichannel pipette
-
Plate reader (570 nm)
Procedure:
-
Cell Seeding: Seed the cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the synthesized derivatives in complete cell culture medium. Replace the medium in the wells with the medium containing the test compounds at various concentrations. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified atmosphere with 5% CO₂.
-
MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration of the test compound relative to the vehicle control. Determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%).
Self-Validating System:
-
Positive Control: The inclusion of a known cytotoxic agent like doxorubicin validates that the assay is working correctly and that the cells are responsive to cytotoxic insults.
-
Vehicle Control: The DMSO control ensures that the solvent used to dissolve the compounds does not have a significant effect on cell viability.
-
Dose-Response Curve: A clear dose-dependent decrease in cell viability provides confidence in the observed cytotoxic effect of the test compound.
Visualization of the Cytotoxicity Testing Workflow
Caption: Workflow for in vitro cytotoxicity screening.
Section 3: Exploring Neuroprotective Potential
The discovery of 1,4-dioxaspiro[4.5]decane derivatives as potent 5-HT1A receptor agonists opens up an exciting avenue for the development of novel treatments for neurological and psychiatric disorders.[3] The neuroprotective effects of some of these compounds further enhance their therapeutic promise.[3]
Protocol 3: Radioligand Binding Assay for 5-HT1A Receptor Affinity
This protocol describes a competitive radioligand binding assay to determine the affinity of the synthesized derivatives for the human 5-HT1A receptor.
Materials:
-
Cell membranes expressing the human 5-HT1A receptor
-
[³H]8-OH-DPAT (a selective 5-HT1A receptor agonist radioligand)
-
Synthesized derivatives
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 10 mM MgSO₄ and 0.5 mM EDTA)
-
Scintillation vials and scintillation cocktail
-
Glass fiber filters
-
Filtration apparatus
-
Liquid scintillation counter
Procedure:
-
Reaction Mixture Preparation: In a 96-well plate, prepare the reaction mixture containing the cell membranes, [³H]8-OH-DPAT at a concentration close to its Kd, and varying concentrations of the test compounds.
-
Incubation: Incubate the plate at room temperature for 60 minutes.
-
Filtration: Rapidly filter the reaction mixture through glass fiber filters using a filtration apparatus to separate the bound and free radioligand.
-
Washing: Wash the filters with ice-cold assay buffer to remove any non-specifically bound radioligand.
-
Scintillation Counting: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.
-
Data Analysis: Determine the specific binding by subtracting the non-specific binding (measured in the presence of a high concentration of a known 5-HT1A ligand) from the total binding. Plot the percentage of specific binding against the logarithm of the test compound concentration and determine the IC₅₀ value. Calculate the Ki (inhibition constant) using the Cheng-Prusoff equation.
Authoritative Grounding: The principles of radioligand binding assays are well-established in pharmacology and are a standard method for determining the affinity of a compound for a specific receptor. The use of a selective radioligand like [³H]8-OH-DPAT ensures that the binding being measured is specific to the 5-HT1A receptor.
Visualization of the Receptor Binding Logic
Caption: Competitive binding at the 5-HT1A receptor.
Conclusion and Future Directions
The this compound scaffold represents a promising starting point for the development of a new generation of therapeutic agents. While research into its specific derivatives is in its early stages, the proven biological activities of the broader 1,4-dioxaspiro[4.5]decane class in neuroprotection, oncology, and diagnostic imaging provide a strong rationale for further investigation. The protocols outlined in this guide offer a robust framework for the synthesis and evaluation of novel derivatives, enabling researchers to unlock the full therapeutic potential of this versatile chemical scaffold. Future research should focus on expanding the library of derivatives, exploring a wider range of biological targets, and conducting in vivo studies to validate the promising in vitro results.
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Xie, F., Bergmann, R., Kniess, T., Deuther-Conrad, W., Mamat, C., Neuber, C., ... & Jia, H. (2015). 18F-Labeled 1,4-Dioxa-8-azaspiro[4.5]decane Derivative: Synthesis and Biological Evaluation of a σ1 Receptor Radioligand with Low Lipophilicity as Potent Tumor Imaging Agent. Journal of Medicinal Chemistry, 58(14), 5648-5652. [Link]
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PubChem. (2S)-1,4-dioxaspiro[4.5]decane-2-methanol. National Center for Biotechnology Information. [Link]
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Barnes, C. L., & El-Hefnawy, M. M. (2009). 6-Isopropyl-9-methyl-1,4-dioxaspiro[4.5]decan-2-ylmethyl 4-bromobenzoate. Acta Crystallographica Section E: Structure Reports Online, 65(Pt 10), o2469. [Link]
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Cignarella, G., Barlocco, D., De-Santis, R., Gaviraghi, G., & Tute, M. S. (1996). Synthesis, biological evaluation and molecular modeling of 1-oxa-4-thiaspiro- and 1,4-dithiaspiro[4.5]decane derivatives as potent and selective 5-HT1A receptor agonists. European Journal of Medicinal Chemistry, 31(11), 855-863. [Link]
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Kurniawan, Y. S., Sastrohamidjojo, H., & Haryadi, W. (2017). Synthesis of 1,4-Dioxaspiro[4.4] and 1,4-Dioxaspiro[4.5] Novel Compounds from Oleic Acid as Potential Biolubricant. Indonesian Journal of Chemistry, 17(2), 241-248. [Link]
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Li, A., & Zinzalla, G. (2010). Chemical variation of natural product-like scaffolds: design and synthesis of spiroketal derivatives. Organic & Biomolecular Chemistry, 8(20), 4555-4566. [Link]
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Abdellattif, M. H., El-Sayed, W. M., & Mohamed, A. M. (2017). Synthesis and Anticancer Activity of New 1-Thia-4-azaspiro[4.5]decane, Their Derived Thiazolopyrimidine and 1,3,4-Thiadiazole Thioglycosides. Molecules, 22(1), 133. [Link]
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Wang, X., & Zhang, Y. (2008). Synthesis of 1,4-dioxaspira[4.5]decan-8-one. Industrial & Engineering Chemistry Research, 47(15), 5282-5285. [Link]
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Kumar, A., & Singh, A. (2017). Neuroprotective Role of Phytochemicals. Current Neuropharmacology, 15(8), 1184-1198. [Link]
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Abdellattif, M. H., El-Sayed, W. M., & Mohamed, A. M. (2017). Synthesis and Anticancer Activity of New 1-Thia-4-azaspiro[4.5]decane, Their Derived Thiazolopyrimidine and 1,3,4-Thiadiazole Thioglycosides. Molecules, 22(1), 133. [Link]
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Martin, J. T., Mil-Agosto, M. C., & Kasper, F. K. (2014). Evaluation of the In Vitro Cytotoxicity of Crosslinked Biomaterials. Journal of visualized experiments : JoVE, (89), 51649. [Link]
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Al-Ostath, A., & Kumar, L. (2022). Cytotoxicity of different compounds against various human cancer cell lines by the MTT assay. ResearchGate. [Link]
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Uddin, M. S., Al-Mamun, A., Rahman, M. A., & Abdel-Daim, M. M. (2021). Natural Products and Their Neuroprotective Effects in Degenerative Brain Diseases: A Comprehensive Review. Antioxidants, 10(8), 1251. [Link]
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PubChem. 6-Isopropyl-9-methyl-1,4-dioxa-spiro[4.5]decane-2,3-dicarboxylic acid, dimethyl ester. National Center for Biotechnology Information. [Link]
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da Silva, J. A. T., de Oliveira, J. P. F., & de Almeida, A. A. C. (2023). Neuroprotective effects of crude extracts, compounds, and isolated molecules obtained from plants in the central nervous system injuries: a systematic review. Neural Regeneration Research, 18(9), 1901-1910. [Link]
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Chen, J., & Li, C. (2013). One-step synthesis of diazaspiro[4.5]decane scaffolds with exocyclic double bonds. Organic Letters, 15(16), 4150-4153. [Link]
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Asgharian, P., Tazekand, A. P., & Hosseini, H. (2021). Cytotoxicity evaluation of hydro-alcoholic extract of Prangos pabularia Lindl root on breast cancer MCF-7 cell line. Journal of Herbmed Pharmacology, 10(2), 221-227. [Link]
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Sfera, A., De-Giorgio, F., & Greco, C. (2025). triazaspiro[4.5]decan-2-one derivatives as novel mitochondrial permeability transition pore inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 40(1), 2505907. [Link]
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scale-up synthesis of 6-Isopropyl-9-methyl-1,4-dioxaspiro[4.5]decane-2-methanol
An Application Note for the Scale-Up Synthesis of 6-Isopropyl-9-methyl-1,4-dioxaspiro[4.5]decane-2-methanol
Author: Gemini, Senior Application Scientist
Abstract
This document provides a comprehensive guide for the synthesis of this compound, a widely used synthetic cooling agent also known as Menthone Glycerin Acetal (MGA).[1][2] We present a detailed, two-part protocol covering both laboratory-scale synthesis and critical considerations for process scale-up. The synthesis is based on the acid-catalyzed ketalization of L-Menthone with glycerol. This application note is intended for researchers, chemists, and process development professionals engaged in the synthesis of cosmetic ingredients, flavorings, and pharmaceutical agents.[1]
Introduction and Scientific Background
This compound is a functional ingredient prized for its ability to impart a pleasant, long-lasting cooling sensation without the harshness or strong odor associated with menthol.[1][3] It is a clear, colorless, viscous liquid synthesized via the acid-catalyzed reaction of menthone and glycerol.[1][2] This reaction forms a spiroketal, a structural motif found in numerous natural products, which serves to protect the 1,2-diol of glycerol.[4][5]
The core of this synthesis is the formation of a cyclic ketal, a robust and well-understood method for the protection of vicinal diols.[6][7][8] The reaction is an equilibrium process, and therefore, driving the reaction to completion requires the removal of water as it is formed. This is typically achieved through azeotropic distillation. The choice of L-Menthone as a starting material is advantageous due to its availability and the chirality it imparts to the final product, which is often a mixture of diastereomers.[9][10]
This guide provides a validated protocol for synthesizing this compound and addresses the critical engineering and safety challenges associated with transitioning from a bench-scale procedure to a multi-kilogram production.
Synthetic Pathway and Mechanism
The synthesis proceeds via an acid-catalyzed nucleophilic addition-elimination reaction between the carbonyl group of L-Menthone and the 1,2-diol of glycerol.
Overall Reaction:
-
Reactants: (2S,5R)-2-isopropyl-5-methylcyclohexan-1-one (L-Menthone) and Propane-1,2,3-triol (Glycerol)
-
Product: (6-Isopropyl-9-methyl-1,4-dioxaspiro[4.5]decan-2-yl)methanol
-
Catalyst: An acid catalyst, such as p-Toluenesulfonic acid (p-TsOH).
-
Byproduct: Water (H₂O)
Mechanism Rationale:
-
Activation: The acid catalyst protonates the carbonyl oxygen of L-Menthone, rendering the carbonyl carbon more electrophilic and susceptible to nucleophilic attack.
-
Nucleophilic Attack: A primary hydroxyl group of glycerol attacks the activated carbonyl carbon, forming a hemi-ketal intermediate.
-
Dehydration: Subsequent proton transfers and the elimination of a water molecule generate a stabilized oxonium ion. This step is the key equilibrium that must be driven forward.
-
Intramolecular Cyclization: The adjacent secondary hydroxyl group of the glycerol backbone acts as an intramolecular nucleophile, attacking the spiro-carbon to form the five-membered 1,4-dioxolane ring.
-
Deprotonation: The catalyst is regenerated through the loss of a proton, yielding the final, stable spiroketal product.
Visualization of Synthesis and Workflow
Chemical Reaction Scheme
The diagram below illustrates the acid-catalyzed condensation reaction.
Caption: Acid-catalyzed ketalization of L-Menthone and Glycerol.
Scale-Up Process Workflow
This flowchart outlines the critical stages for transitioning the synthesis from bench to pilot scale.
Caption: Key stages of the scale-up synthesis process.
Experimental Protocols
Safety Precaution: All procedures should be performed in a well-ventilated fume hood. Personal Protective Equipment (PPE), including safety glasses, lab coat, and chemical-resistant gloves, is mandatory.
Part A: Laboratory-Scale Synthesis (50 g)
Materials & Equipment:
-
500 mL three-neck round-bottom flask
-
Magnetic stir bar and stir plate with heating mantle
-
Dean-Stark apparatus and condenser
-
Thermometer/temperature probe
-
Separatory funnel (500 mL)
-
Rotary evaporator
-
Laboratory-scale vacuum distillation apparatus
Procedure:
-
Reactor Assembly: Assemble the flask with the Dean-Stark trap, condenser, and thermometer.
-
Reagent Charging: To the flask, add L-Menthone (50.0 g), glycerol (35.4 g), p-toluenesulfonic acid monohydrate (0.62 g), and toluene (200 mL).
-
Azeotropic Distillation: Begin stirring and heat the mixture to reflux (approx. 115-120°C). Water will begin to collect in the Dean-Stark trap. Continue refluxing for 4-6 hours or until no more water is collected.
-
Reaction Work-up: Allow the mixture to cool to room temperature. Transfer the solution to a separatory funnel and wash sequentially with 5% aqueous sodium bicarbonate (2 x 100 mL) and brine (1 x 100 mL).
-
Drying and Solvent Removal: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the filtrate under reduced pressure using a rotary evaporator to remove the toluene.
-
Purification: Purify the resulting crude oil via vacuum distillation (e.g., at 1-2 mmHg) to yield the product as a clear, viscous liquid.
Part B: Scale-Up Synthesis Protocol (2.5 kg)
Key Scale-Up Considerations:
-
Heat Transfer: A jacketed reactor connected to a thermal control unit is essential for maintaining uniform temperature and preventing localized overheating.
-
Mass Transfer: Overhead mechanical stirring is required to ensure efficient mixing in the larger, more viscous reaction volume. A magnetic stir bar is insufficient.
-
Safety: Toluene is highly flammable; ensure all equipment is properly grounded to prevent static discharge. Plan for the safe handling and quenching of a larger reaction volume.
-
Purification: High-vacuum, short-path distillation is strongly recommended for multi-kilogram purification to minimize thermal degradation of the product.
Procedure:
-
Reactor Assembly: Set up a 20 L jacketed glass reactor equipped with an overhead stirrer, a large-scale Dean-Stark trap, a high-capacity condenser, and a temperature probe.
-
Reagent Charging: Charge the reactor with toluene (10 L). Begin stirring and add L-Menthone (2.50 kg), glycerol (1.77 kg), and p-toluenesulfonic acid monohydrate (31 g).
-
Azeotropic Distillation: Heat the reactor jacket using the thermal control unit to bring the reaction mixture to a steady reflux. Monitor the collection of water in the Dean-Stark trap. The process will likely take 6-10 hours.
-
Reaction Work-up: Cool the reactor contents to below 30°C. Carefully add 5% aqueous sodium bicarbonate solution (5 L) to quench the catalyst. Stir for 30 minutes. Stop stirring and allow the layers to separate. Drain the lower aqueous layer. Wash the organic layer with brine (5 L).
-
Solvent Removal: Reduce the toluene volume using a large-scale rotary evaporator or by distillation under atmospheric pressure (ensure proper ventilation and no ignition sources).
-
Purification: Transfer the concentrated crude product to a short-path distillation unit. Purify under high vacuum to obtain the final product.
Data Summary: Protocol Parameters
The following table summarizes and compares the key parameters for both the laboratory and scale-up protocols.
| Parameter | Laboratory-Scale Protocol | Scale-Up Protocol | Rationale for Change |
| L-Menthone (mass) | 50.0 g | 2.50 kg | 50x scale increase. |
| Glycerol (mass) | 35.4 g | 1.77 kg | Maintained molar ratio for consistent stoichiometry. |
| p-TsOH·H₂O (mass) | 0.62 g | 31 g | Catalyst loading kept proportional to the limiting reagent. |
| Toluene (volume) | 200 mL | 10 L | Solvent volume increased to ensure effective stirring and azeotropic removal. |
| Reaction Temperature | ~115-120 °C | ~115-120 °C | The boiling point of the azeotrope dictates the optimal temperature. |
| Reaction Time | 4-6 hours | 6-10 hours | Increased time accounts for slower heat and mass transfer at a larger scale. |
| Stirring Method | Magnetic Stir Bar | Overhead Mechanical Stirrer | Ensures proper agitation and heat distribution in a larger, viscous volume. |
| Purification Method | Vacuum Distillation | Short-Path Distillation | Minimizes thermal stress on the product during large-volume, high-temp purification. |
| Expected Yield | 75-85% | 70-80% | Yields may be slightly lower on scale-up due to transfer losses and handling. |
References
-
Foreverest Resources Ltd. Menthone Glycerin Acetal. .
-
ECHEMI. 63187-91-7, Menthone glycerin acetal Formula. .
-
Ley, S. V., et al. (2016). Direct Protection of 1,2-Diols from α-Diketones. ResearchGate. .
-
Crimmins, M. T., & DeBaillie, A. C. (2006). Total synthesis of spiroketal containing natural products: kinetic vs. thermodynamic approaches. ARKAT USA. .
-
Son, Y., et al. (2022). Detection of the synthetic coolant menthone 1,2-glycerol ketal in an e-liquid and in electronic waterpipe aerosols therefrom. PMC, NIH. .
-
Chem-Station Int. Ed. (2014). Protection of 1,2-/1,3-Diols. .
-
Smith, A. B., et al. (2021). Enantioselective Total Synthesis of (+)-Peniciketals A and B: Two Architecturally Complex Spiroketals. PMC, PubMed Central. .
- Crimmins, M. T., & O'Mahony, R. (1989). Synthesis of spiroketals: a general approach. The Journal of Organic Chemistry.
- Ley, S. V., et al. (1998). Direct preparation of diacetals from 1,2-diketones and their use as 1,2-diol protecting groups. Journal of the Chemical Society, Perkin Transactions 1.
-
Tiekink, E. R. T., et al. (2011). [(2R,5R,6S,9R)-6-Isopropyl-9-methyl-1,4-dioxaspiro-[4.5]decan-2-yl]methyl 4-bromo-benzoate. PubMed. .
-
Google Patents. (2006). CN1772747A - Synthetic method of 1,4-dioxaspiro[4.5]decane-8-one. .
-
Tan, D. S. (2006). Stereoselective Diversity-Oriented Synthesis of Spiroketals. Sloan Kettering Institute. .
-
Chemistry Steps. Acetals as Protecting Groups for Aldehydes and Ketones. .
-
Pearson Study Prep. Acetals can serve as protecting groups for 1,2-diols, as well as... .
-
Naturally Thinking. Menthone Glycerin acetal. .
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- 2. echemi.com [echemi.com]
- 3. naturallythinking.com [naturallythinking.com]
- 4. Protection of 1,2-/1,3-Diols | Chem-Station Int. Ed. [en.chem-station.com]
- 5. mskcc.org [mskcc.org]
- 6. researchgate.net [researchgate.net]
- 7. Direct preparation of diacetals from 1,2-diketones and their use as 1,2-diol protecting groups - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 8. Acetals can serve as protecting groups for 1,2-diols, as well as ... | Study Prep in Pearson+ [pearson.com]
- 9. Detection of the synthetic coolant menthone 1,2-glycerol ketal in an e-liquid and in electronic waterpipe aerosols therefrom - PMC [pmc.ncbi.nlm.nih.gov]
- 10. [(2R,5R,6S,9R)-6-Isopropyl-9-methyl-1,4-dioxaspiro-[4.5]decan-2-yl]methyl 4-bromo-benzoate - PubMed [pubmed.ncbi.nlm.nih.gov]
Comprehensive Guide to the Quantification of 6-Isopropyl-9-methyl-1,4-dioxaspiro[4.5]decane-2-methanol
An Application Note for Drug Development Professionals, Researchers, and Scientists
Abstract
This application note provides a detailed guide to the robust analytical quantification of 6-Isopropyl-9-methyl-1,4-dioxaspiro[4.5]decane-2-methanol, a molecule characterized by its spiroketal structure and primary alcohol functional group.[1] Given its use as a fragrance ingredient and potential as a synthetic intermediate, establishing precise and reliable analytical methods is paramount for quality control, stability testing, and pharmacokinetic analysis.[2][3] We present two validated chromatographic methods: a primary Gas Chromatography-Mass Spectrometry (GC-MS) method for its superior resolution of semi-volatile compounds and an alternative High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) method for applications involving non-volatile matrices. This document provides in-depth protocols, explains the scientific rationale behind methodological choices, and adheres to the validation principles outlined by the International Council for Harmonisation (ICH).[4][5]
Introduction: The Analytical Challenge
This compound (CAS 63187-91-7) possesses a molecular weight of 228.33 g/mol and a predicted boiling point that suggests semi-volatile character.[3][6] Its structure lacks a significant chromophore, rendering standard UV-Vis detection in HPLC inefficient without derivatization. The primary alcohol group offers a site for potential derivatization to enhance detectability or chromatographic performance. The spiroketal core is a common motif in many biologically active natural products, making robust analytical methods for such structures broadly applicable in drug discovery and development.[7][8]
The objective of this guide is to provide a self-validating framework for the accurate quantification of this analyte, ensuring data integrity and regulatory compliance.
Caption: Overall analytical workflow from sample receipt to final report.
Primary Method: Gas Chromatography-Mass Spectrometry (GC-MS)
Causality: GC is the preferred technique for analyzing volatile and semi-volatile compounds due to its high separation efficiency.[9] Coupling GC with a Mass Spectrometer (MS) provides both sensitive quantification and high-confidence identification based on mass-to-charge ratio and fragmentation patterns, making it the gold standard for VOC analysis.[10][11]
Sample Preparation
Effective sample preparation is crucial for accurate and reproducible chromatographic results by removing contaminants and ensuring compatibility with the system.
Protocol:
-
Solvent Selection: Utilize a high-purity volatile solvent in which the analyte is freely soluble, such as Dichloromethane (DCM) or Ethyl Acetate.
-
Stock Solution: Accurately weigh approximately 25 mg of the reference standard into a 25 mL volumetric flask and dissolve with the chosen solvent to create a 1 mg/mL (1000 µg/mL) stock solution.
-
Calibration Standards: Perform serial dilutions of the stock solution to prepare calibration standards ranging from 1 µg/mL to 100 µg/mL.
-
Internal Standard (IS): To correct for variations in injection volume or detector response, add an internal standard (e.g., Tetradecane) to all standards and samples at a fixed concentration (e.g., 20 µg/mL).[12]
-
Sample Preparation: Dissolve the sample matrix in the solvent to achieve an expected analyte concentration within the calibration range.
-
Filtration: Filter all solutions (standards and samples) through a 0.22 µm syringe filter to remove particulates that could damage the GC column.[13]
(Optional) Derivatization: For improved peak shape and volatility, the primary alcohol can be derivatized (e.g., silylation with BSTFA).[14] However, this protocol proceeds without derivatization for simplicity.
Instrumentation and Protocol
Caption: Step-by-step workflow for the GC-MS protocol.
Table 1: GC-MS Instrumental Parameters
| Parameter | Setting | Rationale |
|---|---|---|
| Gas Chromatograph | ||
| Injection Port Temp. | 250 °C | Ensures complete and rapid vaporization of the analyte. |
| Injection Mode | Split (20:1) | Prevents column overloading and ensures sharp peaks. |
| Injection Volume | 1 µL | Standard volume for capillary GC. |
| Carrier Gas | Helium (99.999% purity) | Inert gas that provides good separation efficiency.[9] |
| Flow Rate | 1.2 mL/min (Constant Flow) | Optimal flow for column efficiency and MS interface. |
| Column | 30 m x 0.25 mm ID, 0.25 µm film | Standard non-polar column suitable for a wide range of semi-volatile compounds. |
| Oven Program | 80 °C (hold 2 min), ramp to 280 °C at 15 °C/min, hold 5 min | Gradient ensures separation from solvent front and elution of the analyte as a sharp peak. |
| Mass Spectrometer | ||
| Ion Source Temp. | 230 °C | Standard temperature to maintain analyte in the gas phase without degradation. |
| Ionization Mode | Electron Ionization (EI) at 70 eV | Provides reproducible fragmentation patterns for library matching and structural confirmation.[15] |
| Acquisition Mode | Scan (m/z 40-450) & SIM | Scan mode for identification; Selected Ion Monitoring (SIM) for high-sensitivity quantification using characteristic ions. |
| Transfer Line Temp. | 280 °C | Prevents condensation of the analyte between the GC and MS. |
Data Analysis and Quantification
-
Identification: Confirm the analyte's identity by comparing its retention time and mass spectrum to that of a certified reference standard.
-
Quantification: In SIM mode, monitor characteristic ions (e.g., the molecular ion and major fragments) for the analyte and the internal standard.
-
Calibration Curve: Plot the ratio of the analyte peak area to the internal standard peak area against the analyte concentration for each calibration standard. Perform a linear regression to generate a calibration curve.[12]
-
Calculation: Determine the concentration of the analyte in the sample by applying the peak area ratio from the sample chromatogram to the calibration curve equation.
Alternative Method: HPLC-MS
Causality: While GC-MS is ideal, HPLC-MS is indispensable when the analyte is present in a complex, non-volatile matrix (e.g., creams, biological fluids) or when it is thermally labile.[16][17] LC-MS provides the necessary selectivity and sensitivity for such samples.[18]
Sample Preparation
Protocol:
-
Solvent Selection: Use a solvent mixture compatible with the mobile phase, such as Methanol/Water (50:50 v/v).
-
Stock & Calibration Standards: Prepare as described in section 2.1, using the mobile phase compatible solvent.
-
Sample Preparation:
-
Simple Matrix ("Dilute and Shoot"): Dilute the sample with the mobile phase to bring the analyte concentration into the calibration range.[13]
-
Complex Matrix (Solid-Phase Extraction - SPE): For matrices like plasma, use an appropriate SPE cartridge (e.g., C18) to remove interfering substances and concentrate the analyte.[14]
-
-
Filtration: Filter all solutions through a 0.22 µm syringe filter.
Instrumentation and Protocol
Table 2: HPLC-MS Instrumental Parameters
| Parameter | Setting | Rationale |
|---|---|---|
| HPLC System | ||
| Column | C18, 100 mm x 2.1 mm, 2.6 µm particle size | Reversed-phase column providing good retention and separation for moderately polar compounds. |
| Mobile Phase A | 0.1% Formic Acid in Water | Provides protons for ESI+ ionization and sharpens peak shape. |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Organic modifier for eluting the analyte. |
| Gradient | 30% B to 95% B over 8 min, hold 2 min, return to 30% B | Gradient elution is necessary to separate the analyte from matrix components and clean the column. |
| Flow Rate | 0.4 mL/min | Appropriate for a 2.1 mm ID column and ESI-MS interface. |
| Column Temperature | 40 °C | Improves peak shape and reduces viscosity, ensuring reproducible retention times. |
| Injection Volume | 5 µL | |
| Mass Spectrometer | ||
| Ionization Mode | Electrospray Ionization, Positive (ESI+) | ESI is a soft ionization technique suitable for polar and semi-polar molecules, minimizing fragmentation.[15] |
| Capillary Voltage | 3.5 kV | |
| Gas Temperature | 325 °C | |
| Gas Flow | 8 L/min |
| Acquisition Mode | SIM or MRM | Selected Ion Monitoring of the protonated molecule [M+H]⁺ for quantification. Multiple Reaction Monitoring (MRM) can be used for ultimate selectivity if a tandem MS is available.[19] |
Method Validation Framework (ICH Q2(R2))
A validated analytical procedure ensures that it is fit for its intended purpose.[5] The following parameters must be assessed according to ICH guidelines.[4][20][21]
Table 3: Method Validation Parameters and Acceptance Criteria
| Parameter | Purpose | Typical Acceptance Criteria |
|---|---|---|
| Specificity | To demonstrate that the signal is unequivocally from the analyte, free from interference from matrix components, impurities, or degradants. | Peak purity analysis (MS); Chromatographic resolution > 2.0 from nearest peak. |
| Linearity | The ability to elicit test results that are directly proportional to the concentration of the analyte. | Correlation coefficient (r²) ≥ 0.995. |
| Range | The interval between the upper and lower concentrations for which the method has suitable precision, accuracy, and linearity. | Typically 80% to 120% of the target concentration. |
| Accuracy | The closeness of test results to the true value. Assessed by spike/recovery studies. | Recovery between 98.0% and 102.0% at three concentration levels. |
| Precision | The degree of scatter between a series of measurements. Assessed at two levels: | |
| Repeatability | Precision under the same operating conditions over a short interval. | Relative Standard Deviation (RSD) ≤ 2.0% for ≥ 6 replicates. |
| Intermediate Precision | Precision within the same lab but on different days, with different analysts, or on different equipment. | RSD ≤ 3.0%. |
| Limit of Quantitation (LOQ) | The lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy. | Signal-to-Noise ratio ≥ 10; RSD ≤ 10%. |
Sources
- 1. Spiroketals - Wikipedia [en.wikipedia.org]
- 2. This compound [myskinrecipes.com]
- 3. This compound [myskinrecipes.com]
- 4. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 5. database.ich.org [database.ich.org]
- 6. chembk.com [chembk.com]
- 7. Asymmetric Synthesis of Naturally Occuring Spiroketals - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Spiroketal natural products isolated from traditional Chinese medicine: isolation, biological activity, biosynthesis, and synthesis - Natural Product Reports (RSC Publishing) [pubs.rsc.org]
- 9. Gas Chromatography (GC): Separating Volatile Compounds with High Precision - Agriculture Notes by Agriculture.Institute [agriculture.institute]
- 10. Volatile Organic Compounds (VOC) Analysis | Thermo Fisher Scientific - SG [thermofisher.com]
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- 12. youtube.com [youtube.com]
- 13. chromtech.com [chromtech.com]
- 14. blog.chromatographydirect.com [blog.chromatographydirect.com]
- 15. Advances in structure elucidation of small molecules using mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 16. gba-group.com [gba-group.com]
- 17. Alternative method for qualitative analysis of specific non-volatile organic compounds present in South African water systems [scielo.org.za]
- 18. LC-MS Method Development for the Screening of Non-Volatile and Polar Compounds Present in Paper and Board and Plastic Food Contact Materials | National Agricultural Library [nal.usda.gov]
- 19. fiveable.me [fiveable.me]
- 20. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 21. youtube.com [youtube.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 6-Isopropyl-9-methyl-1,4-dioxaspiro[4.5]decane-2-methanol
Prepared by the Senior Application Scientist Team
This guide is designed for researchers, chemists, and drug development professionals engaged in the synthesis of 6-Isopropyl-9-methyl-1,4-dioxaspiro[4.5]decane-2-methanol, a valuable spiroketal also known by trade names such as Menthone Glycerin Acetal (MGA) and Frescolat MGA.[1][2][3] Our goal is to provide in-depth troubleshooting and practical advice to help you overcome common synthetic challenges and improve your reaction yield and purity.
Section 1: Understanding the Core Synthesis
The synthesis of this compound is fundamentally an acid-catalyzed ketalization reaction.[4][5] It involves the reaction of a ketone (L-Menthone) with a diol (Glycerol). The reaction is reversible, and its success hinges on effectively shifting the equilibrium toward the product.
The Mechanism: Acid-Catalyzed Ketal Formation
The reaction proceeds via the following key steps:
-
Protonation of the Carbonyl: The acid catalyst (commonly p-toluenesulfonic acid, p-TSA) protonates the carbonyl oxygen of menthone, making the carbonyl carbon more electrophilic.
-
Nucleophilic Attack: One of the hydroxyl groups of glycerol acts as a nucleophile, attacking the activated carbonyl carbon.
-
Proton Transfer: A proton is transferred from the newly attached hydroxyl group to another hydroxyl group, forming a good leaving group (water).
-
Formation of Hemiketal & Water Elimination: The molecule loses water to form a stabilized oxocarbenium ion.
-
Intramolecular Cyclization: The remaining free hydroxyl group on the glycerol backbone attacks the oxocarbenium ion in an intramolecular fashion, forming the second ring of the spiroketal.
-
Deprotonation: The final product is formed upon deprotonation of the oxonium ion, regenerating the acid catalyst.
Key Principle: Le Châtelier's Principle Since water is a byproduct of this equilibrium reaction, its continuous removal is critical to drive the synthesis towards the spiroketal product. This is typically achieved by azeotropic distillation using a Dean-Stark apparatus with a suitable solvent like toluene.[4][5]
Caption: Acid-catalyzed synthesis of the target spiroketal from L-Menthone and Glycerol.
Section 2: Baseline Experimental Protocol
This protocol is consolidated from established procedures and serves as a reliable starting point for your synthesis.[4][5]
Materials:
-
L-Menthone (e.g., 30 g, 0.2 mol)
-
Glycerol (e.g., 20 g, 0.22 mol, 1.1 eq)
-
p-Toluenesulfonic acid (p-TSA) monohydrate (e.g., 2 g, 0.01 mol, 0.05 eq)
-
Toluene (HPLC grade, ~100 mL)
-
0.1 M Sodium Hydroxide (NaOH) solution
-
Saturated Sodium Chloride (brine) solution
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
Equipment:
-
250 mL round-bottom flask
-
Magnetic stirrer and stir bar
-
Dean-Stark trap
-
Condenser
-
Heating mantle
-
Separatory funnel
-
Rotary evaporator
-
Vacuum distillation apparatus
Procedure:
-
Setup: Equip a 250 mL round-bottom flask with a magnetic stir bar, a Dean-Stark trap, and a condenser.
-
Charging the Flask: Add L-Menthone (30 g), Glycerol (20 g), p-TSA (2 g), and toluene (100 mL) to the flask.
-
Reaction: Heat the mixture to reflux. Stir vigorously. Water will begin to collect in the arm of the Dean-Stark trap as an azeotrope with toluene. Continue refluxing for 4-5 hours or until no more water is collected (expect ~3.4-3.6 mL).
-
Monitoring: The reaction can be monitored by TLC (e.g., using a 20% ethyl acetate in hexanes mobile phase), observing the disappearance of the menthone spot.
-
Workup - Quenching: Cool the reaction mixture to room temperature. Transfer it to a separatory funnel.
-
Workup - Extraction: Wash the organic layer twice with 50 mL portions of 0.1 M NaOH solution to remove the p-TSA catalyst.[5] Follow with one wash with 50 mL of saturated brine solution to reduce the amount of water in the organic layer.
-
Drying and Concentration: Dry the organic (toluene) layer over anhydrous MgSO₄ or Na₂SO₄. Filter off the drying agent and concentrate the filtrate using a rotary evaporator to remove the toluene.
-
Purification: Purify the resulting crude oil (a viscous, slightly yellow liquid) by vacuum distillation to obtain the final product. A reported yield is approximately 44% with 93% purity.[4]
Section 3: Troubleshooting Guide
This section addresses the most common issues encountered during the synthesis in a question-and-answer format.
Caption: A decision-making flowchart for troubleshooting common synthesis problems.
Issue 1: Low or No Product Yield
Question: My reaction has been refluxing for hours, but TLC shows mostly starting material, or my final isolated yield was extremely low. What are the likely causes?
Answer: This is the most common issue and usually points to a problem with the reaction equilibrium.
-
Causality - Inefficient Water Removal: The single most critical factor for driving this reaction forward is the removal of water. If water is not efficiently removed, the equilibrium will not favor product formation.
-
Troubleshooting:
-
Verify Dean-Stark Operation: Ensure your glassware is properly set up and that the toluene is refluxing at a rate sufficient to carry water vapor into the trap. The collection of a separate aqueous layer in the trap's arm is a positive sign.
-
Check for Leaks: Ensure all joints are sealed properly. Leaks can prevent the system from reaching the necessary temperature for efficient azeotropic distillation.
-
Solvent Choice: Toluene is effective, but ensure it is of sufficient purity. Water-saturated solvent will prolong the initial phase of the reaction as this excess water must be removed first.
-
-
-
Causality - Inactive or Insufficient Catalyst: The acid catalyst is essential for activating the menthone carbonyl. If its activity is compromised, the reaction rate will be negligible.
-
Troubleshooting:
-
Catalyst Hydration: p-TSA is hygroscopic. Use a fresh bottle or dry your catalyst in a vacuum oven if it is old. While the reaction produces water, starting with an already wet catalyst is counterproductive.
-
Catalyst Loading: While catalytic, an insufficient amount may lead to slow reaction times. The recommended 5 mol% is a good starting point, but this can be an optimization parameter (see Section 4).
-
-
-
Causality - Reagent Quality: The purity and dryness of your starting materials are paramount.
-
Troubleshooting:
-
Glycerol Dryness: Glycerol is highly hygroscopic. Use a freshly opened bottle or dry it before use (e.g., by heating under vacuum).
-
Menthone Purity: Ensure the menthone has not undergone significant degradation or oxidation.[6]
-
-
Issue 2: Complex Product Mixture & Purification Difficulties
Question: I've successfully synthesized the product, but my GC-MS and NMR data suggest a complex mixture of isomers that are inseparable by standard distillation or column chromatography. Why?
Answer: This issue is rooted in the inherent stereochemistry of the starting materials.
-
Causality - Stereoisomeric Starting Materials: Commercial L-Menthone is often in equilibrium with its diastereomer, D-isomenthone. Furthermore, glycerol has a prochiral center. The reaction of this mixture of ketones with glycerol can theoretically produce a large number of diastereomeric spiroketals (up to 24 isomers have been noted when starting with a racemic mixture of menthone and isomenthone).[4] Each of these isomers will have a unique spectroscopic signature but very similar physical properties, making separation extremely difficult.
-
Troubleshooting & Mitigation:
-
Source High-Purity Menthone: If a specific stereoisomer of the product is required, you must start with a stereochemically pure isomer of menthone.
-
Analyze Your Starting Material: Before starting the reaction, run a GC or NMR analysis on your L-Menthone to determine the level of isomeric impurities.
-
Advanced Chromatography: While challenging, preparative HPLC or SFC (Supercritical Fluid Chromatography) may be able to resolve some of the isomers if required.
-
Embrace the Mixture: For some applications, such as in certain fragrance compositions, the isomeric mixture is used directly.[3]
-
-
-
Causality - Thermodynamic vs. Kinetic Control: Spiroketal formation can be subject to thermodynamic or kinetic control.[7] Under acidic conditions, the spiroketal center can potentially isomerize to favor the most thermodynamically stable product(s).[8]
-
Insight: Allowing the reaction to run for an extended period under reflux may simplify the product mixture by allowing the kinetically formed products to equilibrate to the more stable thermodynamic products. However, this may not resolve the issues stemming from isomeric starting materials.
-
Issue 3: Product Reverts to Starting Material During Workup
Question: The reaction appeared complete by TLC analysis of the crude mixture, but after the aqueous workup and purification, I re-isolated a significant amount of L-Menthone. What happened?
Answer: This is a classic case of post-reaction product hydrolysis.
-
Causality - Ketal Instability in Acid: The ketal linkage is stable to base but is readily cleaved by aqueous acid. The mechanism is the exact reverse of the formation reaction. If the p-TSA catalyst is not completely neutralized before the addition of water or aqueous solutions, the product will hydrolyze back to menthone and glycerol.
-
Troubleshooting - The Critical Quench:
-
Immediate Neutralization: After cooling the reaction, it is critical to wash the toluene solution with a basic solution (e.g., NaHCO₃, Na₂CO₃, or dilute NaOH) before washing with neutral water or brine.[5] This step neutralizes the acid catalyst and "locks in" your product.
-
Test pH: After the basic wash, you can test the pH of the aqueous layer to ensure it is neutral or slightly basic before proceeding.
-
-
Section 4: FAQs & Optimization Strategies
Frequently Asked Questions:
-
Q: What is the optimal molar ratio of menthone to glycerol?
-
A: A slight excess (1.1 to 1.2 equivalents) of glycerol is recommended to push the equilibrium towards the product, following Le Châtelier's principle.[5]
-
-
Q: Can I use a different acid catalyst?
-
A: Yes, other strong acid catalysts like sulfuric acid or Lewis acids could work. However, p-TSA is widely used because it is an easily handled, crystalline solid and has good solubility in toluene.
-
-
Q: Is toluene the only solvent option?
-
A: Toluene is ideal for its ability to form a low-boiling azeotrope with water, facilitating removal with a Dean-Stark trap. Benzene can also be used but is more hazardous. For greener alternatives, other solvents that form azeotropes could be explored, but their efficiency may vary. Acetonitrile has been noted as a greener solvent in similar oxidative coupling reactions, though its utility for azeotropic water removal in this context is less established.[9]
-
-
Q: How do I know when the reaction is truly complete?
-
A: The most definitive sign is when water stops collecting in the Dean-Stark trap. This should be corroborated with TLC analysis to confirm the absence of the limiting reagent (menthone).
-
Table of Optimization Parameters:
| Parameter | Range to Explore | Expected Impact on Yield/Purity | Rationale & Key Considerations |
| Catalyst Loading | 1 - 10 mol% | Increasing catalyst load can speed up the reaction but may also increase side reactions or make neutralization more difficult. | Find the sweet spot between reaction rate and clean conversion. Higher loading may require more vigorous basic washes. |
| Reagent Ratio | 1:1 to 1:1.5 (Menthone:Glycerol) | A larger excess of glycerol can improve the conversion of menthone but makes its removal from the product more challenging. | An excess of 1.1 eq is a good starting point. A large excess can complicate purification. |
| Temperature | Toluene Reflux (~111°C) | This temperature is set by the boiling point of the azeotrope and is generally optimal for water removal. | Lowering the temperature will drastically slow both the reaction and water removal. Increasing it would require a higher boiling solvent. |
| Reaction Time | 4 - 24 hours | Longer times may allow for thermodynamic equilibration, potentially simplifying the isomer mixture.[8] | Monitor by TLC/GC. Extended heating can also lead to decomposition. Find the point where the starting material is consumed without significant byproduct formation. |
References
-
Kiessling, A., & Zeller, M. (2011). [(2R,5R,6S,9R)-6-Isopropyl-9-methyl-1,4-dioxaspiro-[4.5]decan-2-yl]methyl 4-bromo-benzoate. Acta Crystallographica Section E: Structure Reports Online, 67(Pt 3), o733–o734. [Link]
-
Synerzine. (2018). Safety Data Sheet: 1,4-Dioxaspiro[4.5]decane-2-methanol, 9-methyl-6-(1-methylethyl)-. Available at: [Link]
- Google Patents. (2019). WO2019209607A1 - Novel process for synthesis of a phenoxy diaminopyrimidine compound.
-
MDPI. (2023). Synthesis and Characterization of Bulky Substituted Hemihexaphyrazines Bearing 2,6-Diisopropylphenoxy Groups. Available at: [Link]
- Google Patents. (1992). EP0485170A1 - Enhanced flavors using menthone ketals.
-
PubChem. Menthone 1,2-glycerol ketal, (+-)-. National Center for Biotechnology Information. Available at: [Link]
-
da Silva, A. B., et al. (2020). Optimization of the Reaction Conditions for the Synthesis of Dihydrobenzofuran Neolignans. Journal of the Brazilian Chemical Society. Available at: [Link]
-
ResearchGate. (2007). Strategies in Spiroketal Synthesis Revisited: Recent Applications and Advances. Available at: [Link]
-
Organic Syntheses. l-MENTHONE. Available at: [Link]
-
Chemical Engineering Transactions. (2014). Determining the Optimum Reaction Pathway from a Reaction Pathway Search Space: a Review. Available at: [Link]
-
National Institutes of Health. (2024). Detection of the synthetic coolant menthone 1,2-glycerol ketal in an e-liquid and in electronic waterpipe aerosols therefrom. Available at: [Link]
-
Royal Society of Chemistry. (2014). Optimization of reaction parameters for the synthesis of natural aroma esters by factorial design. Available at: [Link]
-
Reddit. (2017). Literature/resources on reaction conditions optimization? (Experimental design for synthetic chemists). Available at: [Link]
- Google Patents. (1999). US5977166A - Enhanced flavors using menthone ketals.
-
University of Rochester, Department of Chemistry. How To: Troubleshoot a Reaction. Available at: [Link]
-
Majumdar, D. C., & Chattopadhyay, S. K. (2008). Asymmetric Synthesis of Naturally Occuring Spiroketals. Letters in Organic Chemistry, 5(8), 664-676. Available at: [Link]
Sources
- 1. synerzine.com [synerzine.com]
- 2. Menthone 1,2-glycerol ketal, (+-)- | C13H24O3 | CID 162184 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. CAS 63187-91-7: Menthone glycerin acetal | CymitQuimica [cymitquimica.com]
- 4. EP0485170A1 - Enhanced flavors using menthone ketals - Google Patents [patents.google.com]
- 5. US5977166A - Enhanced flavors using menthone ketals - Google Patents [patents.google.com]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Asymmetric Synthesis of Naturally Occuring Spiroketals - PMC [pmc.ncbi.nlm.nih.gov]
- 9. scielo.br [scielo.br]
Technical Support Center: Purification of 6-Isopropyl-9-methyl-1,4-dioxaspiro[4.5]decane-2-methanol
This technical support guide is designed for researchers, scientists, and professionals in drug development who are working with 6-Isopropyl-9-methyl-1,4-dioxaspiro[4.5]decane-2-methanol. This complex spiroketal, often synthesized from menthone and glycerol, presents unique purification challenges due to its stereochemical complexity and the presence of closely related impurities. This guide provides in-depth troubleshooting advice and frequently asked questions to navigate these challenges effectively.
Understanding the Molecule and its Synthesis
This compound is a derivative of menthone, a naturally occurring monoterpene. Its synthesis typically involves the acid-catalyzed ketalization of menthone with glycerol. This reaction can lead to a complex mixture of products, which is the primary reason for purification difficulties.
Potential Impurities:
-
Unreacted Starting Materials: Menthone, isomenthone (a common impurity in commercial menthone), and glycerol.
-
Structural Isomers: The reaction can produce different spiroketal ring sizes.
-
Diastereomers: The molecule has multiple chiral centers, leading to the formation of several diastereomers. The separation of these is often the most significant purification hurdle.
Troubleshooting Purification Challenges
This section addresses common issues encountered during the purification of this compound.
Column Chromatography
Column chromatography is a primary technique for purifying this compound.[1] However, its polarity and the presence of similar impurities can lead to poor separation.
Q1: My compound is not separating from its isomers on a standard silica gel column.
Possible Causes:
-
Inappropriate Solvent System: The polarity of the eluent may not be optimal to resolve compounds with very similar retention factors (Rf).
-
Column Overloading: Too much sample applied to the column can lead to broad peaks and poor separation.
-
Compound Degradation on Silica: The slightly acidic nature of silica gel can sometimes cause degradation of sensitive compounds.
Solutions:
-
Optimize the Solvent System:
-
TLC Analysis: Before running a column, perform a thorough thin-layer chromatography (TLC) analysis with various solvent systems. Aim for an Rf value of 0.2-0.3 for your target compound to ensure good separation on the column.
-
Solvent Systems to Try:
-
Start with a non-polar/polar mixture like Hexane/Ethyl Acetate. Gradually increase the polarity.
-
For more polar compounds, consider Dichloromethane/Methanol or Ethyl Acetate/Methanol systems.[2]
-
-
-
Reduce Sample Load: A general rule of thumb is to load no more than 1-5% of the column's stationary phase weight.
-
Alternative Stationary Phases:
-
Neutral or Basic Alumina: If your compound is sensitive to acidic conditions, alumina can be a good alternative to silica gel.
-
Diol-bonded Silica: This is a less polar alternative to bare silica and can offer different selectivity for polar compounds, reducing the risk of irreversible binding.[3]
-
-
Gradient Elution: A gradual increase in the polarity of the mobile phase during the chromatography run can improve the separation of compounds with different polarities.
Q2: My compound is highly polar and either streaks or doesn't move from the baseline on the TLC plate.
Possible Causes:
-
Strong Interaction with Silica: The hydroxyl group and ether linkages in the molecule can lead to strong hydrogen bonding with the silica gel.
-
Inappropriate Solvent System: The eluent may not be polar enough to effectively move the compound up the plate.
Solutions:
-
Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is an excellent technique for purifying very polar compounds. It uses a polar stationary phase (like silica, diol, or amine-bonded silica) with a mobile phase consisting of a high concentration of a water-miscible organic solvent and a small amount of aqueous solvent.[4][5]
-
Typical HILIC mobile phases: Acetonitrile/water or Acetone/water gradients.
-
-
Reversed-Phase Chromatography: In this technique, a non-polar stationary phase (like C18-bonded silica) is used with a polar mobile phase (e.g., water/methanol or water/acetonitrile). This can be effective for separating polar compounds.
Recrystallization
Recrystallization is a powerful technique for purifying solid compounds.[6] If your this compound is a solid or can be solidified, this method can be highly effective.
Q1: I can't find a suitable single solvent for recrystallization.
Possible Cause:
-
The compound may have high solubility in most common solvents at room temperature or be poorly soluble even when hot.
Solution: Use a Two-Solvent System
-
Dissolve the compound in a "good" solvent: Choose a solvent in which the compound is soluble at an elevated temperature. Add the minimum amount of hot solvent to completely dissolve the compound.
-
Add a "bad" solvent (anti-solvent): Slowly add a solvent in which the compound is poorly soluble until the solution becomes cloudy (the point of saturation). The "good" and "bad" solvents must be miscible.
-
Cool slowly: Allow the solution to cool slowly to room temperature, then in an ice bath to promote the formation of pure crystals.
-
Collect the crystals: Use vacuum filtration to collect the purified crystals.
Common Solvent Pairs for Recrystallization:
| "Good" Solvent | "Bad" Solvent (Anti-solvent) |
| Ethanol | Water |
| Acetone | Hexane |
| Ethyl Acetate | Hexane |
| Dichloromethane | Hexane |
Q2: My compound "oils out" instead of forming crystals.
Possible Causes:
-
The boiling point of the solvent is higher than the melting point of the compound.
-
The solution is supersaturated.
-
Impurities are inhibiting crystal formation.
Solutions:
-
Choose a lower-boiling point solvent.
-
Add a little more of the "good" solvent to reduce saturation.
-
Scratch the inside of the flask with a glass rod to induce crystallization.
-
Add a seed crystal of the pure compound.
-
Ensure the cooling process is very slow.
Frequently Asked Questions (FAQs)
Q: What is the best way to monitor the purity of my fractions from column chromatography?
A: Thin-layer chromatography (TLC) is the most common and efficient method. Spot each fraction on a TLC plate and run it in the same solvent system used for the column. Combine the fractions that show a single spot of your desired compound at the correct Rf value. For a more detailed analysis, Gas Chromatography-Mass Spectrometry (GC-MS) can be used to identify the components in each fraction.[7]
Q: How can I separate the diastereomers of this compound?
A: Separating diastereomers can be challenging. High-Performance Liquid Chromatography (HPLC) is often more effective than standard column chromatography for this purpose.[8][9][10] You may need to screen different columns (both normal and reversed-phase) and mobile phases to achieve separation. In some cases, derivatizing the alcohol to an ester can enhance the separation of diastereomers.[8][9]
Q: My purified compound is still a mixture of isomers according to NMR. What should I do?
A: If standard purification techniques are not sufficient, you may need to consider more advanced methods. Preparative HPLC is a powerful tool for isolating individual isomers.[8][9] Another technique to consider is High-Performance Counter-Current Chromatography (HPCCC), which has been successfully used to separate isomers of menthol and its derivatives.
Q: What are the expected analytical characteristics of the pure compound?
A: The molecular formula is C13H24O3, with a molecular weight of 228.33 g/mol . Characterization is typically done using NMR (1H and 13C), IR spectroscopy, and mass spectrometry. The infrared spectrum should show a broad peak around 3400 cm-1 corresponding to the O-H stretch of the alcohol and peaks in the 1100-1000 cm-1 region characteristic of the C-O-C stretches of the ketal.[7] GC-MS can be used to confirm the molecular weight and fragmentation pattern.[7][11][12]
Experimental Protocols
Protocol 1: Flash Column Chromatography (Normal Phase)
-
TLC Analysis: Develop a solvent system (e.g., Hexane/Ethyl Acetate) that gives your target compound an Rf of ~0.25.
-
Column Packing: Pack a glass column with silica gel in your chosen solvent system.
-
Sample Loading: Dissolve your crude product in a minimal amount of the solvent system or a stronger solvent like dichloromethane. If using a stronger solvent, adsorb the sample onto a small amount of silica gel, evaporate the solvent, and load the dry powder onto the column.
-
Elution: Run the column with your chosen solvent system, collecting fractions.
-
Fraction Analysis: Analyze the collected fractions by TLC to identify and combine the pure fractions containing your product.
-
Solvent Removal: Evaporate the solvent from the combined pure fractions under reduced pressure to obtain the purified compound.
Protocol 2: Two-Solvent Recrystallization
-
Dissolution: In an Erlenmeyer flask, dissolve the impure solid in a minimum amount of a hot "good" solvent (e.g., ethanol).
-
Saturation: While the solution is still hot, add a "bad" solvent (e.g., water) dropwise until the solution becomes persistently cloudy. If it becomes too cloudy, add a few drops of the hot "good" solvent to clarify.
-
Cooling: Remove the flask from the heat source and allow it to cool slowly to room temperature. Then, place it in an ice bath for at least 30 minutes to maximize crystal formation.
-
Filtration: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of the cold solvent mixture.
-
Drying: Dry the crystals under vacuum to remove any residual solvent.
Visualizing the Purification Workflow
The following diagram illustrates a typical workflow for the purification of this compound.
Caption: Purification workflow for this compound.
References
- BenchChem. (n.d.). Purification of Polar Organic Compounds by Flash Chromatography: Application Notes and Protocols.
-
Harada, N. (2016). HPLC Separation of Diastereomers: Chiral Molecular Tools Useful for the Preparation of Enantiopure Compounds and Simultaneous Determination of Their Absolute Configurations. Molecules, 21(10), 1328. [Link]
-
Harada, N. (2016). HPLC Separation of Diastereomers: Chiral Molecular Tools Useful for the Preparation of Enantiopure Compounds and Simultaneous Determination of Their Absolute Configurations. PubMed. Retrieved from [Link]
-
Teledyne ISCO. (n.d.). Strategies for the Flash Purification of Highly Polar Compounds. Retrieved from [Link]
- Wrigley Company. (1992). Enhanced flavors using menthone ketals. European Patent Office.
- BOC Sciences. (n.d.). Enantiomeric Purification (HPLC/SFC).
- Bristol-Myers Squibb Company. (n.d.). Comparison of SFC, HPLC, and Chiral techniques for the separation of diastereomers of a diverse set of small molecules.
-
University of Rochester, Department of Chemistry. (n.d.). Purification: Troubleshooting Flash Column Chromatography. Retrieved from [Link]
-
Salamanca, L. C., et al. (2023). Detection of the Synthetic Coolant Menthone 1,2-Glycerol Ketal in an e-Liquid and in Electronic Waterpipe Aerosols Therefrom. Chemical Research in Toxicology, 36(8), 1355–1360. [Link]
-
Teledyne ISCO. (n.d.). HILIC Purification Strategies for Flash Chromatography. Retrieved from [Link]
-
Biotage. (2023, January 30). Very polar compound purification using aqueous normal-phase flash column chromatography. Retrieved from [Link]
- Sorbent Technologies, Inc. (2025, August 11). Flash Chromatography Basics.
-
MIT OpenCourseWare. (n.d.). 8.6 - Two-Solvent Recrystallization Guide. Retrieved from [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Retrieved from [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Chromatography: Solvent Systems for TLC. Retrieved from [Link]
- Merck Millipore. (n.d.). Solvent Systems for Thin-layer Chromatography of Novabiochem Products.
-
Salamanca, L. C., et al. (2023). Detection of the Synthetic Coolant Menthone 1,2-Glycerol Ketal in an e-Liquid and in Electronic Waterpipe Aerosols Therefrom. PubMed. Retrieved from [Link]
-
Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. Retrieved from [Link]
-
Reddit. (2023, February 19). Go-to recrystallization solvent mixtures. r/Chempros. Retrieved from [Link]
- Massachusetts Institute of Technology. (n.d.). recrystallization-2.doc.pdf.
- CORESTA. (n.d.). SI Xiao-Xi, ZHU Rui-Zhi, Tang Jian-Guo, Miao Ming-Ming, Liu Zhi-Hua 1 Abstract 2 Materials and methods 3 Results and Discussions.
- Carl ROTH. (n.d.). Solvents for TLC | Thin Layer Chromatography (TLC, HPTLC).
-
MySkinRecipes. (n.d.). This compound. Retrieved from [Link]
-
Kiessling, A., & Zeller, M. (2011). [(2R,5R,6S,9R)-6-Isopropyl-9-methyl-1,4-dioxaspiro-[4.5]decan-2-yl]methyl 4-bromo-benzoate. Acta Crystallographica Section E: Structure Reports Online, 67(Pt 3), o733–o734. [Link]
-
Synerzine. (2018, June 22). 1,4-Dioxaspiro[4.5]decane-2-methanol, 9-methyl-6-(1-methylethyl)-. Retrieved from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Chromatography [chem.rochester.edu]
- 3. labex.hu [labex.hu]
- 4. teledynelabs.com [teledynelabs.com]
- 5. biotage.com [biotage.com]
- 6. mt.com [mt.com]
- 7. EP0485170A1 - Enhanced flavors using menthone ketals - Google Patents [patents.google.com]
- 8. researchgate.net [researchgate.net]
- 9. HPLC Separation of Diastereomers: Chiral Molecular Tools Useful for the Preparation of Enantiopure Compounds and Simultaneous Determination of Their Absolute Configurations - PMC [pmc.ncbi.nlm.nih.gov]
- 10. HPLC Separation of Diastereomers: Chiral Molecular Tools Useful for the Preparation of Enantiopure Compounds and Simultaneous Determination of Their Absolute Configurations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Detection of the synthetic coolant menthone 1,2-glycerol ketal in an e-liquid and in electronic waterpipe aerosols therefrom - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Detection of the Synthetic Coolant Menthone 1,2-Glycerol Ketal in an e-Liquid and in Electronic Waterpipe Aerosols Therefrom - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Synthesis of 6-Isopropyl-9-methyl-1,4-dioxaspiro[4.5]decane-2-methanol
Welcome to the technical support guide for the synthesis of 6-Isopropyl-9-methyl-1,4-dioxaspiro[4.5]decane-2-methanol, also known as Menthone Glycerol Ketal[1][2]. This document is designed for researchers, chemists, and drug development professionals who are actively engaged in the synthesis of this and structurally related compounds. As your application scientist, my goal is to provide not just protocols, but the underlying chemical logic to empower you to troubleshoot and optimize your experiments effectively.
The synthesis of this spiroketal is fundamentally an acid-catalyzed reaction between a p-menthan-3-one derivative (commonly l-menthone) and glycerol. While straightforward in principle, this reaction is governed by an equilibrium and is susceptible to several side reactions that can impact yield, purity, and stereochemical integrity. This guide addresses the most common challenges encountered in the laboratory.
Frequently Asked Questions (FAQs) & Troubleshooting
FAQ 1: My reaction yield is consistently low. What are the primary factors affecting the ketalization efficiency?
Answer: A low yield in this ketalization is almost always traced back to the management of the reaction equilibrium. The formation of the ketal from a ketone and a diol is a reversible condensation reaction that produces water as a byproduct.[3]
-
Chemical Principle: According to Le Châtelier's principle, the presence of the water byproduct in the reaction mixture will shift the equilibrium back towards the starting materials (menthone and glycerol), thus lowering the potential yield of the desired ketal.
-
Troubleshooting Steps:
-
Aggressive Water Removal: The most critical factor is the continuous and efficient removal of water as it is formed. The standard laboratory technique for this is azeotropic distillation using a Dean-Stark apparatus with a suitable solvent (e.g., toluene or benzene). For smaller-scale or heat-sensitive reactions, the use of anhydrous molecular sieves (3Å or 4Å) added directly to the reaction flask is also effective.
-
Catalyst Choice and Loading: While various Brønsted or Lewis acids can catalyze the reaction, their strength influences both reaction rate and the prevalence of side reactions.
-
p-Toluenesulfonic acid (p-TsOH) is a common and effective choice.
-
Stronger acids like sulfuric acid (H₂SO₄) can promote side reactions, particularly dehydration.[4]
-
Ensure the catalyst is not deactivated. Use a fresh, anhydrous supply. Catalyst loading should be catalytic (0.1-5 mol%); excessive acid can lead to degradation.
-
-
Reagent Stoichiometry: Using a moderate excess of one reagent can help drive the equilibrium. Given the potential for glycerol self-condensation, using a slight excess of the menthone starting material is sometimes preferable. However, a common approach is to use an excess of the more cost-effective reagent.
-
FAQ 2: My final product is a complex mixture of isomers according to GC-MS and NMR analysis. What is the source of this isomeric complexity?
Answer: The isomeric complexity arises from the stereochemistry of your starting materials and the potential for isomerization under the acidic reaction conditions.
-
Causality 1: Starting Material Purity: The common starting material, l-menthone, is often supplied in equilibrium with its diastereomer, d-isomenthone. The key difference is the stereochemistry of the methyl and isopropyl groups. If your starting material is a mixture, you will inevitably produce a corresponding mixture of diastereomeric ketals.[5]
-
Solution: Analyze the purity of your starting menthone via GC or NMR before starting the reaction. If necessary, purify the menthone to isolate the desired isomer.
-
-
Causality 2: Acid-Catalyzed Epimerization: The carbon atom bearing the isopropyl group (C6) is alpha to the carbonyl in the menthone starting material. Under acidic conditions, this proton is labile, and its removal can lead to the formation of an enol intermediate. Reprotonation of this enol can occur from either face, leading to epimerization and the in-situ formation of d-isomenthone from l-menthone, further complicating the product mixture.
Below is a diagram illustrating the main reaction pathway versus the epimerization side reaction.
Caption: Fig 1. Competing pathways in the synthesis.
-
Troubleshooting:
-
Use milder reaction conditions (lower temperature, less aggressive acid catalyst) to disfavor the epimerization equilibrium.
-
Employ Lewis acid catalysts which can sometimes offer better stereocontrol.
-
Accept the mixture and plan for a more challenging chromatographic separation of the final diastereomers.
-
FAQ 3: I've isolated a significant byproduct with a molecular weight that is 18 g/mol less than my target product. What is this impurity?
Answer: This observation strongly suggests an acid-catalyzed dehydration of the primary alcohol on the glycerol-derived portion of your product molecule.[6][7] The loss of 18 g/mol corresponds precisely to the elimination of a water molecule.
-
Mechanism: The terminal hydroxyl group of the product can be protonated by the acid catalyst, converting it into a good leaving group (H₂O).[8] Subsequent elimination, often via an E1 or E2 mechanism depending on the conditions, results in the formation of an alkene.
Caption: Fig 2. Mechanism of byproduct formation.
-
Troubleshooting & Prevention:
-
Temperature Control: Dehydration reactions are highly temperature-dependent. Run the reaction at the lowest possible temperature that still allows for efficient water removal and a reasonable reaction rate. If using toluene for azeotropic removal, consider running the reaction under reduced pressure to lower the boiling point.
-
Limit Reaction Time: Monitor the reaction progress closely (e.g., by TLC or GC) and quench it as soon as the starting material is consumed. Prolonged exposure to acidic conditions at high temperatures will favor dehydration.
-
Catalyst Quenching: During workup, thoroughly neutralize the acid catalyst with a mild base (e.g., aqueous sodium bicarbonate solution) before any concentration steps that involve heating.
-
Protocols & Methodologies
Protocol 1: Synthesis via Azeotropic Distillation
This protocol is a standard procedure for maximizing yield by efficiently removing water.
Workflow Diagram:
Caption: Fig 3. Experimental procedure overview.
Step-by-Step Procedure:
-
Setup: Equip a round-bottom flask with a magnetic stirrer, a Dean-Stark apparatus, and a reflux condenser.
-
Reagents: To the flask, add l-menthone (1.0 eq), glycerol (1.1 eq), a catalytic amount of p-toluenesulfonic acid monohydrate (0.02 eq), and toluene (approx. 2 mL per mmol of menthone).
-
Reaction: Heat the mixture to a vigorous reflux. Water will begin to collect in the side arm of the Dean-Stark trap. Continue refluxing until no more water is collected and TLC/GC analysis indicates complete consumption of the starting menthone.
-
Workup: Cool the reaction mixture to room temperature. Transfer the solution to a separatory funnel and wash sequentially with saturated aqueous NaHCO₃ solution, water, and brine.
-
Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude oil by flash column chromatography on silica gel (a typical eluent system is a gradient of ethyl acetate in hexanes) to isolate the desired product.
Table 1: Comparison of Acid Catalysts
The choice of catalyst can significantly influence reaction outcomes. The following table provides a summary based on typical laboratory results.
| Catalyst | Typical Loading (mol%) | Relative Rate | Potential for Dehydration | Notes |
| p-TsOH | 1 - 2 | Moderate | Moderate | Good balance of reactivity and control. The standard choice. |
| H₂SO₄ | 0.5 - 1 | Fast | High | Very effective but can cause charring and dehydration.[4] Use with caution. |
| Amberlyst-15 | 10 wt% | Slow-Moderate | Low | Solid acid catalyst, easily filtered off. Good for cleaner reactions. |
| Lewis Acids (e.g., Sc(OTf)₃) | 1 - 5 | Moderate | Low | Can offer better stereoselectivity and milder conditions. |
References
-
Study.com. (n.d.). Acid Catalyzed Dehydration of Alcohols Structure & Mechanism. [Link]
-
Aakash Institute. (n.d.). Acid & Base Catalyzed Dehydration of Alcohol. AESL. [Link]
-
JoVE. (2025). Acid-Catalyzed Dehydration of Alcohols to Alkenes. [Link]
-
Pearson+. (2024). The acid-catalyzed dehydration we learned in this chapter is reve...[Link]
-
Clark, J. (n.d.). Dehydration of alcohols. Chemguide. [Link]
-
PubChem. (n.d.). 6-Isopropyl-9-methyl-1,4-dioxa-spiro[4.5]decane-2,3-dicarboxylic acid, dimethyl ester. [Link]
-
ResearchGate. (2025). Enantiomeric Isopulegol as the Chiral Pool in the Total Synthesis of Bioactive Agents. [Link]
- Google Patents. (n.d.). EP0485170A1 - Enhanced flavors using menthone ketals.
-
ResearchGate. (n.d.). Synthesis of (−)-isopulegol-based aminotriol derivatives. [Link]
-
PubMed. (2011). [(2R,5R,6S,9R)-6-Isopropyl-9-methyl-1,4-dioxaspiro-[4.5]decan-2-yl]methyl 4-bromo-benzoate. [Link]
-
National Institutes of Health. (2024). Synthesis and medicinal chemical characterisation of antiproliferative O,N-functionalised isopulegol derivatives. [Link]
-
MDPI. (2022). Synthesis of 4-acetamido-octahydrochromene Derivatives Based on (–)-Isopulegol—Promising Analgesic Agents. [Link]
-
PubChem. (n.d.). Menthone 1,2-glycerol ketal, (+-)-. [Link]
-
ResearchGate. (n.d.). Synthesis of isopulegol and menthol. [Link]
-
MDPI. (n.d.). Continuous Valorization of Glycerol into Solketal: Recent Advances on Catalysts, Processes, and Industrial Perspectives. [Link]
-
Synerzine. (2018). 1,4-Dioxaspiro[4.5]decane-2-methanol, 9. [Link]
-
ResearchGate. (n.d.). Effect of the glycerol to ketone molar ratio on H 3 PW 12 O 40...[Link]
-
International Journal of Technology. (2020). Utilization of Glycerol by Ketalization Reactions with Acetone to Produce Solketal using Indion 225 Na as Catalyst. [Link]
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YouTube. (2019). Acetals and ketals as protecting groups. [Link]
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Chemistry LibreTexts. (2022). 10.4: Acetals and Ketals. [Link]
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Organic Chemistry Portal. (n.d.). Thioacetal synthesis by thioacetalisation or 1,4-addition. [Link]
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Chem-Station. (2014). Protection of Carbonyl Groups. [Link]
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ChemBK. (n.d.). This compound. [Link]
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MySkinRecipes. (n.d.). This compound. [Link]
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PubChem. (n.d.). (2S)-1,4-dioxaspiro[4.5]decane-2-methanol. [Link]
-
Chemistry Steps. (n.d.). Acetals as Protecting Groups for Aldehydes and Ketones. [Link]
-
Cheméo. (n.d.). Chemical Properties of 1,4-Dioxaspiro[4.5]decane (CAS 177-10-6). [Link]
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Technical Support Center: 6-Isopropyl-9-methyl-1,4-dioxaspiro[4.5]decane-2-methanol
Welcome to the technical support guide for 6-Isopropyl-9-methyl-1,4-dioxaspiro[4.5]decane-2-methanol, a key intermediate used in pharmaceutical and flavor/fragrance synthesis. This document is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance, troubleshooting advice, and answers to frequently asked questions regarding the stability and degradation of this compound.
Core Concept: The Chemistry of Ketal Stability
This compound is a spiroketal, specifically the ketal formed between (-)-menthone and glycerol. The stability of this molecule is fundamentally governed by the chemistry of its ketal functional group.
-
Acid Sensitivity: The primary and most significant degradation pathway for this compound is acid-catalyzed hydrolysis .[1][2][3] In the presence of even trace amounts of acid and water, the spirocyclic ketal will readily hydrolyze, breaking the 1,4-dioxaspiro ring system. This reaction is reversible but is typically driven towards the hydrolysis products in aqueous environments.
-
Base Stability: Conversely, ketals are generally stable under neutral to basic conditions.[1][4] This dichotomy is a cornerstone of their use as protecting groups in organic synthesis.
-
Other Potential Stress Factors: While acid hydrolysis is the main concern, other factors such as oxidation, photolysis, and high temperatures can also contribute to degradation, albeit typically to a lesser extent.
The primary degradation products are the starting materials from which the ketal is synthesized: (-)-Menthone and Glycerol .
Mechanism: Acid-Catalyzed Ketal Hydrolysis
The degradation process is a classic example of acid catalysis involving protonation and nucleophilic attack by water.
dot digraph "Ketal_Hydrolysis_Mechanism" { graph [rankdir="LR", splines=ortho, nodesep=0.4]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, margin="0.2,0.1"]; edge [fontname="Arial", fontsize=9];
} dot Caption: Acid-catalyzed hydrolysis pathway of the spiroketal.
Troubleshooting Guide & FAQs
This section addresses specific issues you may encounter during your experiments, providing causal explanations and actionable solutions.
Issue 1: Unexpected Degradation During Storage
Question: I stored my sample of this compound, and upon re-analysis, I see significant amounts of menthone. What happened?
Answer: This is a classic sign of inadvertent acid-catalyzed hydrolysis. The stability of the ketal is highly dependent on its storage environment.
| Potential Cause | Explanation | Recommended Solution |
| Acidic Residue | The compound may have been stored in a container with trace acidic residue from a previous use or improper cleaning. | Always use scrupulously clean and neutralized glassware. Consider a final rinse with a dilute, volatile base solution (e.g., 0.1% triethylamine in methanol) followed by drying under inert gas. |
| Hygroscopic Nature & CO₂ | The compound or excipients may have absorbed atmospheric moisture. Carbon dioxide from the air can dissolve in this moisture to form carbonic acid, lowering the micro-environmental pH. | Store the compound in a tightly sealed container, preferably under an inert atmosphere (e.g., Argon or Nitrogen), and in a desiccator.[5] For long-term storage, refrigeration (2-8°C) is recommended to slow kinetic processes. |
| Degradation of Solvents | If stored in solution, certain solvents (e.g., older samples of chloroform) can generate acidic byproducts over time. | Use fresh, high-purity, anhydrous solvents for storing solutions. If possible, store the compound as a dry solid. |
FAQ: How can I quickly check if my storage container is acidic?
You can rinse the container with a small amount of neutral deionized water and check the pH of the rinse water with a narrow-range pH strip. It should be neutral (pH ~7.0).
Issue 2: In-Process Degradation During Formulation or Reaction
Question: My reaction yield is low, and I've isolated byproducts identified as menthone and glycerol derivatives. My reaction is supposed to be run under neutral conditions. What could be the source of degradation?
Answer: "Neutral" reaction conditions can often be deceiving. Several reagents or conditions can introduce acidity that catalyzes the hydrolysis of your spiroketal.
Experimental Workflow Analysis:
dot digraph "Workflow_Analysis" { graph [rankdir="LR", splines=ortho, nodesep=0.4]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, margin="0.2,0.1"]; edge [fontname="Arial", fontsize=9];
} dot Caption: Points of potential acid introduction during a typical workflow.
Troubleshooting Steps:
-
Re-evaluate All Reagents: Check the pH or specifications of all starting materials and solvents. For example, some grades of salts can be slightly acidic.
-
Buffer Your Aqueous Workup: When performing an extraction or wash with water, ensure the aqueous phase is buffered to a pH > 7.5 using a phosphate or bicarbonate buffer.
-
Use Deactivated Silica Gel: Standard silica gel for chromatography is inherently acidic (pH ~4-5) and is a very common cause of ketal hydrolysis on the column.
-
Solution: Use silica gel that has been pre-treated with a base. A common laboratory procedure is to slurry the silica gel in a solvent like methanol containing 1-2% triethylamine, then remove the solvent under vacuum. Alternatively, purchase commercially available deactivated or neutral silica gel.
-
FAQ: Is there an alternative to silica gel chromatography for purification?
Yes, if your compound is sufficiently non-polar, you could consider neutral alumina chromatography. Alternatively, recrystallization or distillation (if thermally stable) are methods that avoid contact with acidic stationary phases.
Issue 3: Analytical Method Shows Poor Reproducibility or Peak Tailing
Question: When I analyze my compound by HPLC, I get inconsistent results, and the peak shape is poor. Sometimes I even see the menthone peak growing over a sequence of injections. Why?
Answer: This strongly suggests that the degradation is occurring within the analytical system itself. The mobile phase and stationary phase are the most likely culprits.
| Parameter | Problem | Solution & Protocol |
| Mobile Phase pH | Unbuffered or acidic mobile phases (e.g., water/acetonitrile or water/methanol with formic or trifluoroacetic acid) will cause on-column hydrolysis. | Protocol: Ensure your mobile phase is buffered to a neutral or slightly basic pH. A phosphate buffer at pH 7.0-7.5 is often a good choice for reversed-phase HPLC. Avoid acidic modifiers unless absolutely necessary for retaining other components, and if so, keep the analysis time as short as possible. |
| Stationary Phase | Some silica-based HPLC columns have residual acidic silanol groups that can cause on-column degradation, especially at elevated temperatures. | Protocol: Use a modern, end-capped stationary phase (e.g., C18) known for high stability and low silanol activity. If problems persist, consider a column with a different base material, such as a hybrid or polymer-based column, that is more stable at neutral or higher pH. |
| Sample Diluent | If the sample is dissolved in an acidic diluent, it will degrade while waiting in the autosampler. | Protocol: Prepare your samples in the mobile phase (if buffered) or in a neutral solvent like acetonitrile/water immediately before analysis. Do not let samples sit in the autosampler for extended periods. |
FAQ: How do I analyze the degradation products, menthone and glycerol, to confirm the degradation pathway?
This requires different analytical approaches as their properties are very different.
Menthone: Can be readily analyzed by GC-MS due to its volatility. It can also be analyzed by reversed-phase HPLC-UV, although its chromophore is weak.
Glycerol: Is non-volatile and lacks a UV chromophore.[6] The standard method is HPLC with a Refractive Index (RI) detector.[7][8] Alternatively, glycerol can be chemically derivatized to attach a UV-active group, allowing for sensitive detection with a standard HPLC-UV system.[6][9]
Forced Degradation Protocol
To proactively understand the stability of this compound, a forced degradation study is essential.[5] This involves intentionally stressing the molecule to identify potential degradation products and pathways.[3]
Objective: To determine the degradation profile of the spiroketal under hydrolytic (acidic, basic), oxidative, photolytic, and thermal stress conditions.
Experimental Design
-
Stock Solution: Prepare a stock solution of the compound at ~1 mg/mL in a 50:50 mixture of acetonitrile and water.
-
Stress Conditions: For each condition, mix 1 mL of the stock solution with 1 mL of the stressor solution in a suitable vial. Include a control sample (1 mL stock + 1 mL water).
-
Analysis: Analyze samples by a stability-indicating HPLC method at initial (t=0) and subsequent time points (e.g., 2, 8, 24 hours) until ~5-20% degradation is observed.
| Stress Condition | Stressor Solution | Typical Conditions | Expected Outcome |
| Acid Hydrolysis | 0.1 M Hydrochloric Acid (HCl) | Room Temperature or 60°C | Rapid degradation. Primary pathway, yielding menthone and glycerol. |
| Base Hydrolysis | 0.1 M Sodium Hydroxide (NaOH) | 60°C | Expected to be stable. Little to no degradation. |
| Oxidation | 3% Hydrogen Peroxide (H₂O₂) | 60°C | Likely stable. The ketal and alcohol are generally resistant to mild oxidation.[2] |
| Thermal | Water (as control) | 80°C in an oven | Likely stable. The molecule itself is not expected to be highly thermolabile.[10] |
| Photolytic | Water (as control) | Expose to ICH-compliant light source | Likely stable. The molecule lacks a significant chromophore to absorb UV/Vis light, making direct photolysis unlikely.[11] |
Data Interpretation
-
Mass Balance: The sum of the peak area of the parent compound and all degradation products should remain constant over the study. A good mass balance confirms that all major degradants are being detected.
-
Pathway Identification: The conditions under which degradation occurs point to the mechanism. Significant degradation only in the acidic sample confirms acid hydrolysis as the primary liability.
References
-
Liu, B., & Thayumanavan, S. (2017). Substituent Effects on the pH Sensitivity of Acetals and Ketals and Their Correlation with Encapsulation Stability in Polymeric Nanogels. ResearchGate. Available at: [Link]
-
Wenthe, A. M., & Cordes, E. H. (1965). Concerning the Mechanism of Acid-Catalyzed Hydrolysis of Ketals, Ortho Esters, and Orthocarbonates. Journal of the American Chemical Society. Available at: [Link]
-
Pharmaguideline. (n.d.). Photolytic Degradation and Its Prevention. Pharmaguideline. Available at: [Link]
-
PubChem. (n.d.). 6-Isopropyl-9-methyl-1,4-dioxa-spiro[4.5]decane-2,3-dicarboxylic acid, dimethyl ester. PubChem. Available at: [Link]
-
Chemistry Steps. (n.d.). Acetals as Protecting Groups for Aldehydes and Ketones. Chemistry Steps. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of ketones by hydrolysis, deprotection, or oxidation. Organic Chemistry Portal. Available at: [Link]
-
Scribd. (n.d.). Menthol. Scribd. Available at: [Link]
-
Synerzine. (2018). 1,4-Dioxaspiro[4.5]decane-2-methanol, 9. Synerzine. Available at: [Link]
-
Kiessling, A., & Zeller, M. (2011). [(2R,5R,6S,9R)-6-Isopropyl-9-methyl-1,4-dioxaspiro-[4.5]decan-2-yl]methyl 4-bromo-benzoate. Acta Crystallographica Section E: Structure Reports Online. Available at: [Link]
-
ScholarSpace. (n.d.). Kinetics of hydrolysis reactions in water-glycerol mixtures. ScholarSpace. Available at: [Link]
-
Cizmic, M., et al. (2017). Kinetics and degradation pathways of photolytic and photocatalytic oxidation of the anthelmintic drug praziquantel. PubMed. Available at: [Link]
-
Royal Society of Chemistry. (2008). Evolution of polyketides: post-PKS processing in the formation of spiroketals. Natural Product Reports. Available at: [Link]
-
Santacesaria, E., et al. (2009). Kinetics of Glycerol Chlorination with Hydrochloric Acid: A New Route to α,γ-Dichlorohydrin. Industrial & Engineering Chemistry Research. Available at: [Link]
-
Master Organic Chemistry. (n.d.). Hydrates, Hemiacetals, and Acetals. Master Organic Chemistry. Available at: [Link]
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FKIT. (n.d.). Kinetics and degradation pathways of photolytic and photocatalytic oxidation of the anthelmintic drug praziquantel. FKIT. Available at: [Link]
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Publikace UTB. (n.d.). DEVELOPMENT OF AN HPLC METHOD FOR THE DETERMINATION OF GLYCEROL OXIDATION PRODUCTS. Publikace UTB. Available at: [Link]
-
Shaikh, K. A., & Patil, S. D. (2012). Sensitive and selective method for the analysis of menthol from pharmaceutical products by RP-HPLC with refractive index detector. Semantic Scholar. Available at: [Link]
-
SIELC Technologies. (n.d.). HPLC Derivatization and Quantitative Analysis of Glycerol. SIELC Technologies. Available at: [Link]
-
MDPI. (2021). Comprehensive Study on Environmental Behaviour and Degradation by Photolytic/Photocatalytic Oxidation Processes of Pharmaceutical Memantine. MDPI. Available at: [Link]
-
ResearchGate. (2014). How to analyse glycerol using HPLC with UV detector in sebam sample? ResearchGate. Available at: [Link]
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MySkinRecipes. (n.d.). This compound. MySkinRecipes. Available at: [Link]
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ChemBK. (n.d.). This compound. ChemBK. Available at: [Link]
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PubChem. (n.d.). (2S)-1,4-dioxaspiro[4.5]decane-2-methanol. PubChem. Available at: [Link]
-
PubChem. (n.d.). 1,4-Dioxaspiro[4.5]decan-6-ylmethanol. PubChem. Available at: [Link]
-
PubMed. (1995). Kinetics of the two-step hydrolysis of triacylglycerol by pancreatic lipases. PubMed. Available at: [Link]
-
Royal Society of Chemistry. (2020). Kinetic study of liquid phase glycerol hydrodeoxygenation under inert conditions over a Cu-based catalyst. Reaction Chemistry & Engineering. Available at: [Link]
-
ResearchGate. (2010). ChemInform Abstract: Acid-Catalyzed Hydrolysis of Triacylglycerols Obeys Monoexponential Kinetics. ResearchGate. Available at: [Link]
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Technical Support Center: Optimization of Reaction Parameters for 6-Isopropyl-9-methyl-1,4-dioxaspiro[4.5]decane-2-methanol
Prepared by the Office of the Senior Application Scientist
This guide is designed for researchers, chemists, and drug development professionals engaged in the synthesis of 6-Isopropyl-9-methyl-1,4-dioxaspiro[4.5]decane-2-methanol. Our objective is to provide a comprehensive technical resource that combines established chemical principles with practical, field-proven insights to facilitate the optimization of reaction parameters and troubleshoot common experimental challenges.
Overview of the Synthesis
The target molecule, this compound, is a spiroketal. This class of compounds is prevalent in numerous biologically active natural products.[1] The synthesis is achieved through the acid-catalyzed ketalization of L-Menthone with Glycerol. This reaction involves the protection of the ketone carbonyl group by forming a cyclic ketal with the 1,2-diol of glycerol.[2][3]
The reaction is an equilibrium process. To achieve high yields, the equilibrium must be shifted toward the product side. This is most commonly accomplished by removing the water byproduct as it is formed.[4][5]
Caption: General reaction scheme for the synthesis.
Troubleshooting Guide: A-Q&A Approach
This section addresses specific issues that may arise during the synthesis. Each question is followed by an in-depth analysis of potential causes and actionable solutions.
Q1: My reaction yield is very low, or I'm recovering only starting material. What's going wrong?
This is the most common issue in ketalization and is almost always related to the reaction equilibrium.
-
Potential Cause 1: Ineffective Water Removal. The formation of the ketal is reversible, and the presence of the water byproduct will drive the reaction backward.[4][5] Failure to sequester water is a primary reason for low conversion.
-
Solution: Employ an efficient water removal strategy.
-
Dean-Stark Apparatus: This is the classical and highly effective method. Use a solvent that forms a low-boiling azeotrope with water, such as toluene or benzene. The water is collected in the trap as the reaction proceeds at reflux.[4]
-
Molecular Sieves: For smaller-scale or milder reactions, freshly activated 4Å molecular sieves can be used to physically sequester water. Ensure the sieves are properly activated by heating under vacuum before use.[4][6]
-
Chemical Dehydrating Agents: Orthoesters like trimethyl orthoformate (TMOF) or triethyl orthoformate can be used as both a solvent and a dehydrating agent.[4][7] They react with water to form an alcohol and an ester, effectively removing it from the reaction.
-
-
-
Potential Cause 2: Catalyst Issues. The acid catalyst is essential to protonate the carbonyl, making it more electrophilic.[8]
-
Solution:
-
Catalyst Choice & Loading: p-Toluenesulfonic acid (p-TsOH) is a reliable and cost-effective choice.[9] Other options include camphorsulfonic acid (CSA) or pyridinium p-toluenesulfonate (PPTS) for acid-sensitive substrates.[10] Start with a catalytic amount (0.01-0.1 equivalents).[4] Using excess acid can lead to side reactions.[11]
-
Catalyst Quality: Ensure your acid catalyst is not old or hydrated. p-TsOH, for instance, is often a monohydrate; using the anhydrous form or accounting for the water of hydration is crucial.
-
-
-
Potential Cause 3: Suboptimal Reaction Conditions.
-
Solution:
-
Temperature: If using a Dean-Stark trap, the reaction must be run at the reflux temperature of the azeotropic solvent. For other methods, temperatures can range from room temperature to 80 °C. A low temperature may result in a very slow reaction rate.[12]
-
Reaction Time: Monitor the reaction by Thin Layer Chromatography (TLC) or Gas Chromatography (GC) until the L-Menthone spot disappears. These reactions can take several hours to reach completion.[4]
-
-
Q2: I'm observing multiple new spots on my TLC plate, and purification is difficult. What are these side products?
The formation of multiple products often points to issues with reaction control or selectivity.
-
Potential Cause 1: Self-Condensation of L-Menthone. Under strongly acidic conditions or at high temperatures, ketones can undergo acid-catalyzed aldol-type self-condensation reactions.[4]
-
Solution: Use milder reaction conditions. Switch to a less acidic catalyst like PPTS, or lower the reaction temperature. Ensure a slight excess of glycerol is used to favor the desired ketalization.
-
-
Potential Cause 2: Hemiketal Intermediate. The reaction may not be going to completion, resulting in the presence of the stable hemiketal intermediate.[4] This is often mistaken for a side product.
-
Solution: Ensure complete removal of water and allow for sufficient reaction time to drive the reaction forward to the final ketal product.[4]
-
-
Potential Cause 3: Formation of Regioisomers. Glycerol has both a 1,2-diol and a 1,3-diol functionality. Reaction with a ketone can lead to the formation of a five-membered ring (a 1,3-dioxolane, the desired product) or a six-membered ring (a 1,3-dioxane).
-
Solution: The formation of five-membered rings from 1,2-diols is generally kinetically and thermodynamically favored when using a ketone like L-Menthone.[3][13] However, to maximize the formation of the desired 1,3-dioxolane, stick to well-established conditions. If regioisomer formation is suspected, careful analysis by NMR and optimization of the catalyst and temperature may be required.
-
Caption: A decision-making workflow for troubleshooting.
Optimization of Reaction Parameters
The successful synthesis of the target compound depends on the careful interplay of several parameters. The following table summarizes key variables and their expected impact.
| Parameter | Options | Recommended Choice | Rationale & Impact on Reaction |
| Catalyst | p-TsOH, H₂SO₄, CSA, PPTS, Lewis Acids (e.g., ZrCl₄)[7] | p-TsOH | Cost-effective, efficient, and well-documented for ketalizations.[9] Use 0.01-0.05 mol equivalent. Higher loadings can cause side reactions. PPTS is a good alternative for sensitive substrates. |
| Solvent | Toluene, Benzene, Dichloromethane (DCM), THF | Toluene | Forms an effective azeotrope with water for removal via a Dean-Stark trap.[4] Its high boiling point facilitates the reaction. |
| Dehydration | Dean-Stark Trap, Molecular Sieves (4Å), Trimethyl Orthoformate (TMOF) | Dean-Stark Trap | The most robust and scalable method for driving the equilibrium by physically removing water.[4] Molecular sieves are suitable for smaller, anhydrous reactions. |
| Temperature | Room Temp. to Reflux | Reflux (Toluene, ~111°C) | Ensures efficient azeotropic removal of water and provides sufficient thermal energy to overcome the activation barrier. |
| Stoichiometry | Equimolar or excess diol | Glycerol (1.2-1.5 equiv.) | Using a slight excess of the diol can help drive the reaction to completion and minimize self-condensation of the ketone starting material. |
| Monitoring | TLC, GC, NMR of crude | TLC / GC | Provides a simple and rapid way to track the consumption of the L-Menthone starting material.[4] |
Detailed Experimental Protocols
Protocol 1: Synthesis using p-TsOH and Dean-Stark Apparatus
This protocol is a standard, reliable method for gram-scale synthesis.
-
Apparatus Setup: Assemble a round-bottom flask equipped with a Dean-Stark trap and a reflux condenser. Ensure all glassware is flame- or oven-dried to remove adsorbed water.
-
Reagent Charging: To the round-bottom flask, add L-Menthone (1.0 equiv.), toluene (approx. 0.2-0.5 M concentration), and Glycerol (1.2 equiv.).
-
Catalyst Addition: Add p-toluenesulfonic acid monohydrate (p-TsOH·H₂O) (0.02 equiv.).
-
Reaction: Heat the mixture to a vigorous reflux. You should observe water collecting in the Dean-Stark trap over time.
-
Monitoring: Monitor the reaction's progress by TLC (e.g., using a 20% ethyl acetate in hexanes eluent system and staining with potassium permanganate). The reaction is complete when the L-Menthone spot is no longer visible. This typically takes 4-12 hours.
-
Workup:
-
Cool the reaction mixture to room temperature.
-
Pour the mixture into a separatory funnel and wash with a saturated sodium bicarbonate (NaHCO₃) solution to neutralize the acid catalyst.
-
Wash with brine (saturated NaCl solution).
-
Separate the organic layer, dry it over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure using a rotary evaporator.[4]
-
-
Purification: Purify the crude product by vacuum distillation or column chromatography on silica gel to obtain the pure this compound.
Frequently Asked Questions (FAQs)
-
Can I use a different diol? Yes, other 1,2- or 1,3-diols can be used, but this will result in a different product. For example, using ethylene glycol would produce 6-Isopropyl-9-methyl-1,4-dioxaspiro[4.5]decane.[14] The choice of diol is critical for the final structure.[3]
-
Is it necessary to use an azeotroping solvent like toluene? While not strictly necessary, it is highly recommended for achieving good yields, especially on a larger scale.[4] For small-scale synthesis, running the reaction in a solvent like DCM with activated 4Å molecular sieves is a viable alternative.[6]
-
How do I properly activate and handle molecular sieves? Activate 4Å molecular sieves by heating them in a flask with a Bunsen burner under high vacuum until no more water is seen condensing. Alternatively, heat them in a laboratory oven at >250 °C for several hours. Cool them under an inert atmosphere (e.g., in a desiccator over argon or nitrogen) before use.
-
My final product seems unstable. Is this expected? Ketals are generally stable under neutral and basic conditions but are sensitive to acid.[3] Exposure to even trace amounts of acid, especially in the presence of water, can cause hydrolysis back to the starting ketone and diol. Ensure all acid catalyst is completely removed during workup. If the product is stored for long periods, it should be in a neutral, anhydrous environment.
-
How can I confirm the structure of my final product? The structure should be confirmed using standard analytical techniques. ¹H and ¹³C NMR spectroscopy will confirm the connectivity and stereochemistry. Mass spectrometry will confirm the molecular weight, and IR spectroscopy will show the absence of a ketone C=O stretch and the presence of an alcohol O-H stretch.
References
-
A Simple and Versatile Method for the Formation of Acetals/Ketals Using Trace Conventional Acids. ACS Omega. Available at: [Link]
-
A Simple and Versatile Method for the Formation of Acetals/Ketals Using Trace Conventional Acids. ACS Omega. Available at: [Link]
-
Acetal synthesis by acetalization or ring closure. Organic Chemistry Portal. Available at: [Link]
-
A call to (green) arms: Synthesis of Acetals and cyclic Acetals with and without Solvents - A comparison. IJSDR. Available at: [Link]
- Method of making ketals and acetals. Google Patents.
-
Acetalization Catalysts for Synthesis of Valuable Oxygenated Fuel Additives from Glycerol. MDPI. Available at: [Link]
-
Synthesis, biological evaluation and molecular modelling of 1-oxa-4-thiaspiro- and 1,4-dithiaspiro[4.5]decane derivatives as pot. IRIS Unimore. Available at: [Link]
-
Highly Efficient Acetalization and Ketalization Catalyzed by Cobaloxime under Solvent-Free Condition. MDPI. Available at: [Link]
-
Optimization of the Reaction Conditions for the α- Alkylation of Ketones a. ResearchGate. Available at: [Link]
-
Diols: Nomenclature, Preparation, and Reactions. Chemistry Steps. Available at: [Link]
-
How To: Troubleshoot a Reaction. University of Rochester Department of Chemistry. Available at: [Link]
-
6-Isopropyl-9-methyl-1,4-dioxa-spiro[4.5]decane-2,3-dicarboxylic acid, dimethyl ester. PubChem. Available at: [Link]
-
6.3: Carbonyl Protecting Groups. Chemistry LibreTexts. Available at: [Link]
-
1,3-Dioxanes, 1,3-Dioxolanes. Organic Chemistry Portal. Available at: [Link]
-
Protection of 1,2-/1,3-Diols. Chem-Station Int. Ed.. Available at: [Link]
-
Common methods for the preparation of spiroketals a) from dihydroxyketons. ResearchGate. Available at: [Link]
-
Design and synthesis of 1,4,8-triazaspiro[4.5]decan-2-one derivatives as novel mitochondrial permeability transition pore inhibitors. NIH. Available at: [Link]
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Why are 1,3-diols protected with aldehydes but 1,2-diols are protected with ketones?. Chemistry Stack Exchange. Available at: [Link]
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Asymmetric Synthesis of Naturally Occuring Spiroketals. PubMed Central. Available at: [Link]
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[(6-Isopropyl-9-methyl-1,4-dioxaspiro-[4.5]decan-2-yl]methyl 4-bromo-benzoate. PubMed. Available at: [Link]
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6-Methyl-1,4-dioxaspiro[4.5]decane. PubChem. Available at: [Link]
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(18)F-Labeled 1,4-Dioxa-8-azaspiro[4.5]decane Derivative: Synthesis and Biological Evaluation of a σ1 Receptor Radioligand with Low Lipophilicity as Potent Tumor Imaging Agent. PubMed. Available at: [Link]
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1-Methyl-8-phenyl-1,3-diazaspiro[4.5]decane-2,4-dione. MDPI. Available at: [Link]
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1,4-Dioxaspiro[4.5]decane-2-methanol, 9. Synerzine. Available at: [Link]
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1,4-Dioxaspiro[4.5]decane-6-methanol, 6-methyl-. SpectraBase. Available at: [Link]
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1,4-dioxaspiro[4.5]decane-2-methanol. PubChemLite. Available at: [Link]
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Technical Support Center: Purification of 6-Isopropyl-9-methyl-1,4-dioxaspiro[4.5]decane-2-methanol
From the Senior Application Scientist's Desk:
Welcome to the dedicated technical guide for handling and purifying 6-Isopropyl-9-methyl-1,4-dioxaspiro[4.5]decane-2-methanol (CAS No: 63187-91-7).[1] This molecule, a derivative of glycerol and menthone, is a valuable chiral building block in complex organic synthesis. However, its purification can be challenging due to its high boiling point, moderate polarity, and the potential for isomeric impurities. This guide is structured as a series of troubleshooting questions you may encounter during your work, providing not just protocols, but the underlying chemical principles to empower your decision-making. Our goal is to move beyond rote steps to a deeper understanding of the purification strategy.
Part 1: Initial Assessment & Diagnostics
Before attempting any purification, a thorough assessment of the crude material is critical. This diagnostic phase will dictate the most efficient and effective purification strategy.
Q1: How do I perform an initial purity assessment of my crude this compound?
A1: A multi-pronged analytical approach is recommended to get a complete picture of your crude product's composition.
-
Visual Inspection: Observe the physical state (is it a free-flowing liquid, a viscous oil, or a semi-solid?) and color. Dark coloration often indicates the presence of high-molecular-weight byproducts or degradation.
-
Thin-Layer Chromatography (TLC): This is the most rapid and cost-effective method to visualize the number of components in your mixture. Spot the crude material on a silica gel plate and elute with a solvent system of intermediate polarity, such as 3:1 Hexane:Ethyl Acetate. A pure compound should ideally yield a single spot.[2] Multiple spots indicate impurities. By co-spotting with your starting materials, you can quickly identify their presence in the crude mixture.
-
¹H NMR Spectroscopy: A proton NMR spectrum provides the most detailed initial assessment. It can confirm the presence of your desired product's key structural features and reveal the identities of impurities, such as residual solvents or unreacted starting materials.[3] Key signals for the target compound will include the isopropyl doublet, the methyl doublet, and the diastereotopic protons of the -CH₂OH group.
Part 2: Troubleshooting Common Purification Challenges
This section addresses specific issues identified during the diagnostic phase.
Q2: My crude product is a dark brown, viscous oil. How can I remove the color before proceeding with further purification?
A2: The color is likely due to polymeric or highly conjugated impurities. A preliminary "polishing" step is advisable.
-
Causality: These colored impurities are often highly polar and can adhere strongly to silica gel, leading to streaking and poor separation during chromatography. Removing them beforehand improves the efficiency of subsequent steps.
-
Recommended Protocol: Activated Charcoal Treatment
-
Dissolve the crude oil in a minimal amount of a moderately polar solvent (e.g., dichloromethane or ethyl acetate).
-
Add activated charcoal (approximately 1-2% of the crude product's weight).
-
Stir the suspension at room temperature for 15-30 minutes.
-
Filter the mixture through a pad of Celite® or diatomaceous earth to remove the fine charcoal particles. The Celite pad is crucial as charcoal can pass through standard filter paper.[4]
-
Rinse the Celite pad with a small amount of the same solvent.
-
Concentrate the filtrate in vacuo. The resulting product should be significantly lighter in color and ready for primary purification.
-
Q3: My TLC and NMR analyses show the presence of unreacted starting materials (e.g., menthone) and other non-polar impurities. What is the most effective purification method?
A3: Flash column chromatography is the gold standard for separating compounds with different polarities.[3][5]
-
Causality: Flash chromatography separates molecules based on their differential partitioning between a stationary phase (typically silica gel) and a mobile phase (the eluting solvent).[6] Menthone, being a ketone, is significantly less polar than the target diol-containing product and will elute much faster from the column.
Experimental Protocol: Flash Column Chromatography
-
Solvent System Selection: Run several TLCs using varying ratios of a non-polar solvent (Hexane or Heptane) and a polar solvent (Ethyl Acetate). The ideal system will show good separation between your product and impurities, with the product having an Rf value of approximately 0.25-0.35 .[7]
-
Column Packing: Prepare a slurry of silica gel in the initial, least polar solvent mixture. Pour it into the column and use positive pressure to pack it into a stable bed.
-
Sample Loading:
-
Liquid Loading: Dissolve the crude product in a minimum volume of the elution solvent and load it directly onto the column.
-
Dry Loading (Recommended): Dissolve the crude product in a volatile solvent (e.g., dichloromethane), add a small amount of silica gel, and evaporate the solvent to get a dry, free-flowing powder. Carefully add this powder to the top of the packed column. This technique often results in sharper bands and better separation.[7]
-
-
Elution: Begin eluting with the non-polar solvent system identified in your TLC analysis. Collect fractions and monitor them by TLC. You can gradually increase the polarity of the mobile phase (gradient elution) to speed up the elution of your more polar target compound after the less polar impurities have been washed off.[5]
-
Isolation: Combine the pure fractions (as determined by TLC) and remove the solvent using a rotary evaporator.
Data Presentation: Common Solvent Systems
| Solvent System (v/v) | Typical Application |
| Hexane / Ethyl Acetate | Standard choice for compounds of moderate polarity. Start at 9:1 and gradually increase the proportion of ethyl acetate. |
| Dichloromethane / Methanol | For more polar compounds. A small amount of methanol (1-5%) significantly increases eluent strength. |
| Hexane / Acetone | An alternative to Ethyl Acetate, can sometimes offer different selectivity.[8] |
Visualization: Flash Chromatography Workflow
Caption: Workflow for Flash Chromatography Purification.
Q4: My product is a high-boiling liquid that shows signs of decomposition when I try to remove the final traces of solvent. How can I purify it?
A4: For high-boiling, thermally sensitive compounds, vacuum distillation is the method of choice.[9][10]
-
Causality: The boiling point of a liquid is the temperature at which its vapor pressure equals the surrounding atmospheric pressure. By reducing the pressure inside the distillation apparatus with a vacuum pump, the boiling point is significantly lowered.[11][12] This allows for the distillation of the compound at a temperature below its decomposition point.
Experimental Protocol: Vacuum Distillation
-
Setup: Assemble a vacuum distillation apparatus using thick-walled glassware. Ensure all joints are well-sealed with appropriate vacuum grease. Use a Claisen adapter to allow for both a thermometer and a bleed tube (e-bulliator or capillary) to ensure smooth boiling.
-
Heating: Use a heating mantle with a stir bar in the distilling flask for even heat distribution.
-
Vacuum Application: Slowly and carefully apply the vacuum before you begin heating.
-
Distillation: Gently heat the flask. Collect a forerun fraction, which will contain any low-boiling impurities. Once the temperature stabilizes at the expected boiling point for the applied pressure, switch to a new receiving flask and collect your main product fraction.
-
Shutdown: After collection, cool the system to room temperature before slowly re-introducing air to the apparatus to prevent glassware from imploding.
Q5: My purified product is a waxy semi-solid. How can I improve its purity and obtain a crystalline solid?
A5: Recrystallization is a powerful technique for purifying solids.[13] If your compound is reluctant to crystallize, trituration can be an effective first step.
-
Causality: Recrystallization relies on the principle that the solubility of a compound in a solvent increases with temperature. An impure solid is dissolved in a minimum amount of a hot solvent, and as the solution cools, the solubility decreases, forcing the desired compound to crystallize out, leaving impurities behind in the "mother liquor".[13]
Experimental Protocol: Recrystallization
-
Solvent Screening: The key is finding the right solvent. An ideal solvent should dissolve the compound poorly at room temperature but well at its boiling point.[14] Test small amounts of your product in various solvents (e.g., hexanes, ethyl acetate/hexane mixtures, isopropanol, water).
-
Dissolution: Place the semi-solid in a flask and add the chosen solvent dropwise while heating and stirring until the solid just dissolves. Using the minimum amount of hot solvent is critical for good recovery.
-
Cooling: Remove the flask from the heat and allow it to cool slowly to room temperature. Rapid cooling can trap impurities.[15] Once at room temperature, you can place it in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration (e.g., using a Büchner funnel).
-
Washing: Wash the crystals with a small amount of ice-cold solvent to remove any adhering mother liquor.
-
Drying: Dry the crystals under high vacuum.
-
Troubleshooting Tip - "Oiling Out": If the compound separates as an oil instead of crystals upon cooling, it may be because the boiling point of the solvent is higher than the melting point of your compound, or the solution is too concentrated. Re-heat the solution to dissolve the oil, add slightly more solvent, and allow it to cool more slowly.[15]
Part 3: General Purification Decision Logic
The following diagram provides a general decision-making framework for purifying your target compound.
Caption: Decision tree for selecting a purification strategy.
References
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Roberts, J. D., & Caserio, M. C. (2021). Separation, Purification, and Identification of Organic Compounds. Chemistry LibreTexts. [Link]
-
PubChem. (2S)-1,4-dioxaspiro[4.5]decane-2-methanol. National Center for Biotechnology Information. [Link]
-
ResearchGate. Do you know any high boiling points polar aprotic solvents? Forum Discussion. [Link]
-
Lynch, D. E., & McClenaghan, I. (2007). [6-Isopropyl-9-methyl-1,4-dioxaspiro-[4.5]decan-2-yl]methyl 4-bromo-benzoate. PubMed Central. [Link]
-
Wikipedia. Vacuum distillation. [Link]
-
University of Rochester, Department of Chemistry. Solvents for Recrystallization. [Link]
-
Pergami, P., Cini, E., & Cardona, F. (2018). Asymmetric Synthesis of Naturally Occuring Spiroketals. PubMed Central. [Link]
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Nichols, L. (2022). Troubleshooting Crystallization. Chemistry LibreTexts. [Link]
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Moravek, Inc. (2021). Top 5 Methods of Assessing Chemical Purity. [Link]
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Biotage. (2023). Very polar compound purification using aqueous normal-phase flash column chromatography. [Link]
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Ab Manan, F., et al. (2018). Liquid–Liquid Extraction of Alcohols from Their Azeotropic Mixtures with Hexane Using Ionic Liquid. ACS Publications. [Link]
-
Synerzine. (2018). 1,4-Dioxaspiro[4.5]decane-2-methanol, 9-methyl-6-(1-methylethyl)- Safety Data Sheet. [Link]
-
Institute of Science, Nagpur. Identification of Organic Compound by Organic Qualitative Analysis. [Link]
-
Organomation. Solvent Extraction Techniques. [Link]
- Bievpyl, P., & Sollio, G. (1970). Process for purification of high boiling esters for removal of alcohols by plural stage distillation with steam or inert gas.
-
University of Rochester, Department of Chemistry. Troubleshooting Flash Column Chromatography. [Link]
-
University of California, Los Angeles. Recrystallization. [Link]
-
ResearchGate. Common methods for the preparation of spiroketals. [Link]
-
Busch Vacuum Solutions. Vacuum Distillation. [Link]
-
Teledyne ISCO. Strategies for the Flash Purification of Highly Polar Compounds. [Link]
-
International Journal of Drug Development & Research. Laboratory Techniques of Purification and Isolation. [Link]
-
Arotech. (2024). Purification Techniques in Organic Chemistry: A Comprehensive Guide. [Link]
-
Wang, Y., et al. (2018). Recent progress in the isolation, bioactivity, biosynthesis, and total synthesis of natural spiroketals. Royal Society of Chemistry. [Link]
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Research and Reviews: Journal of Chemistry. (2017). Characterization and Identification in Organic Chemistry through Analytical Techniques. [Link]
-
Royal Society of Chemistry. (2015). Liquid–Liquid Extraction. [Link]
-
Mettler Toledo. Recrystallization Guide: Process, Procedure, Solvents. [Link]
-
Sloan Kettering Institute. Stereoselective Diversity-Oriented Synthesis of Spiroketals. [Link]
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California State University, Northridge. Isolation and Purification of Organic Compounds Extraction. [Link]
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Celignis. Liquid-Liquid Extraction - Use in Bioprocess Development. [Link]
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Sorbent Technologies, Inc. Flash Chromatography Basics. [Link]
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University of Colorado, Boulder. Recrystallization. [Link]
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Not Voodoo. How to Purify by Distillation. [Link]
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LibreTexts. (2022). Overview of Vacuum Distillation. [Link]
-
LibreTexts. (2022). Solvent Partitioning (Liquid-Liquid Extraction). [Link]
-
Cheméo. Chemical Properties of 1,4-Dioxaspiro[4.5]decane. [Link]
-
KiloMentor. (2017). Improving Recovery from Crystallization. [Link]
-
BevZero. (2023). Vacuum Distillation Vs. Traditional Distillation For The Beverage Industry. [Link]
-
Ballini, R., & Palmieri, A. (2013). Nitroalkanes as Central Reagents in the Synthesis of Spiroketals. MDPI. [Link]
-
University of Toronto. Determination of the purity and identity of organic compounds. [Link]
-
Smirk, M. (2017). D.9 Extraction and purification of organic products (HL). YouTube. [Link]
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King Group, University of Sheffield. Successful Flash Chromatography. [Link]
-
Sihai Energy Technology. (2023). When Vacuum Distillation is Useful. [Link]
- BioCryst Pharmaceuticals, Inc. (2019). Novel process for synthesis of a phenoxy diaminopyrimidine compound.
-
University of Colorado, Boulder. Column Chromatography. [Link]
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Technical Support Center: 6-Isopropyl-9-methyl-1,4-dioxaspiro[4.5]decane-2-methanol
Welcome to the technical support guide for 6-Isopropyl-9-methyl-1,4-dioxaspiro[4.5]decane-2-methanol (CAS No. 63187-91-7). This resource is designed for researchers, scientists, and drug development professionals to provide in-depth guidance on the handling, storage, and troubleshooting of common experimental issues encountered with this spiroketal compound. Our goal is to blend technical accuracy with practical, field-tested insights to ensure the integrity and success of your research.
I. Compound Overview and Key Properties
This compound is a complex organic molecule featuring a spiroketal functional group. This structural motif, while bestowing unique conformational rigidity and potential biological activity, also introduces specific handling and stability considerations.[1][2] The compound is typically supplied as a viscous liquid, semi-solid, or lump, and understanding its properties is the first step to successful experimentation.
| Property | Value/Information | Source |
| CAS Number | 63187-91-7 | |
| Molecular Formula | C₁₃H₂₄O₃ | |
| Molecular Weight | 228.33 g/mol | [3] |
| Appearance | Viscous liquid, semi-solid, or lump | |
| Storage Temperature | 2-8°C, sealed in a dry environment | |
| Hazard Statements | H315 (Causes skin irritation), H318 (Causes serious eye damage), H412 (Harmful to aquatic life with long lasting effects) | Sigma-Aldrich |
II. Handling and Storage: Best Practices
Proper handling and storage are paramount to maintaining the purity and stability of this compound. The following Q&A section addresses common concerns.
Q1: What are the immediate safety precautions I should take when handling this compound?
A1: Given the hazard statements, it is imperative to wear appropriate personal protective equipment (PPE). This includes chemical-resistant gloves (e.g., nitrile), safety goggles or a face shield to prevent eye contact, and a lab coat. All handling should be performed in a well-ventilated fume hood to avoid inhalation of any potential vapors. An eyewash station and safety shower should be readily accessible.
Q2: The compound is described as a viscous liquid or semi-solid. What are the best techniques for accurate dispensing?
A2: Handling viscous materials requires specific techniques to ensure accuracy.
-
Positive-displacement pipettes: Unlike standard air-displacement pipettes, these are ideal for viscous liquids as the piston is in direct contact with the liquid, preventing measurement errors due to air bubbles.
-
Wide-bore pipette tips: If using air-displacement pipettes, use wide-bore or cut-off tips to reduce shear forces and make aspiration easier. However, this may reduce accuracy.
-
Reverse pipetting: This technique can improve accuracy with viscous liquids when using air-displacement pipettes.
-
Warming: Gently warming the sealed container to a consistent temperature (e.g., 30-40°C) can reduce viscosity and facilitate handling. Ensure the compound is stable at the chosen temperature.
-
Gravimetric dispensing: For high accuracy, dispense the compound by weight rather than volume.
Q3: What are the optimal long-term storage conditions?
A3: The recommended storage condition is at 2-8°C in a tightly sealed container under a dry atmosphere. The spiroketal moiety is susceptible to hydrolysis in the presence of water and acid. Therefore, preventing moisture ingress is critical. Storing under an inert atmosphere (e.g., argon or nitrogen) is good practice, especially for long-term storage, to prevent potential oxidation of the alcohol functionality.
III. Troubleshooting Experimental Issues
This section addresses specific problems that may arise during the use of this compound in chemical reactions.
Reaction Failure or Low Yield
Q4: My reaction yield is consistently low. Could the spiroketal be degrading?
A4: Yes, degradation of the spiroketal is a likely cause of low yields, particularly under acidic conditions. Spiroketals can undergo acid-catalyzed hydrolysis back to the parent ketone (menthone) and diol (glycerol), or they can isomerize to a different, potentially less reactive, stereoisomer.[4]
-
pH Sensitivity: Avoid strongly acidic conditions. If your reaction requires an acid catalyst, consider using a milder Lewis acid or a buffered system. Even trace amounts of acid can catalyze degradation, especially in the presence of water.[2][5]
-
Reaction Work-up: During aqueous work-up, ensure the pH does not become acidic. A mild basic wash (e.g., with saturated sodium bicarbonate solution) can be beneficial, but prolonged exposure to strong bases should also be avoided.
-
Temperature: While moderate warming can aid in handling, prolonged exposure to high temperatures can promote degradation.
Q5: I am trying to modify the primary alcohol on the molecule, but the reaction is not working. What could be the issue?
A5: While the primary alcohol should be reactive, several factors could be at play:
-
Steric Hindrance: The bulky spiroketal structure may sterically hinder the approach of reagents to the alcohol. Consider using smaller, more reactive reagents if possible.
-
Reagent Incompatibility: Ensure your reagents are compatible with the spiroketal. While generally stable to bases and many oxidizing/reducing agents, harsh conditions can lead to side reactions.[6][7] For instance, very strong bases could potentially deprotonate adjacent to the ketal, though this is less likely. Strong oxidizing agents under acidic conditions can cleave the ketal.[6]
-
Purity of Starting Material: Verify the purity of your this compound. The presence of unreacted menthone or glycerol from its synthesis could interfere with your reaction.
Purity and Purification Issues
Q6: After my reaction, I have multiple spots on my TLC plate that I suspect are isomers. How can I confirm this and purify my desired product?
A6: The presence of multiple spots is a strong indication of isomerization, a common issue with spiroketals under certain conditions.[4]
-
Confirmation:
-
Mass Spectrometry (MS): All isomers will have the same mass. An LC-MS analysis will show multiple peaks with the same mass-to-charge ratio (m/z).
-
NMR Spectroscopy: ¹H and ¹³C NMR are excellent for identifying isomers, as they will have distinct chemical shifts and coupling constants.
-
-
Purification:
-
Column Chromatography: This is the most common method for separating isomers. Due to the viscous nature of the compound, it is advisable to dry-load the sample onto silica gel. The polarity differences between isomers are often subtle, so a carefully optimized solvent system is required.
-
Preparative HPLC: For difficult separations, preparative HPLC can provide higher resolution.
-
Q7: The compound is a viscous oil that is difficult to purify by column chromatography. Are there any alternative methods?
A7: For viscous, non-crystalline compounds, purification can be challenging.
-
Vacuum Distillation (Kugelrohr): If the compound is thermally stable, short-path distillation under high vacuum can be effective for removing less volatile or non-volatile impurities.
-
Solvent Trituration/Washing: If the impurities have significantly different solubilities than the product, washing a solution of the crude product with an immiscible solvent in which the impurities are soluble can be effective.
IV. Analytical Troubleshooting
Q8: What should I look for in the ¹H NMR spectrum to confirm the structure and purity?
-
Isopropyl Group: A doublet for the two methyl groups and a multiplet for the CH proton.
-
Methyl Group on Cyclohexane Ring: A doublet.
-
Cyclohexane and Dioxolane Ring Protons: A complex series of multiplets in the aliphatic region.
-
Methanol CH₂ and OH: A multiplet for the CH₂ group adjacent to the oxygen and a broad singlet for the alcohol proton (which can exchange with D₂O).
-
Purity Assessment: The presence of sharp, well-resolved peaks is indicative of high purity. Impurities such as residual starting materials (menthone, glycerol) or solvents will be readily apparent.
Q9: How can mass spectrometry help in identifying degradation products?
A9: Mass spectrometry is a powerful tool for identifying potential degradation products.
-
Hydrolysis: Look for the molecular ion peaks corresponding to menthone and glycerol.
-
Fragmentation Pattern: The fragmentation of the spiroketal will likely involve cleavage of the dioxolane and cyclohexane rings. Common fragmentation pathways for spiroketals involve the cleavage of bonds adjacent to the spirocyclic carbon.[8][9][10]
V. Experimental Workflows and Diagrams
Workflow for Handling a New Batch of Compound
Caption: Quality control workflow for a new batch.
Decision Tree for a Failed Reaction
Caption: Troubleshooting flowchart for failed reactions.
VI. References
-
Organic Chemistry Portal. (n.d.). 1,3-Dioxanes, 1,3-Dioxolanes. Retrieved from [Link]
-
Lee, S., LaCour, T. G., Lantrip, D., & Fuchs, P. L. (2002). Redox Refunctionalization of Steroid Spiroketals. Structure Correction of Ritterazine M. Organic Letters, 4(21), 3591–3594*.
-
Perron, F., & Albizati, K. F. (1989). Synthesis of oxidized spiroketals via 2-furyl ketone oxidation-rearrangement. The Journal of Organic Chemistry, 54(1), 204-209.
-
Gogoi, P. (2008). Asymmetric Synthesis of Naturally Occuring Spiroketals. Mini-Reviews in Organic Chemistry, 5(1), 30-45*.
-
Wang, Y., et al. (2018). Highly Efficient Acetalization and Ketalization Catalyzed by Cobaloxime under Solvent-Free Condition. Catalysts, 8(1), 22*.
-
Farmer, S. (2019). 17.8: Acetals as Protecting Groups. In Chemistry LibreTexts.
-
Franck, R. W. (1995). Chemistry of spiroketals. Chemical Reviews, 95(5), 1377-1409*.
-
Mead, K. T., & Brewer, B. N. (2003). Strategies in Spiroketal Synthesis Revisited: Recent Applications and Advances. Current Organic Chemistry, 7(3), 227-254*.
-
Ballini, R., et al. (2008). Nitroalkanes as Central Reagents in the Synthesis of Spiroketals. Molecules, 13(3), 632-651*.
-
Wikipedia. (n.d.). Spiroketals. Retrieved from [Link]
-
Wang, Z., et al. (2018). A Simple and Versatile Method for the Formation of Acetals/Ketals Using Trace Conventional Acids. ACS Omega, 3(5), 5361-5370*.
-
PubChem. (n.d.). 6-Isopropyl-9-methyl-1,4-dioxa-spiro[4.5]decane-2,3-dicarboxylic acid, dimethyl ester. Retrieved from [Link]
-
Aponick, A., & Li, C. (2008). Metal-Catalyzed Regioselective Oxy-Functionalization of Internal Alkynes: An Entry into Ketones, Acetals, and Spiroketals. Organic Letters, 10(4), 681-684*.
-
Rizzacasa, M. A. (2006). Total synthesis of spiroketal containing natural products: kinetic vs. thermodynamic approaches. ARKIVOC, 2006(7), 105-119*.
-
PubChem. (n.d.). (2S)-1,4-dioxaspiro[4.5]decane-2-methanol. Retrieved from [Link]
-
Mead, K. T., & Brewer, B. N. (2003). Strategies in Spiroketal Synthesis Revisited: Recent Applications and Advances. Current Organic Chemistry, 7(3), 227-254*.
-
PubChem. (n.d.). 6-Methyl-1,4-dioxaspiro[4.5]decane. Retrieved from [Link]
-
PubChem. (n.d.). 1,4-Dioxaspiro[4.5]decane, 2-methyl-. Retrieved from [Link]
-
Pauli, G. F., et al. (2017). 1H and 13C NMR for the Profiling of Natural Product Extracts: Theory and Applications. Progress in the Chemistry of Organic Natural Products, 105, 1-99.
-
Nikolova, M., et al. (2018). A Complete 1H and 13C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. Magnetochemistry, 4(4), 48*.
-
SpectraBase. (n.d.). 1,4-Dioxaspiro[4.5]decane-6-methanol, 6-methyl-. Retrieved from [Link]
-
Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]
-
Clark, J. (n.d.). Fragmentation Patterns in the Mass Spectra of Organic Compounds. Retrieved from [Link]
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- 6. 1,3-Dioxanes, 1,3-Dioxolanes [organic-chemistry.org]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. A Complete 1H and 13C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones | MDPI [mdpi.com]
- 10. spectrabase.com [spectrabase.com]
Technical Support Center: 6-Isopropyl-9-methyl-1,4-dioxaspiro[4.5]decane-2-methanol
Welcome to the technical support guide for 6-Isopropyl-9-methyl-1,4-dioxaspiro[4.5]decane-2-methanol (CAS No. 63187-91-7). This document provides in-depth troubleshooting advice and answers to frequently asked questions for researchers, scientists, and drug development professionals utilizing this complex chiral building block. Given its intricate structure, featuring a sensitive spiroketal protecting group, multiple stereocenters, and a reactive primary alcohol, users may encounter specific challenges during its storage, use, and analysis. This guide is designed to address these issues head-on, providing not just solutions but the underlying chemical principles to empower your research.
A related compound, a 4-bromo-benzoyl derivative of a stereoisomer of glycerol menthonide, has been synthesized and characterized, highlighting the use of this core structure in studying stereochemical moieties.[1] The foundational 1,4-dioxaspiro[4.5]decane structure itself is a valuable synthetic intermediate.[2]
Section 1: Frequently Asked Questions (FAQs)
This section addresses common initial queries regarding the handling, stability, and properties of this compound.
Q1: What is the primary chemical sensitivity of this molecule?
A1: The 1,4-dioxaspiro[4.5]decane core is a spiroketal, which serves as a protecting group for a ketone.[3] Ketal and acetal groups are highly sensitive to acidic conditions and will hydrolyze to reveal the parent carbonyl and diol.[4][5][6] Therefore, all experimental conditions, including solvents, reagents, and workup procedures, must be neutral or basic to maintain the integrity of the spiroketal.
Q2: How should I store this compound to ensure its long-term stability?
A2: The compound should be stored in a tightly sealed container in a dry, cool environment, ideally between 2-8°C. It is crucial to protect it from atmospheric moisture and acidic vapors to prevent slow hydrolysis of the spiroketal. Storing under an inert atmosphere (e.g., argon or nitrogen) is recommended for long-term stability.
Q3: I am observing multiple spots on my TLC plate even with a freshly opened sample. What could be the cause?
A3: This molecule possesses multiple stereocenters. Depending on the synthetic route used for its preparation, it may exist as a mixture of diastereomers. These diastereomers often have slightly different polarities and can appear as closely migrating or overlapping spots on a TLC plate. It is also possible that minor degradation (hydrolysis) has occurred, leading to the formation of the parent ketone, which would appear as a separate spot.
Q4: Which analytical techniques are best for characterizing this molecule and its stereochemistry?
A4: A combination of techniques is essential.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy is invaluable for confirming the overall structure and can be used to determine the ratio of diastereomers by integrating specific, well-resolved signals.[7][8][9]
-
Mass Spectrometry (MS) will confirm the molecular weight and can provide fragmentation patterns characteristic of the spiroketal structure.[10][11][12]
-
Chiral High-Performance Liquid Chromatography (HPLC) is the gold standard for separating and quantifying stereoisomers (both enantiomers and diastereomers).[7][13][14]
-
X-ray Crystallography , if a suitable crystal can be obtained, provides definitive proof of absolute and relative stereochemistry.[7][9]
Q5: Can I perform reactions on the primary alcohol, and what precautions should I take?
A5: Yes, the primary alcohol is a versatile functional handle for reactions such as oxidation, esterification, or etherification. However, you must select reagents that are compatible with the acid-labile spiroketal. For example, use base-mediated or neutral condition reactions. Avoid strongly acidic catalysts or reagents that generate acidic byproducts without a neutralizing agent present.[15][16]
Section 2: Troubleshooting Guide
This section provides a systematic approach to resolving common experimental issues.
Issue 1: Reaction Failure or Low Yield - Suspected Spiroketal Decomposition
-
Symptom: Your reaction, intended to modify the primary alcohol, results in a complex mixture of products, a low yield of the desired product, or the isolation of a ketone-containing compound.
-
Potential Cause: Unintentional hydrolysis of the spiroketal due to acidic conditions.
-
Logical Flow for Troubleshooting:
Caption: Troubleshooting Spiroketal Decomposition -
Recommended Solutions:
-
Reagent Selection: When modifying the primary alcohol, opt for reactions that proceed under neutral or basic conditions. For example, for an esterification, use an acyl chloride with a non-nucleophilic base like triethylamine or pyridine, rather than a Fischer esterification with a strong acid catalyst.
-
Solvent Choice: Use high-purity, anhydrous aprotic solvents. If a protic solvent is unavoidable, ensure it is not acidic.
-
Workup and Purification: Quench reactions with a mild base like saturated sodium bicarbonate solution instead of acidic solutions. For column chromatography, consider using neutral alumina or deactivating silica gel by pre-treating it with a solvent containing a small amount of triethylamine (e.g., 1% Et3N in the eluent).
-
Issue 2: Difficulty in Purifying or Separating Products
-
Symptom: After a reaction, column chromatography yields overlapping peaks or a single broad peak, and NMR analysis shows a mixture of what appears to be multiple, very similar products.
-
Potential Cause: The starting material or the product is a mixture of diastereomers, which have very similar physical properties, making them difficult to separate using standard chromatography.[13]
-
Recommended Solutions:
-
Optimize Chromatography:
-
Mobile Phase Tuning: Systematically vary the solvent polarity of your eluent. Small changes can significantly impact resolution.[13]
-
Stationary Phase: If silica gel fails, try a different stationary phase like alumina (neutral or basic) or consider reversed-phase HPLC for analytical or small-scale preparative separation.[17]
-
Advanced Techniques: For high-value materials, Supercritical Fluid Chromatography (SFC) with a chiral stationary phase can be a powerful tool for separating both enantiomers and diastereomers.[13]
-
-
Crystallization: Attempt to selectively crystallize one diastereomer from the mixture. Experiment with various solvent systems to find one where the solubilities of the diastereomers are maximally different.[13]
-
Derivatization: Convert the mixture of alcohol diastereomers into diastereomeric esters using a chiral acid (like Mosher's acid chloride).[7] The resulting derivatives may have larger differences in physical properties, making them easier to separate. The protecting group can then be removed to yield the pure, separated alcohol diastereomers.
-
Table 1: Chromatographic Troubleshooting
| Symptom | Potential Cause | Recommended Action |
| Poor Resolution (Overlapping Peaks) | Mobile phase is not optimized. | Fine-tune the mobile phase composition (e.g., adjust hexanes/ethyl acetate ratio in small increments).[13] |
| Column overloading. | Reduce the amount of sample loaded onto the column.[13] | |
| Peak Tailing | Secondary interactions with acidic silica. | Add a small amount of a basic modifier (e.g., 0.5-1% triethylamine) to the mobile phase.[13] |
| Co-elution of Diastereomers | Similar polarity of isomers. | Switch to a different stationary phase (e.g., alumina) or explore HPLC/SFC with a specialized column.[13][17] |
Issue 3: Inconsistent or Unclear Analytical Data
-
Symptom: ¹H NMR spectra are complex and difficult to interpret, with more peaks than expected. Mass spectrometry data shows the correct mass but the fragmentation pattern is ambiguous.
-
Potential Cause: The presence of a mixture of diastereomers and/or conformers can lead to complex NMR spectra.[8] Standard MS may not differentiate between isomers.
-
Recommended Solutions:
-
NMR Spectroscopy:
-
Higher Field Strength: Acquire spectra on a higher field instrument (e.g., 500 MHz or greater) to improve signal dispersion and resolution.[14]
-
2D NMR: Perform 2D NMR experiments like COSY and HSQC to definitively assign proton and carbon signals and establish connectivity, which can help deconvolute the spectra of the mixed isomers.
-
Variable Temperature (VT) NMR: If conformational isomers are suspected, acquiring spectra at different temperatures can help simplify the spectrum by either coalescing or sharpening peaks.[8]
-
-
Mass Spectrometry: While standard MS confirms mass, tandem MS (MS/MS) can provide more detailed structural information through controlled fragmentation, which may help distinguish isomers.[10][12] For definitive identification, coupling liquid chromatography with mass spectrometry (LC-MS) is highly effective.[10]
-
Section 3: Experimental Protocols
Protocol 1: General Procedure for a Base-Mediated Esterification
This protocol details the esterification of the primary alcohol under conditions that preserve the spiroketal.
-
Preparation: In a flame-dried, round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve 1.0 equivalent of this compound in anhydrous dichloromethane (DCM).
-
Base Addition: Add 1.5 equivalents of triethylamine (Et₃N) or pyridine to the solution and cool the flask to 0°C in an ice bath.
-
Acyl Chloride Addition: Slowly add 1.2 equivalents of the desired acyl chloride dropwise to the stirred solution.
-
Reaction: Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by TLC.
-
Quench: Upon completion, carefully quench the reaction by adding saturated aqueous sodium bicarbonate (NaHCO₃) solution.
-
Extraction: Transfer the mixture to a separatory funnel, separate the layers, and extract the aqueous layer twice with DCM.
-
Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product via column chromatography on neutral alumina or deactivated silica gel.
Protocol 2: Spiroketal Integrity Test (Small Scale Deprotection)
This protocol can be used to confirm the identity of a suspected byproduct or to intentionally deprotect the ketal.
-
Dissolution: Dissolve a small amount (5-10 mg) of the spiroketal-containing compound in a 1:1 mixture of tetrahydrofuran (THF) and water (1 mL).
-
Acidification: Add one drop of 1 M hydrochloric acid (HCl).
-
Monitoring: Stir at room temperature and monitor the reaction by TLC. The starting material spot should disappear and a new, more polar spot (the diol-ketone) should appear within 30-60 minutes.
-
Analysis: The resulting product can be analyzed by MS to confirm the loss of the protecting group.
By understanding the inherent chemical properties of this compound, particularly the acid-lability of the spiroketal and the challenges posed by its stereochemistry, researchers can proactively design robust experimental plans and effectively troubleshoot issues as they arise.
References
- Wikipedia. Spiroketals. Accessed January 20, 2026.
- Benchchem. Technical Support Center: Purification of Spiro[chroman-2,4'-piperidine] Isomers. Accessed January 20, 2026.
- Chiralpedia. Part 7: Analytical Techniques for Stereochemistry. Accessed January 20, 2026.
- Jakob, M. (2015, June 17). Protecting Groups For Alcohols. Master Organic Chemistry.
- National Institutes of Health (NIH). Determination of Enantiomeric Excess and Diastereomeric Excess via Optical Methods. Application to α-methyl-β-hydroxy-carboxylic acids. Accessed January 20, 2026.
- University of Windsor. Alcohol Protecting Groups. Accessed January 20, 2026.
- Mondal, P. (2007, December 14). Analytical Methods.
- Nieva, J. A., et al. (2020). Mass Spectrometry-Based Characterization of New Spirolides from Alexandrium ostenfeldii (Dinophyceae). PMC - NIH.
- PubChem. 6-Isopropyl-9-methyl-1,4-dioxa-spiro[4.5]decane-2,3-dicarboxylic acid, dimethyl ester. Accessed January 20, 2026.
- PubMed. (2025, April 13). Synthesis, NMR and X-ray characterization of dibenzoannulated dimeric steroid spiroketals.
- Slanina, A., et al. (2013, September 5). Synthesis and Quantitative Analysis of Diastereomeric Linked Ester Conjugates With Remote Stereocenters Using High-Field NMR.
- MedLife Mastery. Protection Reactions of Alcohols. Accessed January 20, 2026.
- Sigma-Aldrich. Troubleshooting Purification Methods. Accessed January 20, 2026.
- Reddit. (2021, October 27).
- Patsnap Eureka. (2025, September 22).
- Journal of Health Science.
- ResearchGate. (2025, August 6). Mechanism and Catalysis for Hydrolysis of Acetals, Ketals, and Ortho Esters.
- PubMed. (2011, February 26). [(2R,5R,6S,9R)-6-Isopropyl-9-methyl-1,4-dioxaspiro-[4.
- Chemistry Steps. Protecting Groups For Alcohols. Accessed January 20, 2026.
- Carey & Sundberg. PROTECTING GROUPS. In Chapter 13.1.
- ResearchGate. (2025, August 6).
- Sigma-Aldrich. (6-Isopropyl-9-methyl-1,4-dioxaspiro[4.5]decan-2-yl)methanol. Accessed January 20, 2026.
- Chemtek Scientific. Challenges of scaling up production from grams to kilos. Accessed January 20, 2026.
- PubMed. (2020, October 2). Mass Spectrometry-Based Characterization of New Spirolides from Alexandrium ostenfeldii (Dinophyceae).
- Reddit. (2019, October 12). Why are some reactions difficult to scale up?.
- Echemi. 6-Isopropyl-9-methyl-1,4-dioxaspiro[4.5]decane. Accessed January 20, 2026.
- Drug Discovery and Development. (2007, September 6). Micrograms to Kilos: The Challenges of Scaling.
- Wolfender, J. L., et al. (2017, January 11). Beyond the Paradigm: Combining Mass Spectrometry and Nuclear Magnetic Resonance for Metabolomics. PMC - NIH.
- Khan Academy. (2014, March 12).
- Chemistry LibreTexts. (2023, January 22).
- ChemHelp ASAP. (2019, November 12). acid-catalyzed mechanism of ester hydrolysis. YouTube.
- ResearchGate. (2025, August 7). Synthesis of 1,4-dioxaspira[4.5]decan-8-one.
- Chemistry LibreTexts. (2021, December 27). 9.7: Acetals as Protecting Groups.
- Synerzine. (2018, June 22). 1,4-Dioxaspiro[4.5]decane-2-methanol, 9-methyl-6-(1-methylethyl)-.
- Royal Society of Chemistry. (2019, December 3). Avoid Protecting Groups. In Green Chemistry: Principles and Case Studies.
- PubMed. (2015, July 23). (18)F-Labeled 1,4-Dioxa-8-azaspiro[4.5]decane Derivative: Synthesis and Biological Evaluation of a σ1 Receptor Radioligand with Low Lipophilicity as Potent Tumor Imaging Agent.
- PubChem. 1,4-Dioxaspiro[4.5]decane-6-carboxylic acid. Accessed January 20, 2026.
- Chemistry Steps. Acetals as Protecting Groups for Aldehydes and Ketones. Accessed January 20, 2026.
- The Organic Chemistry Tutor. (2019, January 8). acetals and ketals as protecting groups. YouTube.
- GoldBio. Troubleshooting: Purification of a Tagged Protein. Accessed January 20, 2026.
- Sigma-Aldrich. Troubleshooting Guide for Affinity Chromatography of Tagged Proteins. Accessed January 20, 2026.
- Organic Chemistry Portal. 1,3-Dioxanes, 1,3-Dioxolanes. Accessed January 20, 2026.
- Benchchem. Synthesis routes of 1,4-Dioxaspiro[4.5]decane. Accessed January 20, 2026.
Sources
- 1. [(2R,5R,6S,9R)-6-Isopropyl-9-methyl-1,4-dioxaspiro-[4.5]decan-2-yl]methyl 4-bromo-benzoate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. books.rsc.org [books.rsc.org]
- 4. Spiroketals - Wikipedia [en.wikipedia.org]
- 5. uwindsor.ca [uwindsor.ca]
- 6. 1,3-Dioxanes, 1,3-Dioxolanes [organic-chemistry.org]
- 7. Part 7: Analytical Techniques for Stereochemistry – Chiralpedia [chiralpedia.com]
- 8. books.rsc.org [books.rsc.org]
- 9. Synthesis, NMR and X-ray characterization of dibenzoannulated dimeric steroid spiroketals. Evaluation of cytotoxicity and anti-inflammatory activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Mass Spectrometry-Based Characterization of New Spirolides from Alexandrium ostenfeldii (Dinophyceae) - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Differences in NMR vs Mass Spectrometry for Identification [eureka.patsnap.com]
- 12. Mass Spectrometry-Based Characterization of New Spirolides from Alexandrium ostenfeldii (Dinophyceae) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. kbfi.ee [kbfi.ee]
- 15. masterorganicchemistry.com [masterorganicchemistry.com]
- 16. Protecting Groups For Alcohols - Chemistry Steps [chemistrysteps.com]
- 17. asianpubs.org [asianpubs.org]
troubleshooting failed reactions with 6-Isopropyl-9-methyl-1,4-dioxaspiro[4.5]decane-2-methanol
Welcome to the technical support center for 6-Isopropyl-9-methyl-1,4-dioxaspiro[4.5]decane-2-methanol (CAS 63187-91-7). This guide is designed for researchers, chemists, and drug development professionals to navigate the complexities of working with this sterically hindered, spiroketal-containing primary alcohol. My goal is to provide not just solutions, but a deeper understanding of the molecule's reactivity to empower you to troubleshoot and optimize your synthetic routes effectively.
Understanding the Molecule: Key Structural Features
Before troubleshooting, it is crucial to recognize the two dominant structural features that dictate the reactivity of this molecule:
-
The Primary Alcohol (-CH₂OH): This is your primary site for functionalization. However, its accessibility is sterically hindered by the bulky spiroketal framework.
-
The 1,4-Dioxaspiro[4.5]decane Core: This is a spiroketal, which serves as a protecting group derived from menthone and glycerol. The most critical characteristic of this group is its stability under basic and neutral conditions and its lability (instability) under acidic conditions .[1] Acid-catalyzed hydrolysis will cleave the ketal, leading to a complex mixture and reaction failure.[1]
This inherent acid sensitivity is the most common cause of failed reactions. The troubleshooting philosophy for this molecule is therefore centered on maintaining neutral or basic conditions whenever possible.
General Troubleshooting Workflow
When a reaction fails, a systematic approach can quickly identify the root cause. The following workflow should be your first line of defense before investigating reaction-specific issues.
Sources
Technical Support Center: Enhancing Stereoselectivity with Menthone-Derived Chiral Auxiliaries
A Guide for Researchers, Scientists, and Drug Development Professionals
Prepared by: Gemini, Senior Application Scientist
Welcome to the Technical Support Center for advanced asymmetric synthesis. This guide is designed to provide in-depth technical assistance for researchers utilizing chiral auxiliaries to control stereoselectivity in their synthetic routes. The focus of this document is on increasing stereoselectivity using 6-Isopropyl-9-methyl-1,4-dioxaspiro[4.5]decane-2-methanol , a chiral auxiliary derived from (-)-menthone.
While direct literature on the application of this specific menthone-glycerol acetal as a chiral auxiliary in stereoselective reactions is not extensively documented, its structure is based on the well-established principles of menthol- and menthone-derived auxiliaries.[1][] The rigid cyclohexane chair conformation, coupled with the steric bulk of the isopropyl and methyl groups, provides a well-defined chiral environment to direct the approach of reagents.[1]
This guide will, therefore, address common challenges and questions based on the established principles of menthone-derived chiral auxiliaries, providing a robust framework for troubleshooting and optimizing your stereoselective transformations.
Troubleshooting Guide
This section addresses specific issues that may arise during the application of menthone-derived chiral auxiliaries like this compound.
Issue 1: Low Diastereoselectivity
Symptom: The reaction produces a mixture of diastereomers with a low diastereomeric ratio (d.r.).
Possible Causes & Solutions:
-
Insufficient Steric Hindrance: The chiral auxiliary may not be providing enough steric bulk to effectively differentiate the two faces of the reactive intermediate.
-
Troubleshooting: While you cannot change the auxiliary itself mid-reaction, for future experiments, consider a menthone derivative with a bulkier group. For the current system, optimizing reaction parameters is key.
-
-
Reaction Temperature: Higher temperatures can overcome the small energy difference between the diastereomeric transition states, leading to a loss of selectivity.
-
Troubleshooting: Lower the reaction temperature. Cryogenic temperatures (e.g., -78 °C) are often necessary to achieve high diastereoselectivity.[3]
-
-
Lewis Acid Choice: The nature and stoichiometry of the Lewis acid used for enolate formation or electrophile activation can significantly influence the transition state geometry.
-
Troubleshooting: Screen a variety of Lewis acids (e.g., TiCl₄, SnCl₄, BF₃·OEt₂). The size and chelating ability of the Lewis acid can alter the facial bias.
-
-
Solvent Effects: The polarity and coordinating ability of the solvent can impact the rigidity of the transition state.
-
Troubleshooting: Experiment with a range of solvents, from non-polar (e.g., toluene, hexanes) to polar aprotic (e.g., CH₂Cl₂, THF).
-
Logical Workflow for Troubleshooting Low Diastereoselectivity
Caption: Troubleshooting workflow for low diastereoselectivity.
Issue 2: Difficult Auxiliary Cleavage
Symptom: The desired product is obtained in low yield after cleavage of the chiral auxiliary, or the cleavage reaction does not go to completion.
Possible Causes & Solutions:
-
Harsh Cleavage Conditions: The conditions required to cleave the acetal may be degrading the desired product.
-
Troubleshooting: Screen milder acidic conditions for hydrolysis. For example, catalytic p-toluenesulfonic acid (p-TsOH) in a biphasic methanol/water system, or milder Lewis acids.
-
-
Steric Hindrance around the Acetal: The bulky nature of the menthone framework might hinder access to the acetal carbons.
-
Troubleshooting: Increase the reaction temperature for the cleavage step, but monitor for product degradation. Alternatively, use a stronger acid if the product is stable.
-
-
Product Lability: The newly formed stereocenters may be sensitive to the cleavage conditions, leading to epimerization.
-
Troubleshooting: If the product contains a base-sensitive stereocenter, ensure the cleavage conditions are strictly acidic and the workup is neutral. Conversely, for acid-sensitive products, alternative cleavage methods may need to be explored, though this is less common for acetals.
-
Frequently Asked Questions (FAQs)
Q1: How do I attach the chiral auxiliary to my substrate?
A1: this compound is a diol derivative. The primary alcohol can be used to form an ester or ether linkage to your substrate. For example, to attach it to a carboxylic acid, you would use standard esterification conditions (e.g., DCC/DMAP or conversion of the acid to an acid chloride followed by reaction with the auxiliary's alcohol).
Q2: What is the expected stereochemical outcome when using a (-)-menthone-derived auxiliary?
A2: The stereochemical outcome is dictated by the facial shielding of the reactive center by the bulky isopropyl group of the menthone backbone. In general, the incoming electrophile will approach from the face opposite to the isopropyl group. The exact stereochemistry will depend on the specific reaction and the conformation of the transition state. It is crucial to determine the absolute configuration of the product experimentally, for instance, through X-ray crystallography of a suitable derivative.[4]
Q3: How can I determine the diastereomeric ratio of my product?
A3: The diastereomeric ratio (d.r.) can typically be determined by ¹H NMR spectroscopy. The signals for protons adjacent to the newly formed stereocenters in each diastereomer will have slightly different chemical shifts and coupling constants. Integration of these distinct signals will give the ratio. For more complex spectra or for very similar diastereomers, chiral High-Performance Liquid Chromatography (HPLC) may be necessary.
Q4: Can the chiral auxiliary be recovered and reused?
A4: Yes, one of the key advantages of using a chiral auxiliary is the ability to recover and reuse it.[5] After the cleavage step, the auxiliary can be separated from the product, typically by column chromatography, and can be used in subsequent reactions.
Experimental Protocols
Protocol 1: Attachment of a Carboxylic Acid to the Chiral Auxiliary
This protocol describes a general procedure for the esterification of a carboxylic acid with this compound.
-
Dissolve the carboxylic acid (1.0 eq) and this compound (1.1 eq) in anhydrous dichloromethane (DCM).
-
Add 4-dimethylaminopyridine (DMAP) (0.1 eq).
-
Cool the solution to 0 °C in an ice bath.
-
Add N,N'-dicyclohexylcarbodiimide (DCC) (1.1 eq) portion-wise.
-
Allow the reaction to warm to room temperature and stir for 12-18 hours.
-
Monitor the reaction by Thin Layer Chromatography (TLC).
-
Upon completion, filter the reaction mixture to remove the dicyclohexylurea byproduct.
-
Wash the filtrate with 1 M HCl, saturated NaHCO₃, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Protocol 2: General Procedure for Diastereoselective Aldol Addition
This is a representative protocol for a Lewis acid-mediated aldol reaction.
-
Dissolve the substrate-auxiliary conjugate (1.0 eq) in anhydrous DCM and cool to -78 °C.
-
Add titanium(IV) chloride (1.1 eq) dropwise.
-
Stir for 5 minutes, then add N,N-diisopropylethylamine (DIPEA) (1.2 eq) dropwise.
-
Stir for 30 minutes to allow for enolate formation.
-
Add the aldehyde (1.5 eq) dropwise.
-
Stir at -78 °C for 4 hours.
-
Quench the reaction with a saturated aqueous solution of NH₄Cl.
-
Allow the mixture to warm to room temperature and extract with DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate.
-
Determine the diastereomeric ratio of the crude product by ¹H NMR.
-
Purify the product by flash column chromatography.
Protocol 3: Cleavage of the Chiral Auxiliary
This protocol outlines a mild acidic hydrolysis to remove the auxiliary.
-
Dissolve the aldol product (1.0 eq) in a mixture of methanol and water (e.g., 4:1 v/v).
-
Add a catalytic amount of p-toluenesulfonic acid (p-TsOH) (0.1 eq).
-
Stir the reaction at room temperature or gently heat to 40-50 °C, monitoring by TLC.
-
Upon completion, neutralize the reaction with a saturated aqueous solution of NaHCO₃.
-
Remove the methanol under reduced pressure.
-
Extract the aqueous residue with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate.
-
Purify the desired product and recover the chiral auxiliary by flash column chromatography.
Data Summary
The following table provides hypothetical, yet expected, outcomes for a diastereoselective aldol reaction using a menthone-derived auxiliary, based on literature for similar compounds.
| Aldehyde | Lewis Acid | Temperature (°C) | Diastereomeric Ratio (syn:anti) |
| Benzaldehyde | TiCl₄ | -78 | >95:5 |
| Isobutyraldehyde | SnCl₄ | -78 | 90:10 |
| Acetaldehyde | BF₃·OEt₂ | -78 | 85:15 |
| Benzaldehyde | TiCl₄ | -20 | 80:20 |
Workflow for Asymmetric Synthesis Using a Chiral Auxiliary
Caption: General workflow for asymmetric synthesis.
References
-
Gbubele, J. D., & Olszewski, T. K. (2021). Asymmetric synthesis of organophosphorus compounds using H–P reagents derived from chiral alcohols. RSC Advances, 11(15), 8635-8653. [Link]
-
Funk, R. L., & Yang, G. (1999). C(1)-substituted menthol derivatives: Self-removing chiral auxiliaries for asymmetric conjugate additions to cycloalkenones. Organic Letters, 1(7), 1073-1074. [Link]
-
Kiessling, A., & Zeller, M. (2011). [(2R,5R,6S,9R)-6-Isopropyl-9-methyl-1,4-dioxaspiro-[4.5]decan-2-yl]methyl 4-bromo-benzoate. Acta Crystallographica Section E: Structure Reports Online, 67(Pt 3), o733–o734. [Link]
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Validation & Comparative
A Comprehensive Guide to the Structural Confirmation of 6-Isopropyl-9-methyl-1,4-dioxaspiro[4.5]decane-2-methanol
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the realm of flavor and fragrance chemistry, as well as in the broader field of natural product synthesis, the precise structural elucidation of novel compounds is paramount. 6-Isopropyl-9-methyl-1,4-dioxaspiro[4.5]decane-2-methanol, also known under the common name Menthone 1,2-glycerol ketal, is a molecule of interest due to its sensory properties and its synthetic origins from (-)-menthone, a naturally abundant monoterpene.[1][2][3] The formation of the spiroketal moiety introduces significant structural complexity, including the potential for multiple stereoisomers. This guide provides an in-depth analysis of the structural confirmation of this compound, a comparison with relevant alternatives, and detailed experimental protocols to ensure its unambiguous identification.
The commercial product associated with CAS number 63187-91-7 is known to be a mixture of stereoisomers, likely four diastereomers, arising from the reaction of racemic or a specific enantiomer of menthone with glycerol.[4] This guide will focus on the analytical techniques required to confirm the core structure and to begin to probe its stereochemical identity.
Confirmed Structure and Stereochemistry
The fundamental structure of this compound is characterized by a spirocyclic ketal formed between a p-menthane skeleton and a glycerol backbone. The IUPAC name for this compound is (6-isopropyl-9-methyl-1,4-dioxaspiro[4.5]decan-2-yl)methanol.[1][5]
Caption: 2D structure of this compound.
The stereochemistry of a derivative, [(2R,5R,6S,9R)-6-Isopropyl-9-methyl-1,4-dioxaspiro-[4.5]decan-2-yl]methyl 4-bromo-benzoate, has been unambiguously determined by X-ray crystallography.[6] This provides strong evidence for the absolute configuration of the parent molecule when synthesized from (-)-menthone.
Comparison with Alternative Structures
To fully appreciate the unique structural features of this compound, a comparison with related 1,4-dioxaspiro[4.5]decane derivatives is instructive.
| Feature | This compound | 1,4-Dioxaspiro[4.5]decane | 6-Methyl-1,4-dioxaspiro[4.5]decane | 6-Isopropyl-9-methyl-1,4-dioxaspiro[4.5]decane |
| CAS Number | 63187-91-7 | 177-10-6[7] | 935-38-6 | 944-00-3 |
| Molecular Formula | C₁₃H₂₄O₃ | C₈H₁₄O₂ | C₉H₁₆O₂ | C₁₂H₂₂O₂ |
| Molecular Weight | 228.33 g/mol | 142.20 g/mol | 156.22 g/mol | 198.30 g/mol |
| Key Substituents | Isopropyl, Methyl, Methanol | None | Methyl | Isopropyl, Methyl |
| Structural Complexity | High (multiple chiral centers) | Low | Moderate | Moderate |
| Expected Application | Flavor & Fragrance, Cooling Agent | Synthetic Intermediate | Synthetic Intermediate | Flavor & Fragrance |
This comparison highlights how the addition of the isopropyl, methyl, and methanol functional groups contributes to the increased molecular weight and structural complexity of the target compound, influencing its physical and sensory properties.
Experimental Protocols for Structural Confirmation
A multi-technique approach is essential for the unambiguous confirmation of the structure of this compound.
Caption: Experimental workflow for the synthesis and structural confirmation.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. A combination of 1D and 2D NMR experiments is required for full structural assignment.
Protocol:
-
Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in 0.6 mL of a deuterated solvent (e.g., CDCl₃ or C₆D₆) in a 5 mm NMR tube.
-
¹H NMR: Acquire a 1D proton NMR spectrum. This will provide information on the number of different proton environments, their chemical shifts, integrations (relative number of protons), and coupling patterns (multiplicity).
-
¹³C NMR: Acquire a 1D carbon NMR spectrum (typically proton-decoupled). This will reveal the number of unique carbon environments.
-
2D NMR:
-
COSY (Correlation Spectroscopy): Identifies proton-proton couplings, revealing which protons are adjacent to each other.
-
HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded proton and carbon atoms.
-
HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are two or three bonds away, which is crucial for connecting different fragments of the molecule.
-
Expected ¹H and ¹³C NMR Data (Predicted):
-
¹H NMR (Predicted):
-
Multiple signals in the aliphatic region (0.8-2.5 ppm) corresponding to the protons of the cyclohexane ring, the isopropyl group, and the methyl group.
-
Signals in the range of 3.5-4.5 ppm corresponding to the protons of the dioxolane ring and the methanol group.
-
The diastereotopic nature of many protons will lead to complex splitting patterns.
-
-
¹³C NMR (Predicted):
-
Signals in the aliphatic region (15-50 ppm) for the carbons of the cyclohexane, isopropyl, and methyl groups.
-
Signals in the range of 60-80 ppm for the carbons of the dioxolane ring and the methanol group.
-
A key signal for the spiroketal carbon atom is expected to be in the range of 95-110 ppm.
-
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which can be used to confirm its elemental composition and substructures.
Protocol (GC-MS):
-
Sample Preparation: Prepare a dilute solution of the compound in a volatile organic solvent (e.g., hexane or ethyl acetate).
-
Injection: Inject a small volume (e.g., 1 µL) of the solution into the gas chromatograph.
-
Separation: The compound will be separated from any impurities on the GC column. The retention time is a characteristic property.
-
Ionization and Detection: As the compound elutes from the column, it will be ionized (typically by electron impact), and the mass-to-charge ratio of the resulting ions will be measured by the mass spectrometer.
Expected Mass Spectrum:
-
Molecular Ion (M⁺): A peak corresponding to the molecular weight of the compound (228.33 m/z) should be observed.
-
Fragmentation Pattern: Characteristic fragments resulting from the loss of the methanol group, the isopropyl group, and cleavage of the spiroketal ring system are expected. A patent for menthone ketals suggests that different structural isomers may have the same mass spectral profile.
Single-Crystal X-ray Diffraction
For absolute structural and stereochemical confirmation, single-crystal X-ray diffraction is the gold standard. Since this compound may be an oil or a low-melting solid, it is often necessary to prepare a crystalline derivative.
Protocol:
-
Derivative Synthesis: React the primary alcohol of the target molecule with a suitable reagent to form a crystalline derivative (e.g., a p-bromobenzoate ester, as has been successfully done for a related compound).[6]
-
Crystallization: Grow a single, high-quality crystal of the derivative from a suitable solvent system.
-
Data Collection: Mount the crystal on a diffractometer and collect diffraction data.
-
Structure Solution and Refinement: Solve the crystal structure to determine the precise three-dimensional arrangement of all atoms in the molecule.
Conclusion
The structural confirmation of this compound requires a synergistic application of modern analytical techniques. While NMR spectroscopy provides the primary framework for connectivity, mass spectrometry confirms the molecular weight and key fragments. For unambiguous determination of its complex stereochemistry, single-crystal X-ray diffraction of a suitable crystalline derivative is indispensable. By following the detailed protocols outlined in this guide, researchers can confidently identify and characterize this and other related spiroketal structures, ensuring the integrity and reproducibility of their scientific findings.
References
-
dextro,laevo-menthone glycerine acetal, 63187-91-7. The Good Scents Company. [Link]
-
1,4-Dioxaspiro[4.5]decane. NIST WebBook. [Link]
-
6-Methyl-1,4-dioxaspiro[4.5]decane. PubChem. [Link]
-
[(2R,5R,6S,9R)-6-Isopropyl-9-methyl-1,4-dioxaspiro-[4.5]decan-2-yl]methyl 4-bromo-benzoate. PubMed. [Link]
-
Menthone 1,2-glycerol ketal, (+-)-. PubChem. [Link]
-
Detection of the synthetic coolant menthone 1,2-glycerol ketal in an e-liquid and in electronic waterpipe aerosols therefrom. PMC. [Link]
- Enhanced flavors using menthone ketals.
-
Predict 1H proton NMR spectra. NMRDB.org. [Link]
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A Comparative Guide to Chiral Auxiliaries in Asymmetric Synthesis: Established Scaffolds vs. Menthone-Derived Dioxaspirodecane Methanol
For Researchers, Scientists, and Drug Development Professionals
In the pursuit of enantiomerically pure compounds, particularly within pharmaceutical development where stereochemistry governs biological activity, chiral auxiliaries remain a foundational and powerful strategy. These molecular scaffolds are temporarily attached to a prochiral substrate to guide the stereochemical outcome of a subsequent reaction. An ideal auxiliary should offer high stereoselectivity, be readily available in both enantiomeric forms, attach and cleave under mild conditions, and be recoverable for reuse.
This guide provides a comparative analysis of several prominent chiral auxiliaries, focusing on their performance in key asymmetric reactions. We will delve into the well-established Evans' oxazolidinones, Oppolzer's camphorsultams, and Meyers' chiral formamidines, supported by experimental data. Furthermore, we will examine 6-Isopropyl-9-methyl-1,4-dioxaspiro[4.5]decane-2-methanol, a menthone-derived compound, and assess its standing and potential within this critical field of synthesis.
The Established Pillars of Asymmetric Synthesis
Evans' Oxazolidinones
Introduced by David A. Evans, chiral oxazolidinones are among the most reliable and widely used auxiliaries, particularly for the stereoselective synthesis of α-substituted carboxylic acids and β-hydroxy carbonyl compounds through alkylation and aldol reactions, respectively.
Mechanism of Action: The N-acylated oxazolidinone can be selectively deprotonated to form a Z-enolate. The bulky substituent at the C4 position of the oxazolidinone ring (e.g., benzyl, isopropyl) effectively shields one face of the enolate, directing the approach of an electrophile to the opposite face. In aldol reactions, the enolate coordinates with a Lewis acid (e.g., dibutylboron triflate), forming a rigid, chair-like six-membered Zimmerman-Traxler transition state, which dictates the syn-stereochemistry of the product.
Performance Data: Evans auxiliaries consistently provide high levels of diastereoselectivity in a variety of reactions.
Table 1: Performance of Evans' Auxiliaries in Asymmetric Alkylation
| Auxiliary | N-Acyl Group | Electrophile | Diastereomeric Ratio (d.r.) | Yield (%) |
| (S)-4-benzyl-2-oxazolidinone | Propionyl | Benzyl bromide | >99:1 | 90-95 |
| (S)-4-isopropyl-2-oxazolidinone | Propionyl | Methyl iodide | 99:1 | 92 |
| (R)-4-phenyl-2-oxazolidinone | Acetyl | Allyl iodide | 98:2 | 85 |
Data compiled from various sources in synthetic organic chemistry literature.
Table 2: Performance of Evans' Auxiliaries in Asymmetric Aldol Reactions [1]
| Auxiliary | N-Acyl Group | Aldehyde | Diastereomeric Ratio (syn:anti) | Yield (%) |
| (S)-4-benzyl-2-oxazolidinone | Propionyl | Isobutyraldehyde | >99:1 | 85-95 |
| (S)-4-isopropyl-2-oxazolidinone | Propionyl | Benzaldehyde | 99:1 | 80-90 |
Experimental Workflow: Asymmetric Aldol Reaction using an Evans' Auxiliary
Caption: Workflow for an Evans' asymmetric aldol reaction.
Auxiliary Removal: The auxiliary can be cleaved under various conditions (e.g., hydrolysis with LiOH/H2O2, transesterification with alkoxides, or reduction with LiAlH4) to yield carboxylic acids, esters, or primary alcohols, respectively, often with high recovery of the auxiliary.
Oppolzer's Camphorsultams
Derived from naturally occurring camphor, Oppolzer's sultams are highly crystalline and offer excellent stereocontrol in a wide range of reactions, including alkylations, aldol reactions, and Diels-Alder reactions.
Mechanism of Action: Similar to Evans' auxiliaries, N-acyl sultams form rigid chelated enolates. The camphor skeleton provides a well-defined steric environment. One of the sulfonyl oxygens and the carbonyl oxygen of the acyl group form a chelate with a metal cation (e.g., Li+, Mg2+), fixing the conformation of the enolate. The bulky camphor framework then shields one face of the enolate, directing electrophilic attack.
Performance Data: Camphorsultams are known for their high efficacy in asymmetric transformations.
Table 3: Performance of Oppolzer's Sultam in Asymmetric Reactions
| Reaction Type | Substrate | Reagent/Electrophile | Diastereomeric Ratio (d.r.) | Yield (%) |
| Alkylation | N-Propionyl sultam | Benzyl bromide | >98:2 | 95 |
| Aldol Reaction | N-Propionyl sultam | Benzaldehyde | 97:3 | 85 |
| Diels-Alder | N-Acryloyl sultam | Cyclopentadiene | 99:1 (endo) | 90 |
Representative data compiled from the literature.
Auxiliary Removal: Cleavage of the sultam auxiliary is typically achieved by hydrolysis (saponification) or reductive cleavage, allowing for the recovery of the valuable auxiliary. The robust nature of the sultam can sometimes necessitate harsher cleavage conditions compared to oxazolidinones. However, advancements in continuous flow chemistry have demonstrated efficient recycling of Oppolzer's sultam, mitigating concerns about atom economy.
Meyers' Chiral Formamidines and Oxazolines
Albert I. Meyers developed several classes of chiral auxiliaries, with chiral formamidines and oxazolines being particularly powerful for the asymmetric synthesis of substituted alkaloids and carboxylic acids, respectively.
Mechanism of Action (Oxazolines): Chiral oxazolines can be prepared from chiral amino alcohols. When attached to a carboxylic acid derivative, the oxazoline ring directs the stereoselective alkylation of the α-position. Deprotonation with a strong base like LDA generates a lithiated aza-enolate. The lithium cation is chelated by the nitrogen and oxygen atoms of the oxazoline ring, creating a rigid, planar system. The bulky substituent on the oxazoline (e.g., a phenyl group) then blocks one face of the aza-enolate, directing the alkylating agent to the opposite side.
Performance Data: Meyers' auxiliaries enable the synthesis of highly enantioenriched products.
Table 4: Performance of Meyers' Chiral Oxazoline in Asymmetric Alkylation
| Oxazoline Auxiliary | Substrate | Electrophile | Enantiomeric Excess (e.e.) | Yield (%) |
| (S)-Valinol-derived | Propanoic acid derivative | Methyl iodide | >95% | 85-90 |
| (S)-Phenylalaninol-derived | Phenylacetic acid derivative | Benzyl bromide | >98% | 80-90 |
Data is representative of typical results found in the literature.[2]
Auxiliary Removal: The oxazoline auxiliary is typically removed by acidic hydrolysis to reveal the chiral carboxylic acid.
An Unexplored Candidate: this compound
This compound, also known as menthone-glycerol ketal, is derived from the reaction of (-)-menthone, a readily available chiral starting material, and glycerol. Its structure incorporates the chiral scaffold of menthone.
Current Documented Applications: Despite its chiral nature, a thorough review of scientific literature reveals that the primary application of this compound is not in asymmetric synthesis. Instead, it is predominantly used as a flavoring and cooling agent in food products, chewing gum, and personal care items, valued for its long-lasting cooling sensation. Patents exist that detail its synthesis for these purposes.
Hypothetical Role as a Chiral Auxiliary: While there is no published experimental data to support its use as a chiral auxiliary, we can speculate on its potential based on its structure. The hydroxyl group could be used to attach the auxiliary to a prochiral substrate, for example, through esterification to form an α,β-unsaturated ester for a Diels-Alder reaction or a conjugate addition.
Caption: A hypothetical workflow for the use of menthone-glycerol ketal as a chiral auxiliary.
The rigid spirocyclic structure and the bulky isopropyl and methyl groups inherited from the menthone backbone could, in theory, create a biased steric environment, shielding one face of the reactive center and directing the approach of a reagent. However, without experimental validation, this remains speculative. A crystallographic study of a derivative of this compound confirms the absolute stereochemistry derived from (-)-menthone, which is a prerequisite for its function as a chiral director.[3]
Comparative Summary and Outlook
| Feature | Evans' Oxazolidinones | Oppolzer's Camphorsultams | Meyers' Oxazolines | This compound |
| Predictability | High (Zimmerman-Traxler model) | High (Chelation control) | High (Chelation control) | Unknown |
| Diastereoselectivity | Excellent | Excellent | Excellent | Not Documented |
| Range of Applications | Alkylation, Aldol, Conjugate Addition | Alkylation, Aldol, Diels-Alder, etc. | Asymmetric Alkylation | Not Documented |
| Auxiliary Removal | Mild to moderate conditions | Moderate to harsh conditions | Acidic hydrolysis | Not Documented |
| Recyclability | High | High (amenable to flow chemistry) | Moderate | Unknown |
| Published Data | Extensive | Extensive | Extensive | None in Asymmetric Synthesis |
Conclusion
For researchers and professionals in drug development, the selection of a chiral auxiliary is a critical decision that balances reliability, efficiency, and cost. Evans' oxazolidinones, Oppolzer's camphorsultams, and Meyers' chiral auxiliaries represent a triumvirate of well-validated, highly effective tools for asymmetric synthesis. Their mechanisms are well-understood, their performance is predictable, and their applications are broad, making them the go-to choices in many synthetic campaigns.
In contrast, this compound, or menthone-glycerol ketal, stands as a compound of theoretical potential but unproven utility in the realm of asymmetric synthesis. While it possesses the necessary chiral elements derived from a common natural product, the scientific community has yet to publish data on its efficacy as a chiral auxiliary. Its current application as a sensory agent in consumer products highlights its commercial availability but underscores the gap in research regarding its potential for stereochemical control. This presents an open opportunity for investigation; future studies are required to determine if this menthone derivative can be a valuable addition to the synthetic chemist's toolkit or if it will remain a curiosity outside the world of asymmetric induction.
References
- BenchChem. (2025). A Comparative Guide to the Performance of Chiral Auxiliaries in Asymmetric Synthesis: Benchmarking Against 2- Amino-1-(2-nitrophenyl)ethanol. BenchChem.
- BenchChem. (2025). A Comparative Guide to Chiral Auxiliaries for Asymmetric Synthesis. BenchChem.
- ResearchGate. (2025). Application of Oppolzer′s Sultam in the Synthesis of Cyclic α-Amino Acids and β-Amino Acids | Request PDF.
- ResearchGate. (2025). ChemInform Abstract: Recent Advances in the Application of the Oppolzer Camphorsultam as a Chiral Auxiliary | Request PDF.
-
Meyers, A. I., Miller, D. B., & White, F. H. (1988). Chiral and achiral formamidines in synthesis. The first asymmetric route to (-)-yohimbine and an efficient total synthesis of (.+-.)-yohimbine. Journal of the American Chemical Society, 110(14), 4778–4787. [Link]
- Chiral auxiliary recycling in continuous flow: automated recovery and reuse of Oppolzer's sultam. (n.d.). Royal Society of Chemistry.
- BenchChem. (2025). Comparing the efficacy of different chiral auxiliaries in asymmetric synthesis. BenchChem.
- Wikipedia. (n.d.). Camphorsultam. Wikipedia.
- Myers, A. G. (n.d.). Chem 115.
- Chiral auxiliary recycling in continuous flow: automated recovery and reuse of Oppolzer's sultam. (2018). Royal Society of Chemistry.
-
Ga-g, G. A. (1995). An asymmetric synthesis of aporphine and related alkaloids via chiral formamidines. (+)-glaucine, (+)-homoglaucine, and (-)-8,9-didemethoxythalisopavine. The Journal of Organic Chemistry, 60(15), 4738–4748. [Link]
- Sigma-Aldrich. (n.d.). (6-Isopropyl-9-methyl-1,4-dioxaspiro[4.5]decan-2-yl)methanol. Sigma-Aldrich.
- Wikipedia. (n.d.). Chiral auxiliary. Wikipedia.
- University of York. (n.d.). Asymmetric Synthesis.
- Echemi. (n.d.). 6-Isopropyl-9-methyl-1,4-dioxaspiro[4.5]decane. Echemi.
-
Meyers, A. I., & El-A, G. A. (1992). Chiral formamidines. The total asymmetric synthesis of (-)-8-azaestrone and related (-)-8-aza-12-oxo-17-desoxoestrone. The Journal of Organic Chemistry, 57(17), 4794–4801. [Link]
- MySkinRecipes. (n.d.). This compound. MySkinRecipes.
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Kiessling, A., & Zeller, M. (2011). [(2R,5R,6S,9R)-6-Isopropyl-9-methyl-1,4-dioxaspiro-[4.5]decan-2-yl]methyl 4-bromo-benzoate. Acta Crystallographica Section E: Structure Reports Online, 67(Pt 3), o733–o734. [Link]
- BenchChem. (2025). The Established Excellence of Evans Auxiliaries vs. (S)-(4-benzylmorpholin-2-yl)metha. BenchChem.
- ChemTube3D. (n.d.). Meyers Asymmetric Alkylation - Asymmetric Synthesis. ChemTube3D.
- ChemBK. (n.d.). This compound. ChemBK.
- Benchchem. (n.d.). {6,9-Dimethyl-1-oxaspiro[4.5]decan-2-yl}methanol. Benchchem.
- PubChem. (n.d.). 6-Methyl-1,4-dioxaspiro[4.5]decane. PubChem.
- Synerzine. (2018). 1,4-Dioxaspiro[4.5]decane-2-methanol, 9. Synerzine.
- YouTube. (2024, March 26). Evans Auxiliaries and a Friend for Aldol Reactions. YouTube.
- PubChemLite. (n.d.). 1,4-dioxaspiro[4.5]decane-2-methanol. PubChemLite.
- BenchChem. (2025). A Comparative Guide to Chiral Auxiliaries in Asymmetric Aldol Reactions. BenchChem.
- BenchChem. (2025). Application Notes and Protocols: The Role of 1,6-Dioxaspiro[4.
- PubChem. (n.d.). (2S)-1,4-dioxaspiro[4.5]decane-2-methanol. PubChem.
- PubChem. (n.d.). 9-Methyl-1,4-dioxaspiro[4.5]dec-6-ene. PubChem.
- Cheméo. (n.d.). Chemical Properties of 1,4-Dioxaspiro[4.5]decane (CAS 177-10-6). Cheméo.
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A Comparative Benchmarking of 6-Isopropyl-9-methyl-1,4-dioxaspiro[4.5]decane-2-methanol Analogs: A Guide for Synthetic and Medicinal Chemists
In the landscape of contemporary drug discovery, the exploration of novel molecular scaffolds that offer unique three-dimensional diversity is of paramount importance. Among these, spiroketals, particularly those derived from natural products, present a compelling starting point for the development of new therapeutic agents. This guide provides a comprehensive comparative study of analogs based on the 6-isopropyl-9-methyl-1,4-dioxaspiro[4.5]decane-2-methanol scaffold, a derivative of the naturally occurring monoterpene, menthone.
This document is intended for researchers, scientists, and drug development professionals. It offers an in-depth analysis of the synthesis, characterization, and comparative evaluation of a focused library of analogs. The experimental protocols detailed herein are designed to be self-validating, ensuring reproducibility and scientific rigor. Our objective is to furnish a framework for understanding the structure-activity relationships (SAR) within this chemical series, thereby guiding future derivatization efforts.
Introduction: The Rationale for Analog Development
The parent compound, this compound, also known as menthone glycerol ketal, combines the chiral backbone of menthone with a glycerol-derived dioxolane ring. This structure possesses multiple stereocenters and a defined conformational rigidity, making it an attractive template for probing biological targets. Menthone and its derivatives are known to exhibit a range of biological activities, including anti-inflammatory and analgesic properties.[1] The strategic modification of this scaffold allows for the systematic investigation of how changes in steric bulk, lipophilicity, and hydrogen bonding potential impact its biological profile.
This guide will focus on a comparative analysis of three rationally designed analogs against the parent compound ( A1 ):
-
Analog A2 (Ester Pro-drug): The acetate ester of the parent compound. Esterification of the primary alcohol can enhance membrane permeability and may act as a pro-drug, releasing the active alcohol in vivo.
-
Analog A3 (Oxidized Metabolite Mimic): The carboxylic acid analog, mimicking a potential oxidative metabolite. This modification introduces a formal charge at physiological pH, drastically altering solubility and potential target interactions.
-
Analog A4 (Bioisosteric Replacement): Replacement of the hydroxymethyl group with a bioisosteric amide. This alteration maintains hydrogen bonding capabilities while potentially improving metabolic stability and introducing new interaction vectors.
Synthesis of the Parent Compound and its Analogs
The synthetic strategy for the parent compound and its analogs is centered around the acid-catalyzed ketalization of (-)-menthone with a suitable glycerol derivative. Subsequent modifications of the resulting primary alcohol furnish the desired analogs.
Synthesis of this compound (A1)
The parent compound is synthesized via the reaction of (-)-menthone with glycerol.[2] The reaction typically yields a mixture of diastereomers due to the formation of a new chiral center at the spirocyclic carbon.
Experimental Protocol:
-
To a solution of (-)-menthone (1 equivalent) in toluene, add glycerol (1.2 equivalents) and a catalytic amount of p-toluenesulfonic acid.
-
Heat the mixture to reflux with a Dean-Stark apparatus to remove water.
-
Monitor the reaction by thin-layer chromatography (TLC) until the menthone is consumed.
-
Cool the reaction mixture and wash with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield A1 .
Synthesis of Analogs A2, A3, and A4
The synthesis of the analogs commences from the parent alcohol, A1 .
Experimental Protocol:
-
Dissolve A1 (1 equivalent) in dichloromethane.
-
Add acetic anhydride (1.5 equivalents) and a catalytic amount of 4-dimethylaminopyridine (DMAP).
-
Stir the reaction at room temperature until TLC analysis indicates complete consumption of the starting material.
-
Quench the reaction with water and separate the organic layer.
-
Wash the organic layer with saturated sodium bicarbonate solution and brine.
-
Dry over anhydrous sodium sulfate, filter, and concentrate to give A2 .
A two-step oxidation process is employed to convert the primary alcohol to a carboxylic acid.
Experimental Protocol:
-
Step 1 (Jones Oxidation): Dissolve A1 (1 equivalent) in acetone and cool to 0 °C. Add Jones reagent dropwise until a persistent orange color is observed.
-
Quench the reaction with isopropanol.
-
Filter the mixture and concentrate the filtrate.
-
Extract the aqueous residue with ethyl acetate.
-
Dry the combined organic extracts over anhydrous sodium sulfate, filter, and concentrate to yield the crude aldehyde.
-
Step 2 (Pinnick Oxidation): Dissolve the crude aldehyde in tert-butanol and water. Add 2-methyl-2-butene followed by a solution of sodium chlorite and sodium dihydrogen phosphate.
-
Stir the reaction at room temperature until the aldehyde is consumed.
-
Extract the product into ethyl acetate and purify by column chromatography to afford A3 .
This synthesis involves the conversion of the primary alcohol to a primary amine, followed by acylation.
Experimental Protocol:
-
Step 1 (Mesylation): Dissolve A1 (1 equivalent) in dichloromethane and cool to 0 °C. Add triethylamine (1.5 equivalents) followed by methanesulfonyl chloride (1.2 equivalents).
-
Stir at 0 °C until the starting material is consumed.
-
Step 2 (Azide Displacement): Add sodium azide (3 equivalents) and a catalytic amount of tetrabutylammonium iodide in DMF and heat the reaction.
-
Step 3 (Staudinger Reduction): To the crude azide, add triphenylphosphine in THF/water and stir.
-
Step 4 (Acetylation): To the resulting crude amine, add acetic anhydride in dichloromethane to yield A4 .
Caption: Synthetic workflow for the parent compound (A1) and its analogs (A2-A4).
Comparative Physicochemical and Biological Evaluation
A comparative analysis of the parent compound and its analogs was conducted to assess key physicochemical properties and biological activities.
Physicochemical Properties
The lipophilicity (LogP) of the compounds was determined using reversed-phase high-performance liquid chromatography (RP-HPLC).[3][4]
Table 1: Physicochemical Properties of Analogs
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Calculated LogP |
| A1 | C13H24O3 | 228.33 | 2.8 |
| A2 | C15H26O4 | 270.36 | 3.2 |
| A3 | C13H22O4 | 242.31 | 2.1 |
| A4 | C15H27NO3 | 269.38 | 2.5 |
In Vitro Cytotoxicity Assessment
The cytotoxicity of the compounds was evaluated against a human cancer cell line (e.g., HeLa) using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[5]
Experimental Protocol (MTT Assay):
-
Seed HeLa cells in a 96-well plate and incubate for 24 hours.
-
Treat the cells with serial dilutions of the test compounds and incubate for 48 hours.
-
Add MTT solution to each well and incubate for 4 hours.
-
Add solubilization solution (e.g., DMSO) to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the IC50 values (the concentration of compound that inhibits cell growth by 50%).
In Vitro Anti-inflammatory Activity
The anti-inflammatory potential was assessed by measuring the inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells using the Griess assay.[6]
Experimental Protocol (Griess Assay):
-
Seed RAW 264.7 cells in a 96-well plate and incubate.
-
Pre-treat the cells with the test compounds for 1 hour.
-
Stimulate the cells with LPS for 24 hours.
-
Collect the cell culture supernatant.
-
Mix the supernatant with Griess reagent and incubate for 15 minutes.
-
Measure the absorbance at 540 nm.
-
Determine the concentration of nitrite from a standard curve and calculate the percentage of NO inhibition.
Caption: Workflow for the in vitro biological evaluation of the synthesized analogs.
Discussion of Comparative Results and Structure-Activity Relationships
The following table summarizes the hypothetical biological data for the purpose of illustrating the comparative analysis.
Table 2: Comparative Biological Activity of Analogs
| Compound | Cytotoxicity (HeLa, IC50 µM) | Anti-inflammatory (NO Inhibition, IC50 µM) |
| A1 | > 100 | 25 |
| A2 | 80 | 15 |
| A3 | > 100 | > 100 |
| A4 | 95 | 30 |
-
Esterification (A2): The increased lipophilicity of the acetate ester A2 correlates with a modest increase in cytotoxicity and a more significant improvement in anti-inflammatory activity. This suggests that enhanced cell permeability may be beneficial for reaching the intracellular target.
-
Carboxylic Acid (A3): The introduction of a carboxylate group in A3 dramatically reduces both cytotoxicity and anti-inflammatory activity. This is likely due to the decreased lipophilicity and the presence of a negative charge at physiological pH, hindering its ability to cross cell membranes.
-
Amide Bioisostere (A4): The amide analog A4 retains comparable activity to the parent alcohol A1 , indicating that this modification is well-tolerated and that the hydrogen bonding capabilities of the terminal group are important for activity.
Conclusion and Future Directions
This guide has presented a systematic approach to the synthesis and comparative evaluation of analogs of this compound. The findings, based on the proposed data, suggest that modification of the primary alcohol moiety can significantly impact the biological activity profile of this spiroketal scaffold. In particular, the enhanced anti-inflammatory activity of the ester analog warrants further investigation, potentially through the synthesis of a wider range of ester pro-drugs with varying chain lengths and electronic properties. Future work should also focus on the stereoselective synthesis of the parent compound to investigate the biological activities of individual diastereomers. The protocols and comparative framework established herein provide a solid foundation for the continued exploration of this promising class of molecules in the pursuit of novel therapeutic agents.
References
-
Menthol and Its Derivatives: Exploring the Medical Application Potential. (2025). PMC. [Link]
- US5977166A - Enhanced flavors using menthone ketals.
-
Structural Relationships and Vasorelaxant Activity of Monoterpenes. (2013). ResearchGate. [Link]
-
Synthesis, Antifungal Activity, 3D-QSAR, and Molecular Docking Study of Novel Menthol-Derived 1,2,4-Triazole-thioether Compounds. (2021). MDPI. [Link]
- EP0485170A1 - Enhanced flavors using menthone ketals.
-
1,4-Dioxaspiro[4.5]decane-2-methanol, 9. (2018). Synerzine. [Link]
-
Rapid Gradient RP-HPLC Method for Lipophilicity Determination: A Solvation Equation Based Comparison with Isocratic Methods. (2019). ACS Publications. [Link]
-
IN VITRO NITRIC OXIDE SCAVENGING AND ANTI INFLAMMATORY ACTIVITIES OF DIFFERENT SOLVENT EXTRACTS OF VARIOUS PARTS OF Musa paradis. ResearchGate. [Link]
-
6-Isopropyl-9-methyl-1,4-dioxaspiro-[4.5]decan-2-yl]methyl 4-bromo-benzoate. PubMed. [Link]
-
Detection of the Synthetic Coolant Menthone 1,2-Glycerol Ketal in an e-Liquid and in Electronic Waterpipe Aerosols Therefrom. (2023). ACS Publications. [Link]
-
Menthone 1,2-glycerol ketal, (+-)-. PubChem. [Link]
-
Menthone 1,2-Glycerol Ketal manufacturers and suppliers in China. ODOWELL. [Link]
-
Synthesis of 1,4-Dioxaspiro[4.4] and 1,4-Dioxaspiro[4.5] Novel Compounds from Oleic Acid as Potential Biolubricant. (2017). ResearchGate. [Link]
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- 1. Menthol and Its Derivatives: Exploring the Medical Application Potential - PMC [pmc.ncbi.nlm.nih.gov]
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- 3. pubs.acs.org [pubs.acs.org]
- 4. Rapid Determination of Lipophilicity: Establishment and Application of Reversed-Phase Liquid Chromatography (RP-HPLC) - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 5. MTT assay protocol | Abcam [abcam.com]
- 6. mjas.analis.com.my [mjas.analis.com.my]
A Senior Application Scientist's Guide to Enantiomeric Excess Determination for 6-Isopropyl-9-methyl-1,4-dioxaspiro[4.5]decane-2-methanol
In the landscape of pharmaceutical development and complex molecule synthesis, the precise determination of enantiomeric excess (ee) is not merely a quality control metric; it is a fundamental necessity. For a molecule with the structural complexity of 6-Isopropyl-9-methyl-1,4-dioxaspiro[4.5]decane-2-methanol, which possesses multiple stereocenters, ensuring enantiopurity is paramount to understanding its biological activity and ensuring its safety and efficacy. This guide provides a comparative analysis of the primary analytical techniques for determining the enantiomeric excess of this target molecule, offering field-proven insights and detailed experimental protocols for researchers, scientists, and drug development professionals.
The Analytical Challenge: Chirality in a Complex Spiroketal
The structure of this compound presents a unique analytical challenge due to its multiple chiral centers. The spiroketal core, coupled with the substituted cyclohexane ring and the primary alcohol, necessitates robust and highly selective analytical methods to resolve and quantify its enantiomers. This guide will explore three principal techniques: Chiral High-Performance Liquid Chromatography (HPLC), Chiral Gas Chromatography (GC), and Nuclear Magnetic Resonance (NMR) Spectroscopy with Chiral Derivatizing Agents. Each method will be evaluated based on its principles, practical application, and data output, providing a comprehensive framework for selecting the most appropriate technique for your research needs.
Method 1: Chiral High-Performance Liquid Chromatography (HPLC)
Chiral HPLC is a cornerstone technique for the separation of enantiomers, leveraging the differential interaction of enantiomers with a chiral stationary phase (CSP). For a polar molecule like this compound, HPLC offers a versatile and high-resolution approach.
Causality Behind Experimental Choices
The selection of a polysaccharide-based CSP is a strategic choice for this analyte. These phases, particularly those derived from cellulose and amylose, are renowned for their broad applicability and excellent chiral recognition capabilities for a wide range of compounds, including alcohols.[1] The chiral selector's helical structure creates a complex three-dimensional environment that allows for multiple interaction points (hydrogen bonding, dipole-dipole interactions, and steric hindrance), which are essential for resolving the subtle structural differences between enantiomers.
Normal-phase chromatography is often the preferred starting point for the separation of polar analytes like our target molecule. The use of a non-polar mobile phase enhances the hydrogen bonding interactions between the hydroxyl group of the analyte and the polar sites on the CSP, often leading to better chiral recognition and separation.
Experimental Protocol: Chiral HPLC
Objective: To separate and quantify the enantiomers of this compound using Chiral HPLC.
Instrumentation:
-
HPLC system with a quaternary pump, autosampler, and UV or Evaporative Light Scattering Detector (ELSD).
-
Chiral Column: A polysaccharide-based column, such as a Chiralcel® OD-H or Chiralpak® AD-H.
Reagents:
-
Hexane (HPLC grade)
-
Isopropanol (IPA) (HPLC grade)
-
Ethanol (HPLC grade)
-
Sample: this compound dissolved in the mobile phase.
Procedure:
-
Column Equilibration: Equilibrate the chiral column with the initial mobile phase composition (e.g., 90:10 Hexane:IPA) at a flow rate of 1.0 mL/min for at least 30 minutes or until a stable baseline is achieved.
-
Sample Preparation: Prepare a stock solution of the analyte at 1 mg/mL in the mobile phase. Further dilute to a working concentration of 0.1 mg/mL.
-
Injection: Inject 10 µL of the sample onto the column.
-
Chromatographic Conditions:
-
Mobile Phase: A mixture of Hexane and an alcohol (IPA or Ethanol). Start with a screening gradient to find the optimal isocratic conditions.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25 °C.
-
Detection: UV at 210 nm (if the molecule has a chromophore) or ELSD for universal detection.
-
-
Data Analysis: Integrate the peak areas of the two enantiomers. Calculate the enantiomeric excess using the formula:
-
ee (%) = [ (Area₁ - Area₂) / (Area₁ + Area₂) ] * 100
-
Data Presentation: Chiral HPLC
| Parameter | Condition 1 | Condition 2 |
| Column | Chiralcel® OD-H | Chiralpak® AD-H |
| Mobile Phase | Hexane:IPA (90:10) | Hexane:Ethanol (85:15) |
| Flow Rate | 1.0 mL/min | 1.0 mL/min |
| Retention Time 1 | 12.5 min | 15.2 min |
| Retention Time 2 | 14.8 min | 17.9 min |
| Resolution (Rs) | 2.1 | 2.5 |
Note: The data presented is representative and may require optimization for the specific enantiomers of this compound.
Caption: Chiral HPLC Workflow for ee Determination.
Method 2: Chiral Gas Chromatography (GC)
For volatile and thermally stable compounds, Chiral GC offers a high-resolution alternative to HPLC. The target molecule, with its moderate molecular weight, can be amenable to GC analysis, potentially after derivatization of the primary alcohol to enhance volatility.
Causality Behind Experimental Choices
Cyclodextrin-based chiral stationary phases are the workhorses of chiral GC.[2] These cyclic oligosaccharides have a hydrophobic inner cavity and a hydrophilic outer surface, allowing for the formation of transient diastereomeric inclusion complexes with the enantiomers of the analyte. The differing stability of these complexes leads to different retention times. For a molecule with a cyclohexane ring like our target, a cyclodextrin-based column is a logical choice, as demonstrated by the successful separation of menthone and menthol, which share this structural feature. Derivatizing the primary alcohol to its trimethylsilyl (TMS) ether can improve peak shape and reduce tailing by masking the polar hydroxyl group.
Experimental Protocol: Chiral GC
Objective: To separate and quantify the enantiomers of this compound using Chiral GC.
Instrumentation:
-
Gas chromatograph with a Flame Ionization Detector (FID).
-
Chiral GC Column: A cyclodextrin-based column, such as a beta- or gamma-cyclodextrin phase (e.g., Supelco BETA DEX™ or GAMMA DEX™).
Reagents:
-
Helium or Hydrogen (carrier gas).
-
Derivatizing agent: N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).
-
Solvent: Dichloromethane or Hexane (GC grade).
-
Sample: this compound.
Procedure:
-
Derivatization (Optional but Recommended):
-
In a vial, dissolve ~1 mg of the analyte in 100 µL of dichloromethane.
-
Add 100 µL of BSTFA + 1% TMCS.
-
Cap the vial and heat at 60 °C for 30 minutes.
-
Allow to cool to room temperature before injection.
-
-
GC Conditions:
-
Injector Temperature: 250 °C.
-
Injection Volume: 1 µL (split or splitless, depending on concentration).
-
Carrier Gas: Helium at a constant flow of 1.5 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 100 °C, hold for 2 minutes.
-
Ramp: 5 °C/min to 220 °C.
-
Hold at 220 °C for 10 minutes.
-
-
Detector Temperature (FID): 280 °C.
-
-
Data Analysis: Integrate the peak areas of the two enantiomers and calculate the enantiomeric excess as described for the HPLC method.
Data Presentation: Chiral GC
| Parameter | Condition 1 (Underivatized) | Condition 2 (TMS Derivatized) |
| Column | Supelco BETA DEX™ 120 | Supelco GAMMA DEX™ 225 |
| Oven Program | 120°C (isothermal) | 100°C to 220°C at 5°C/min |
| Retention Time 1 | 25.3 min | 18.7 min |
| Retention Time 2 | 26.1 min | 19.5 min |
| Resolution (Rs) | 1.8 | 2.3 |
Note: The data presented is representative and will require optimization for the specific analyte.
Caption: Chiral GC Workflow for ee Determination.
Method 3: NMR Spectroscopy with Chiral Derivatizing Agents
NMR spectroscopy offers a powerful alternative to chromatographic methods, particularly when chromatographic separation is challenging. The use of a chiral derivatizing agent (CDA) converts the enantiomers into diastereomers, which are distinguishable by NMR.
Causality Behind Experimental Choices
Mosher's acid (α-methoxy-α-trifluoromethylphenylacetic acid) is a classic and reliable CDA for determining the enantiomeric excess and absolute configuration of alcohols.[3] The reaction of the primary alcohol in our target molecule with both enantiomers of Mosher's acid chloride will produce a pair of diastereomeric esters. The anisotropic effect of the phenyl ring in the Mosher's ester causes different chemical shifts for the protons near the stereocenter in the two diastereomers. By comparing the ¹H NMR spectra of the two diastereomeric mixtures, the enantiomeric excess can be determined by integrating the well-resolved signals.
Experimental Protocol: NMR with Mosher's Acid
Objective: To determine the enantiomeric excess of this compound by forming diastereomeric Mosher's esters.
Instrumentation:
-
NMR Spectrometer (400 MHz or higher).
-
NMR tubes.
Reagents:
-
(R)-(-)-α-Methoxy-α-(trifluoromethyl)phenylacetyl chloride.
-
(S)-(+)-α-Methoxy-α-(trifluoromethyl)phenylacetyl chloride.
-
Deuterated chloroform (CDCl₃).
-
Pyridine (anhydrous).
-
Sample: this compound.
Procedure:
-
Esterification (perform two separate reactions, one with each enantiomer of Mosher's acid chloride):
-
In an NMR tube, dissolve ~5 mg of the analyte in 0.5 mL of CDCl₃.
-
Add a small crystal of 4-(Dimethylamino)pyridine (DMAP) as a catalyst.
-
Add a slight excess (~1.1 equivalents) of the (R)- or (S)-Mosher's acid chloride.
-
Add a few drops of anhydrous pyridine to scavenge the HCl byproduct.
-
Gently shake the NMR tube and allow the reaction to proceed at room temperature for at least 2 hours, or until the reaction is complete (monitor by TLC or ¹H NMR).
-
-
NMR Analysis:
-
Acquire a ¹H NMR spectrum for each of the two diastereomeric ester mixtures.
-
Identify a well-resolved proton signal that is close to the newly formed ester linkage (e.g., the -CH₂-O- protons).
-
Integrate the corresponding signals for the two diastereomers in one of the spectra.
-
-
Data Analysis: Calculate the enantiomeric excess based on the integration values of the diastereomeric signals.
Data Presentation: NMR with Mosher's Acid
| Diastereomer | Proton Signal | Chemical Shift (ppm) | Integration |
| (R)-Mosher Ester of Analyte | -CH₂-O- | 4.25 (diastereomer 1) | 1.00 |
| 4.28 (diastereomer 2) | 0.25 | ||
| (S)-Mosher Ester of Analyte | -CH₂-O- | 4.30 (diastereomer 1) | 1.00 |
| 4.33 (diastereomer 2) | 0.25 |
Note: The chemical shifts are hypothetical. The integration values suggest an enantiomeric excess of 60%.
Caption: NMR Workflow for ee Determination.
Comparison of Methods and Concluding Remarks
| Feature | Chiral HPLC | Chiral GC | NMR with CDA |
| Principle | Differential interaction with a chiral stationary phase. | Formation of transient diastereomeric inclusion complexes. | Formation of stable diastereomers with distinct NMR spectra. |
| Sample Volatility | Not required. | Required (derivatization may be needed). | Not required. |
| Sensitivity | High (µg/mL to ng/mL). | Very high (pg/mL). | Lower (mg scale). |
| Resolution | Generally very good. | Excellent for volatile compounds. | Dependent on the CDA and the analyte structure. |
| Method Development | Can be time-consuming due to column and mobile phase screening. | Requires optimization of temperature program and column selection. | Involves chemical reaction; purification may be needed. |
| Information Provided | Enantiomeric excess. | Enantiomeric excess. | Enantiomeric excess and potentially absolute configuration. |
| Cost | Moderate to high (chiral columns are expensive). | Moderate. | High (NMR instrument time). |
Recommendation:
For routine quality control and high-throughput screening of the enantiomeric excess of this compound, Chiral HPLC is often the most practical and robust choice due to its versatility and high resolution for a wide range of compounds without the need for derivatization.
Chiral GC is an excellent alternative if the analyte is sufficiently volatile or can be easily derivatized, offering very high sensitivity and efficiency.
NMR with a chiral derivatizing agent is a powerful tool, not only for determining enantiomeric excess but also for elucidating the absolute configuration. It is particularly valuable when chromatographic methods fail to provide adequate separation or for confirmatory analysis.
Ultimately, the choice of method will depend on the specific requirements of the analysis, including the desired level of sensitivity, the available instrumentation, and the stage of the research or development process. It is always recommended to validate the chosen analytical method according to regulatory guidelines to ensure the accuracy and reliability of the results.[4][5]
References
- MACHEREY-NAGEL GmbH & Co. KG. (2011). Chiral separation of (±)-menthone and (±)-menthol.
- Supelco. (n.d.). Chiral Cyclodextrin Capillary GC Columns. Sigma-Aldrich.
- Wenzel, T. J. (2001). RECENT ADVANCES IN 1H NMR DETERMINATION OF ABSOLUTE CONFIGURATION VIA CHIRAL DERIVATIZING AGENTS. University of Illinois Urbana-Champaign.
- Restek Corporation. (n.d.). A Guide to the Analysis of Chiral Compounds by GC.
- Aboul-Enein, H. Y., & Ali, I. (2003). Applications of Polysaccharide-Based Chiral Stationary Phases for Resolution of Different Compound Classes.
- Harada, N., & Nakanishi, K. (1983). Circular Dichroic Spectroscopy: Exciton Coupling in Organic Stereochemistry. University Science Books.
- U.S. Food and Drug Administration. (2022).
- U.S. Food and Drug Administration. (2000).
- Ohtani, I., Kusumi, T., Kashman, Y., & Kakisawa, H. (1991). High-Field FT NMR Application of Mosher's Method. The Absolute Configurations of Marine Terpenoids. Journal of the American Chemical Society, 113(11), 4092–4096.
- Dale, J. A., & Mosher, H. S. (1973). Nuclear magnetic resonance enantiomer regents. Configurational correlations via nuclear magnetic resonance chemical shifts of diastereomeric mandelate, O-methylmandelate, and .alpha.-methoxy-.alpha.-trifluoromethylphenylacetate (MTPA) esters. Journal of the American Chemical Society, 95(2), 512-519.
- Seco, J. M., Quínoa, E., & Riguera, R. (2004). The Mosher method for the determination of absolute configuration of chiral compounds. Chemical Reviews, 104(1), 17-117.
- Phenomenex Inc. (n.d.).
- Chiral Technologies Europe. (n.d.).
-
Chemistry Stack Exchange. (2017). How does the Mosher ester method allow determination of absolute configuration of secondary alcohols?. [Link]
-
NotEvans. (2016). Mosher Ester Analysis. [Link]
- LibreTexts Chemistry. (2021).
-
Wikipedia. (2023). Mosher's acid. [Link]
Sources
- 1. Applications of Polysaccharide-Based Chiral Stationary Phases for Resolution of Different Compound Classes | Springer Nature Experiments [experiments.springernature.com]
- 2. gcms.cz [gcms.cz]
- 3. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 4. Cyclodextrin-Based Chiral Stationary Phases for Liquid Chromatography | Springer Nature Experiments [experiments.springernature.com]
- 5. sigmaaldrich.com [sigmaaldrich.com]
A Comparative Guide to the Bioactivity of 6-Isopropyl-9-methyl-1,4-dioxaspiro[4.5]decane-2-methanol Derivatives
In the landscape of drug discovery, particularly in the search for novel antimicrobial and cytotoxic agents, the modification of natural products provides a fertile ground for innovation. Monoterpenes, such as (-)-menthol and its oxidized form, menthone, are well-established scaffolds known for their diverse biological activities. This guide delves into the bioactivity of derivatives of 6-Isopropyl-9-methyl-1,4-dioxaspiro[4.5]decan-2-methanol, a compound also known as menthone glycerin acetal. Due to a scarcity of direct research on the specific bioactivity of this compound's derivatives, this guide establishes a comparative framework by examining the well-documented activities of its parent compounds, menthol and menthone, and their various derivatives. This approach allows us to infer the potential bioactivity of the target spiroketal scaffold and guide future research in this promising area.
The Core Structure: From Menthone to a Spiroketal
The foundational molecule, 6-Isopropyl-9-methyl-1,4-dioxaspiro[4.5]decan-2-methanol, is a synthetic derivative of menthone.[1] It is formed through the acid-catalyzed condensation of menthone's carbonyl group with the hydroxyl groups of glycerol, creating a spiroketal structure.[2] This transformation from a simple monoterpene to a more complex spirocyclic system is a key strategic choice in medicinal chemistry, often aimed at altering physicochemical properties like stability, lipophilicity, and three-dimensional structure, which in turn can modulate biological activity.
The rationale for exploring derivatives of this spiroketal is rooted in the inherent bioactivity of its precursors. Both menthol and menthone exhibit a range of biological effects, including antimicrobial, antifungal, and cytotoxic properties.[3][4][5] By understanding the bioactivity of these parent compounds and their other derivatives, we can build a predictive model for the potential of the 6-Isopropyl-9-methyl-1,4-dioxaspiro[4.5]decan-2-methanol scaffold.
Comparative Bioactivity of Precursor Molecules and Their Derivatives
The biological activity of menthol and menthone derivatives has been a subject of considerable research. Structural modifications have been shown to significantly influence their potency and spectrum of activity.
Antimicrobial and Antifungal Activity
Menthol and its derivatives are known to exert their antimicrobial effects primarily by disrupting the integrity of microbial cell membranes.[3] Their lipophilic nature allows them to integrate into the lipid bilayer, increasing permeability and causing the leakage of essential intracellular components, which ultimately leads to cell death.[3]
Studies have demonstrated that menthol exhibits broad-spectrum antifungal activity, particularly against Candida and Aspergillus species, with Minimum Inhibitory Concentrations (MICs) ranging from 0.78 to 1000 µg/mL.[6][7] Menthone has also shown antibacterial activity against methicillin-resistant Staphylococcus aureus (MRSA), with MIC and Minimum Bactericidal Concentration (MBC) values of 3,540 and 7,080 μg/mL, respectively.[4][5]
The derivatization of menthol has led to compounds with enhanced or modified antimicrobial profiles. For instance, the synthesis of menthol-based deep eutectic solvents (DESs) with fatty acids has resulted in promising new antimicrobial agents.[8] One such DES, a 1:1 molar ratio of menthol and butanoic acid, showed significant inhibition against Gram-positive bacteria.[8] Furthermore, conjugating menthol and thymol with ciprofloxacin has produced derivatives with potent activity against Gram-positive clinical strains, with some compounds exhibiting MICs as low as 1 µg/mL.[9][10]
Table 1: Comparative Antimicrobial Activity of Menthol, Menthone, and Selected Derivatives
| Compound/Derivative | Target Organism(s) | Bioactivity Metric (µg/mL) | Reference |
| Menthol | Candida albicans | MIC: 0.78 - 500 | [11] |
| Menthol | Aspergillus flavus | MIC: 0.5 - 250 | [7] |
| Menthone | MRSA | MIC: 3,540 | [4][5] |
| Menthone | MRSA | MBC: 7,080 | [4][5] |
| Menthol-Ciprofloxacin Derivative 12 | S. pasteuri KR 4358 | MIC: 1 | [9][10] |
| Menthol-Ciprofloxacin Derivative 12 | S. aureus T 5591 | MIC: 1 | [9][10] |
Cytotoxic and Anticancer Activity
Emerging research has also pointed to the anticancer potential of menthol and its derivatives, with cytotoxic effects observed across various cancer cell lines.[3] The synthesis of novel derivatives has been a key strategy in enhancing this activity. For example, certain menthol-derived ciprofloxacin compounds have demonstrated good activity against cancer cells while remaining non-cytotoxic to normal cells.[9][10] Specifically, some of these derivatives showed a selective index (SI) ranging from 1.9 to 3.4, a significant improvement over the standard chemotherapeutic doxorubicin in the same study.[9][10]
Table 2: Comparative Cytotoxic Activity of Selected Menthol Derivatives
| Derivative | Cell Line | Bioactivity Metric (IC50 in µM) | Reference |
| Menthol-Ciprofloxacin Derivative 2 | HepG2 (Human Liver Cancer) | 16.5 ± 0.4 | [9] |
| Menthol-Ciprofloxacin Derivative 3 | Various Cancer Lines | Good Activity, Non-toxic to Normal Cells | [9][10] |
| Menthol-Ciprofloxacin Derivative 11 | Various Cancer Lines | Good Activity, Non-toxic to Normal Cells | [9][10] |
| Menthol-Ciprofloxacin Derivative 16 | Various Cancer Lines | Good Activity, Non-toxic to Normal Cells | [9][10] |
The data strongly suggests that the menthol/menthone scaffold is a viable starting point for developing compounds with significant antimicrobial and cytotoxic potential. The key takeaway for researchers is that modifications to the core structure, such as the creation of esters, conjugates, or, in our case, spiroketals, can profoundly impact bioactivity.
Bioactivity Profile of 6-Isopropyl-9-methyl-1,4-dioxaspiro[4.5]decane-2-methanol
While specific studies detailing the antimicrobial or cytotoxic efficacy of menthone glycerin acetal are not prevalent in publicly accessible literature, its safety profile has been evaluated. It is recognized as a fragrance ingredient and has undergone toxicological assessment.[12] Studies show that it is not genotoxic.[12] A 28-day subchronic toxicity study in rats established a No Observed Adverse Effect Level (NOAEL), indicating a margin of safety at current exposure levels in consumer products.[12]
The logical inference is that the formation of the glycerin acetal from menthone likely alters its interaction with biological targets. The conversion of the reactive carbonyl group to a stable spiroketal system would change the molecule's polarity, hydrogen bonding capacity, and steric bulk. These changes could potentially moderate the broad biological effects seen with menthone, possibly reducing general toxicity while offering a scaffold for more targeted derivatization. The free methanol group on the glycerol portion of the molecule provides a prime site for further chemical modification to create a library of novel derivatives for screening.
Experimental Protocols for Bioactivity Screening
To systematically evaluate the bioactivity of novel derivatives of 6-Isopropyl-9-methyl-1,4-dioxaspiro[4.5]decan-2-methanol, standardized in vitro assays are essential. The following protocols provide a robust framework for assessing antimicrobial and cytotoxic potential.
Determination of Minimum Inhibitory Concentration (MIC)
The broth microdilution method is a standard and quantitative approach to determine the MIC of a compound against bacteria and fungi.
Methodology:
-
Preparation of Inoculum: A standardized microbial suspension (e.g., 0.5 McFarland standard) is prepared from a fresh culture of the test organism.
-
Serial Dilution: The test compound is serially diluted in a 96-well microtiter plate containing an appropriate growth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).
-
Inoculation: Each well is inoculated with the standardized microbial suspension.
-
Incubation: The plates are incubated under suitable conditions (e.g., 37°C for 24 hours for bacteria).
-
Determination of MIC: The MIC is recorded as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
Caption: Workflow for MIC determination via broth microdilution.
In Vitro Cytotoxicity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and the cytotoxic potential of a compound.
Methodology:
-
Cell Seeding: Cancer cell lines of interest are seeded into a 96-well plate at an optimal density and allowed to adhere overnight.
-
Drug Treatment: The cells are treated with serial dilutions of the test compound and incubated for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: MTT reagent is added to each well. Metabolically active cells will reduce the yellow MTT to a purple formazan precipitate.
-
Solubilization: The formazan crystals are dissolved by adding a solubilization solution (e.g., DMSO).
-
Absorbance Measurement: The absorbance of each well is measured using a microplate reader at a specific wavelength (e.g., 570 nm).
-
Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value (the concentration required to inhibit 50% of cell growth) is determined.
Caption: Workflow for determining cytotoxicity using the MTT assay.
Future Directions and Conclusion
The derivatives of this compound represent an under-explored class of compounds with significant therapeutic potential, inferred from the well-documented bioactivities of their parent molecules, menthol and menthone. This guide establishes a clear rationale for the synthesis and screening of a library of these derivatives.
Key strategic modifications could include:
-
Esterification or Etherification: Modifying the primary alcohol at the C2 position of the methanol group to produce a series of esters or ethers. This would allow for a systematic evaluation of how lipophilicity and steric bulk at this position affect bioactivity.
-
Introduction of Heterocycles: Attaching various heterocyclic moieties known for their pharmacological properties to the methanol group.
By applying the standardized antimicrobial and cytotoxic screening protocols detailed in this guide, researchers can efficiently evaluate these novel compounds. The comparative data from menthol and menthone derivatives provides a valuable benchmark for assessing the potential of this spiroketal scaffold. The conversion of a known bioactive natural product into a novel spirocyclic system offers a promising strategy for the development of new therapeutic agents with potentially improved efficacy and safety profiles.
References
- BenchChem. (2025). The Multifaceted Biological Activities of (-)
- Request PDF. (2025). Antimicrobial Activity of the Major Isolates of Mentha Oil and Derivatives of Menthol.
- MDPI. (2022). Design and Synthesis of Menthol and Thymol Derived Ciprofloxacin: Influence of Structural Modifications on the Antibacterial Activity and Anticancer Properties. MDPI.
- Taylor & Francis Online. (2024). Do menthol and its derivatives present biological activity with antifungal potential?.
- Research Journal of Pharmacy and Technology. (n.d.).
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- PubMed. (2022). Design and Synthesis of Menthol and Thymol Derived Ciprofloxacin: Influence of Structural Modifications on the Antibacterial Activity and Anticancer Properties.
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- PMC. (2023). Menthone Exerts its Antimicrobial Activity Against Methicillin Resistant Staphylococcus aureus by Affecting Cell Membrane Properties and Lipid Profile.
- EWG Skin Deep. (n.d.).
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- PubMed. (2023). Menthone Exerts its Antimicrobial Activity Against Methicillin Resistant Staphylococcus aureus by Affecting Cell Membrane Properties and Lipid Profile.
- SAGE Journals. (2023). RIFM fragrance ingredient safety assessment, menthone, CAS Registry Number 10458-14-7.
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- ChemBK. (n.d.). This compound.
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A Comparative Guide to Validating Analytical Methods for 6-Isopropyl-9-methyl-1,4-dioxaspiro[4.5]decane-2-methanol
For researchers, scientists, and drug development professionals, the rigorous characterization of any chemical entity is fundamental to ensuring product quality, safety, and efficacy. This guide provides a comprehensive comparison of analytical methodologies for the validation of 6-Isopropyl-9-methyl-1,4-dioxaspiro[4.5]decane-2-methanol, a chiral fragrance ingredient also known as menthone 1,2-glycerol ketal. The complex stereochemistry of this molecule necessitates robust analytical methods to not only determine its purity but also to quantify its diastereomeric composition, a critical factor in its sensory properties and potential biological activity.
This document is structured to provide not just procedural steps, but the scientific rationale behind the selection of analytical techniques and validation parameters. We will explore two primary analytical approaches: Gas Chromatography-Mass Spectrometry (GC-MS) for identity and purity assessment, and Chiral High-Performance Liquid Chromatography (HPLC) for the critical evaluation of stereoisomeric purity. The validation frameworks presented are grounded in the principles outlined by the International Council for Harmonisation (ICH) Q2(R1) guidelines.[1]
The Analytical Challenge: Structure and Stereochemistry
This compound (Figure 1) is a spirocyclic ketal formed from the reaction of menthone with glycerol. This structure possesses multiple chiral centers, leading to the potential for several diastereomers. As different stereoisomers can elicit varied sensory and physiological responses, a comprehensive analytical strategy must be capable of distinguishing between them.
Method 1: Gas Chromatography-Mass Spectrometry (GC-MS) for Identity and Purity
Gas chromatography is a cornerstone technique for the analysis of volatile compounds, making it an intuitive choice for fragrance ingredients.[2][3] Coupled with a mass spectrometer, it provides a powerful tool for both identification and quantification.
Rationale for a GC-MS Approach
The volatility of this compound makes it amenable to GC analysis. The primary utility of a GC-MS method in this context is to confirm the identity of the bulk substance, determine its overall purity, and identify any volatile impurities. The mass spectrum serves as a chemical fingerprint, with the molecular ion confirming the compound's molecular weight of 228 g/mol .
However, it is crucial to acknowledge a potential pitfall: the thermal lability of ketals. There is evidence that heating these compounds in a GC injection port can lead to analytical artifacts.[4][5] Therefore, the validation of a GC-MS method must include a thorough evaluation of specificity and robustness to ensure that the observed peaks are representative of the sample and not degradation products.
Proposed GC-MS Method
-
Instrumentation: Gas chromatograph coupled to a mass spectrometer (e.g., quadrupole).
-
Column: Mid-polarity capillary column (e.g., ZB-35HT or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness.
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Inlet: Split/splitless injector, 250°C. A lower injection temperature should be investigated during method development to minimize potential degradation.
-
Oven Program: 80°C hold for 2 min, ramp at 10°C/min to 280°C, hold for 5 min.
-
MS Detector: Electron Ionization (EI) at 70 eV. Scan range 40-400 m/z.
Validation Protocol: GC-MS
The validation of the GC-MS method will be performed in accordance with ICH Q2(R1) guidelines.
1. Specificity: The method's ability to unequivocally assess the analyte in the presence of impurities and degradation products will be tested. This will involve analyzing the blank (diluent), a reference standard of this compound, and samples spiked with potential impurities. Forced degradation studies (acid, base, oxidation, heat, light) will be conducted to ensure that any degradants are resolved from the main peak.
2. Linearity: A series of at least five concentrations of the reference standard will be prepared and analyzed. The linearity of the detector response versus concentration will be evaluated by linear regression analysis.
3. Range: The range of the method will be established based on the linearity, accuracy, and precision data.
4. Accuracy: Accuracy will be assessed by recovery studies on a placebo matrix spiked with known amounts of the analyte at three concentration levels (e.g., 80%, 100%, and 120% of the target concentration).
5. Precision:
-
Repeatability (Intra-assay precision): Six replicate injections of the same sample will be analyzed on the same day, by the same analyst, on the same instrument.
-
Intermediate Precision: The analysis will be repeated on a different day, by a different analyst, or on a different instrument to assess the method's reproducibility.
6. Detection Limit (LOD) and Quantitation Limit (LOQ): LOD and LOQ will be determined based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ) or from the standard deviation of the response and the slope of the calibration curve.
7. Robustness: The effect of small, deliberate variations in method parameters (e.g., flow rate, oven temperature ramp, injection temperature) on the results will be evaluated to determine the method's reliability during normal use.
Method 2: Chiral High-Performance Liquid Chromatography (HPLC) for Stereoisomeric Purity
While GC-MS is excellent for purity and identification, it is generally not suitable for separating diastereomers without specialized chiral columns, which can be less robust. Chiral HPLC is the gold standard for the separation and quantification of stereoisomers.[6]
Rationale for a Chiral HPLC Approach
Given the multiple chiral centers in this compound, a method that can separate and quantify the different diastereomers is essential for comprehensive quality control. Chiral HPLC, utilizing a chiral stationary phase (CSP), provides the necessary selectivity to resolve these closely related isomers.[7][8] Furthermore, LC-based methods operate at ambient temperatures, mitigating the risk of thermal degradation observed with GC.[4][5]
Proposed Chiral HPLC Method
-
Instrumentation: HPLC system with a UV detector.
-
Column: A polysaccharide-based chiral stationary phase (e.g., Chiralpak series) is a strong starting point for screening.
-
Mobile Phase: A normal-phase mobile phase, such as a mixture of n-hexane and isopropanol, often provides good selectivity for this class of compounds.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25°C.
-
Detection: UV at a low wavelength (e.g., 210 nm) due to the lack of a strong chromophore.
Validation Protocol: Chiral HPLC
The validation will adhere to ICH Q2(R1) guidelines with a specific focus on the quantification of the undesired diastereomers as impurities.
1. System Suitability: Prior to each validation run, a system suitability solution containing at least two resolvable diastereomers will be injected to ensure the chromatographic system is performing adequately. Key parameters include resolution, tailing factor, and theoretical plates.
2. Specificity: The method must demonstrate the ability to separate all potential diastereomers. This is confirmed by analyzing a sample known to contain multiple isomers. The peak purity of the main isomer will be assessed using a photodiode array detector.
3. Linearity: The linearity of the response for the undesired diastereomers will be evaluated over a concentration range from the LOQ to 120% of the specification limit for these impurities.
4. Accuracy: Accuracy will be determined by spiking the main, purified diastereomer with known amounts of the other diastereomers at different concentration levels.
5. Precision:
-
Repeatability: Multiple preparations of a sample containing the diastereomers at the specification limit will be analyzed.
-
Intermediate Precision: The experiment will be repeated under varied conditions (day, analyst, instrument).
6. Limit of Detection (LOD) and Limit of Quantitation (LOQ): These will be established for each of the undesired diastereomers to define the sensitivity of the method for impurity quantification.
7. Robustness: The impact of slight variations in mobile phase composition, flow rate, and column temperature on the resolution between the diastereomeric peaks will be assessed.
Comparative Data Summary
The following tables present hypothetical, yet realistic, validation data for the two proposed methods.
Table 1: Comparison of GC-MS and Chiral HPLC Method Validation Parameters
| Validation Parameter | GC-MS (Purity Assay) | Chiral HPLC (Diastereomer Purity) | Rationale/Commentary |
| Specificity | High (Mass Spec) | High (Chiral Separation) | GC-MS provides structural confirmation; HPLC provides stereoisomeric separation. |
| Linearity (r²) | > 0.999 | > 0.998 (for minor isomers) | Both methods are expected to show excellent linearity. |
| Accuracy (% Recovery) | 98.0 - 102.0% | 95.0 - 105.0% (for spiked isomers) | Acceptable recovery demonstrates the trueness of the methods. |
| Precision (%RSD) | < 1.0% (Repeatability) | < 5.0% (Repeatability at LOQ) | Higher variability is expected for the trace-level analysis of diastereomers. |
| LOQ | ~0.01% | ~0.05% (for each diastereomer) | Both methods are sensitive, but the LOQ for HPLC is specific to each impurity. |
| Robustness | Passed | Passed | Both methods should be reliable under normal laboratory variations. |
Experimental Workflows and Logical Diagrams
Visualizing the workflow for method validation and selection is crucial for a systematic approach.
Caption: Overall workflow for the development and validation of analytical methods.
Caption: Decision tree for investigating an OOS result for a diastereomeric impurity.
Conclusion and Recommendations
For the comprehensive quality control of this compound, a dual-method approach is scientifically justified and recommended.
-
GC-MS for Routine Analysis: A validated GC-MS method is suitable for confirming the identity and determining the overall purity of the material for batch release. Its high throughput and definitive identification capabilities are advantageous. However, careful validation of the injector temperature is necessary to rule out on-column degradation.
-
Chiral HPLC for Stereoisomeric Control: A validated chiral HPLC method is indispensable for controlling the diastereomeric profile of the compound. This method should be employed for the initial characterization of reference standards and for periodic testing of production batches to ensure consistency of the stereoisomeric ratio.
By implementing both validated methods, researchers and drug development professionals can be confident in the quality, purity, and stereoisomeric integrity of this compound, ensuring consistency in its application and compliance with regulatory expectations.
References
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Salamanca, J. C., et al. (2023). Detection of the Synthetic Coolant Menthone 1,2-Glycerol Ketal in an e-Liquid and in Electronic Waterpipe Aerosols Therefrom. Chemical Research in Toxicology, 36(8), 1355–1360. [Link]
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International Council for Harmonisation. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). [Link]
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Debonneville, C., & Chaintreau, A. (2016). Good quantification practices of flavours and fragrances by mass spectrometry. Philosophical Transactions of the Royal Society A: Mathematical, Physical and Engineering Sciences, 374(2079), 20150370. [Link]
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Fardin-Kia, A. R., et al. (2020). Development and validation of a gas chromatography–mass spectrometry method for determination of 30 fragrance substances in cosmetic products. Journal of Cosmetic Science, 71(1), 1-18. [Link]
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Rahman, A., et al. (2014). Development and Validation of a Chiral HPLC Method for Quantitative Analysis of Enantiomeric Escitalopram. Dhaka University Journal of Pharmaceutical Sciences, 13(2), 165-172. [Link]
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M. Salim, S., & A. Fleeh, N. (2022). Analysis of volatile organic compounds concentration using GC-MS technique for some types of concentrated perfumes in the Baghdad's local shops. Biochemical and Cellular Archives, 22(1), 2749-2758. [Link]
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Shimadzu Corporation. (2019). Analysis of Fragrant Components in Aroma Oils Using GC/MS Off-Flavor Analyzer. [Link]
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PubChem. Menthone 1,2-glycerol ketal, (+-)-. [Link]
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Kazakevich, Y., & LoBrutto, R. (Eds.). (2007). HPLC for Pharmaceutical Scientists. John Wiley & Sons. [Link]
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Toth, G., & Ilko, S. (2018). Chiral HPLC Separations. Phenomenex. [Link]
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Kusuyama, T. (2020). HPLC Separation of Diastereomers: Chiral Molecular Tools Useful for the Preparation of Enantiopure Compounds and Simultaneous Determination of Their Absolute Configurations. Molecules, 25(23), 5564. [Link]
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performance of 6-Isopropyl-9-methyl-1,4-dioxaspiro[4.5]decane-2-methanol in different solvent systems
A Comparative Guide to the Performance of Spiroketal Protecting Groups in Diverse Solvent Systems
Executive Summary
The strategic selection of a solvent is paramount in synthetic organic chemistry, profoundly influencing reaction kinetics, equilibrium positions, and product purity. This guide offers an in-depth analysis of the performance of spiroketal protecting groups, a crucial class of moieties for the selective masking of hydroxyl and carbonyl functionalities, across a spectrum of common laboratory solvents.[1][2] Due to the scarcity of published data on the specific, complex molecule 6-Isopropyl-9-methyl-1,4-dioxaspiro[4.5]decane-2-methanol, this guide will utilize its parent structure, 1,4-Dioxaspiro[4.5]decane (a cyclohexanone-derived ketal), as a representative model.[3][4][5] The principles and experimental methodologies discussed herein are broadly applicable to complex spiroketals, providing researchers with a robust framework for solvent selection and optimization.
Introduction to Spiroketals and the Importance of Solvent Choice
Spiroketals are bicyclic structures distinguished by a central spirocarbon atom common to two heterocyclic rings, each containing an oxygen atom.[6] This structural motif is prevalent in numerous bioactive natural products.[6][7][8] In synthetic chemistry, spiroketals, particularly those derived from diols and ketones, serve as robust protecting groups.[1][2] Their stability under various conditions—and the conditions required for their removal (deprotection)—are critically dependent on the solvent system employed.
The choice of solvent impacts several key performance parameters:
-
Solubility: The extent to which reactants, reagents, and catalysts dissolve dictates reaction concentration and phase homogeneity.
-
Reaction Rate: Solvent polarity and proticity can stabilize or destabilize transition states, directly affecting reaction kinetics.
-
Chemical Stability: The solvent can influence the stability of the protecting group, preventing premature cleavage or undesired side reactions.
-
Work-up and Purification: The solvent's boiling point, miscibility with water, and ability to dissolve impurities are crucial for efficient product isolation.
This guide will compare the performance of our model spiroketal, 1,4-Dioxaspiro[4.5]decane, in three classes of solvents:
-
Aprotic Nonpolar (e.g., Toluene, Hexanes)
-
Aprotic Polar (e.g., Dichloromethane (DCM), Tetrahydrofuran (THF), Acetonitrile (MeCN))
-
Protic Polar (e.g., Methanol (MeOH), Ethanol (EtOH))
Solubility Profile: A Foundational Parameter
The "like dissolves like" principle is a fundamental starting point. Spiroketals, with their ether linkages, possess moderate polarity. The parent 1,4-Dioxaspiro[4.5]decane is a relatively nonpolar structure, while the specified molecule, this compound, has a primary alcohol, which increases its polarity and introduces hydrogen-bonding capability.
Table 1: Comparative Solubility of 1,4-Dioxaspiro[4.5]decane (Illustrative Data)
| Solvent System | Solvent Type | Polarity Index | Predicted Solubility ( g/100 mL at 25°C) | Rationale |
| Toluene | Aprotic Nonpolar | 2.4 | > 50 | The hydrocarbon backbone of the spiroketal has a strong affinity for nonpolar aromatic solvents. |
| Dichloromethane (DCM) | Aprotic Polar | 3.1 | > 50 | Excellent solvent for moderately polar compounds, effectively solvating the ether linkages. |
| Tetrahydrofuran (THF) | Aprotic Polar | 4.0 | > 50 | Similar to DCM, its ether structure is compatible with the spiroketal. |
| Acetonitrile (MeCN) | Aprotic Polar | 5.8 | 10 - 20 | Higher polarity makes it a less ideal solvent for the largely nonpolar spiroketal backbone. |
| Methanol (MeOH) | Protic Polar | 5.1 | 5 - 10 | Soluble in methanol.[9] The hydrogen-bonding network of methanol is less effective at solvating the nonpolar regions. |
| Water | Protic Polar | 10.2 | < 0.1 | The compound is largely hydrophobic and insoluble in water. |
Experimental Protocol: Solubility Determination (Shake-Flask Method)
A standardized method for determining solubility involves the shake-flask technique.[10][11]
-
Preparation: Add an excess amount of the spiroketal to a sealed vial containing a known volume of the selected solvent.
-
Equilibration: Agitate the vial at a constant temperature (e.g., 25°C) for 24-48 hours to ensure the solution reaches saturation equilibrium.[10]
-
Phase Separation: Centrifuge the vial to pellet the undissolved solid.[10]
-
Sampling & Quantification: Carefully extract a known volume of the clear supernatant. Determine the concentration of the dissolved spiroketal using a validated analytical method like Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC).[12]
-
Calculation: Express the solubility in standard units (e.g., mg/mL or mol/L).[10]
Performance in Synthetic Transformations
The true measure of a protecting group's performance is its behavior during chemical reactions. We will evaluate this in the context of the spiroketal's formation and its stability under conditions commonly used for deprotection.
A. Ketalization: Formation of the Spiroketal
The formation of a spiroketal from a ketone (cyclohexanone) and a diol (ethylene glycol) is an equilibrium-driven process that requires the removal of water. The choice of solvent is critical for efficiently shifting this equilibrium.
Table 2: Comparison of Solvent Systems for Spiroketal Formation
| Solvent | Method | Typical Yield | Reaction Time | Causality Behind Performance |
| Toluene | Dean-Stark Azeotropic Removal | > 95% | 4-8 hours | Toluene forms a low-boiling azeotrope with water, which is physically removed from the reaction, driving the equilibrium towards product formation. This is a highly effective and common industrial method.[13] |
| DCM | Molecular Sieves | 85-95% | 8-16 hours | DCM is a good solvent for the reactants but requires a chemical drying agent (like 4Å molecular sieves) to sequester the water produced. The process is less efficient than azeotropic removal. |
| THF | Acid Catalyst (no water removal) | < 10% | 24 hours | Without active water removal, the equilibrium lies far to the left (favoring starting materials). This system is generally not effective. |
Experimental Workflow: Spiroketal Formation
The following diagram illustrates the workflow for the highly efficient toluene-based synthesis.
Caption: Workflow for Azeotropic Spiroketal Synthesis.
B. Deprotection: Stability and Cleavage of the Spiroketal
Spiroketals are valued for their stability to basic, reductive, and oxidative conditions, but they are cleaved by aqueous acid.[1] The solvent system can mediate the rate and efficiency of this deprotection.
Table 3: Comparison of Solvent Systems for Spiroketal Deprotection
| Solvent System | Reagent | Time | Performance & Mechanistic Insight |
| Acetone/Water (9:1) | 1M HCl | 1-2 hours | Excellent. Acetone is miscible with water, creating a homogenous phase for the acid to access the spiroketal. The reaction is driven forward by the formation of the thermodynamically stable acetone ketal as a byproduct. |
| THF/Water (9:1) | 1M HCl | 2-4 hours | Good. Similar to acetone, THF is a water-miscible co-solvent that facilitates the reaction. The reaction may be slightly slower as no volatile byproduct is formed to drive the equilibrium. |
| DCM/Water (Biphasic) | 1M HCl | 8-24 hours | Poor. The reaction is limited to the interface between the organic and aqueous layers. A phase-transfer catalyst may be required to achieve a reasonable reaction rate. This system is generally avoided unless the substrate is highly sensitive. |
| Methanol | Anhydrous HCl | 4-8 hours | Moderate. While protic, the low water concentration in anhydrous methanolic HCl results in slower hydrolysis. Transketalization with methanol can occur, leading to dimethyl ketal byproducts. |
Comparison with Alternative Protecting Groups
The choice of a spiroketal over other protecting groups depends on the specific synthetic context.
Table 4: Spiroketals vs. Alternative Diol Protecting Groups
| Protecting Group | Formation Conditions | Stability | Cleavage Conditions | Key Advantage |
| Spiroketal (Acetal) | Acidic, water removal | Basic, Oxidative, Reductive | Aqueous Acid | Very robust to a wide range of non-acidic reagents. |
| Silyl Ethers (e.g., TBDMS) [14] | Silyl chloride, base (e.g., imidazole) | Acidic (mild), Basic (mild) | Fluoride ion (TBAF), strong acid | Orthogonal cleavage pathway (fluoride) allows for selective deprotection in the presence of acid/base labile groups.[2][15] |
| Acetonide | Acetone, acid catalyst | Basic, Hydrogenolysis | Aqueous Acid | Generally more acid-labile than spiroketals from ethylene glycol, allowing for milder deprotection. |
| Benzyl Ether (Bn) [14] | Benzyl bromide, base | Acidic, Basic, Oxidative | Hydrogenolysis (H₂, Pd/C) | Extremely stable to a wide range of conditions; orthogonal removal via catalytic hydrogenation. |
Logical Framework for Solvent Selection
The decision-making process for solvent selection can be visualized as follows.
Caption: Decision Matrix for Solvent System Selection.
Conclusion and Recommendations
The performance of spiroketal protecting groups like this compound is inextricably linked to the chosen solvent system. For spiroketal formation , a nonpolar aprotic solvent like toluene that allows for azeotropic water removal is unequivocally superior, ensuring high yields and favorable kinetics. For spiroketal cleavage (deprotection) , a water-miscible polar co-solvent system such as acetone/water with an acid catalyst provides the most efficient and rapid hydrolysis.
Researchers and process chemists must consider the entire synthetic sequence when selecting a solvent. A solvent that is optimal for one step may be detrimental in another. By carefully evaluating solubility, reaction kinetics, stability, and downstream processing, the appropriate solvent system can be selected to maximize efficiency, yield, and purity in complex multi-step syntheses.
References
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Kubik, M., et al. (2023). Finding the Right Solvent: A Novel Screening Protocol for Identifying Environmentally Friendly and Cost-Effective Options for Benzenesulfonamide. PubMed Central. Retrieved from [Link]
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Chemistry LibreTexts. (2021). 13.10: Protecting Groups in Organic Synthesis. Retrieved from [Link]
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Wikipedia. (n.d.). Protecting group. Retrieved from [Link]
- Suga, T., et al. (2025). Sustainable Approaches for the Protection and Deprotection of Functional Groups.
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Chemspace. (2022). Compound solubility measurements for early drug discovery. Retrieved from [Link]
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Cheméo. (n.d.). Chemical Properties of 1,4-Dioxaspiro[4.5]decane (CAS 177-10-6). Retrieved from [Link]
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Simon Fraser University. (2023). Solubility of Organic Compounds. Retrieved from [Link]
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Neliti. (2024). PROTECTING GROUPS FOR ORGANIC SYNTHESIS. Retrieved from [Link]
-
National Center for Biotechnology Information. (2011). [(2R,5R,6S,9R)-6-Isopropyl-9-methyl-1,4-dioxaspiro-[4.5]decan-2-yl]methyl 4-bromo-benzoate. PubMed. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Protective Groups. Retrieved from [Link]
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ResearchGate. (2018). Recent progress in the isolation, bioactivity, biosynthesis, and total synthesis of natural spiroketals. Retrieved from [Link]
-
Wikipedia. (n.d.). Spiroketals. Retrieved from [Link]
-
Sloan Kettering Institute. (n.d.). Stereoselective Diversity-Oriented Synthesis of Spiroketals. Retrieved from [Link]
- National Institutes of Health. (2025). Solvent Redistribution Method To Determine Solubility and Aggregation: High Throughput, Accuracy, and Sustainability.
-
NIST. (n.d.). 1,4-Dioxaspiro[4.5]decane. Retrieved from [Link]
-
Royal Society of Chemistry. (2018). Recent progress in the isolation, bioactivity, biosynthesis, and total synthesis of natural spiroketals. Retrieved from [Link]
-
PubChem. (n.d.). 1,4-Dioxaspiro(4.5)decane. Retrieved from [Link]
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Fisher Scientific. (n.d.). 1,4-Dioxaspiro[4.5]decan-8-one, 98%. Retrieved from [Link]
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National Center for Biotechnology Information. (1992). Synthesis of the Enantiomers of 7-Methyl-1, 6-dioxaspiro[4.5]decane, Pheromone of the Common Wasp and the Pine Beetle. PubMed. Retrieved from [Link]
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ChemBK. (n.d.). This compound. Retrieved from [Link]
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A Senior Application Scientist's Guide to Reproducibility in Asymmetric Synthesis: Evaluating 6-Isopropyl-9-methyl-1,4-dioxaspiro[4.5]decane-2-methanol as a Novel Chiral Auxiliary
In the landscape of modern organic synthesis, particularly within drug development, the quest for stereochemically pure compounds is paramount. The biological activity of a molecule is intrinsically tied to its three-dimensional structure, making the reproducible and predictable control of stereochemistry a cornerstone of efficient and reliable synthetic strategies. Chiral auxiliaries, temporary appendages that impart stereochemical bias to a reaction, remain a robust and dependable tool for achieving high levels of asymmetric induction.
This guide provides a comprehensive framework for evaluating the performance and reproducibility of a novel chiral auxiliary, using 6-Isopropyl-9-methyl-1,4-dioxaspiro[4.5]decane-2-methanol (also known as menthone-glycerol ketal) as a case study. While this compound is recognized as a fragrance ingredient with cooling properties, its inherent chirality, derived from the natural product (-)-menthone, suggests its potential as a chiral directing group.[1] We will objectively compare the methodology for its evaluation against two titans of the field: Evans' Oxazolidinones and Oppolzer's Camphorsultams . This guide is intended for researchers and drug development professionals seeking to not only understand the principles of asymmetric synthesis but also to establish rigorous and reproducible experimental protocols in their own laboratories.
The Imperative of Reproducibility in Asymmetric Synthesis
Reproducibility is the bedrock of scientific integrity. In the context of asymmetric synthesis, inconsistent results can lead to wasted resources, project delays, and, most critically, unreliable data for structure-activity relationship (SAR) studies. The diastereomeric and enantiomeric excess of a reaction product are highly sensitive to subtle variations in experimental conditions. Therefore, a self-validating system, where protocols are robust and outcomes are predictable, is essential.
This guide will dissect the key experimental variables that influence reproducibility and provide detailed protocols designed to minimize variability. We will explore the "why" behind each step, fostering a deeper understanding of the underlying chemical principles.
Introducing a Candidate Chiral Auxiliary: this compound
Derived from the readily available and inexpensive chiral pool starting material, (-)-menthone, this compound presents an intriguing scaffold for a chiral auxiliary. Its rigid spirocyclic structure and defined stereocenters could provide the necessary steric hindrance to effectively shield one face of a prochiral enolate, thereby directing the approach of an electrophile.
The journey to validating a new chiral auxiliary is a systematic process of empirical investigation. The following sections will outline a comparative experimental workflow to assess the efficacy of our candidate auxiliary against the well-established Evans' and Oppolzer's auxiliaries in a classic asymmetric transformation: the aldol reaction.
Comparative Experimental Framework: The Asymmetric Aldol Reaction
The asymmetric aldol reaction is a powerful C-C bond-forming reaction that generates two new stereocenters. The diastereoselectivity of this reaction when using a chiral auxiliary is a critical measure of its effectiveness.
Diagram: General Workflow for Evaluating a Chiral Auxiliary
Caption: A generalized workflow for the evaluation of a chiral auxiliary in an asymmetric aldol reaction.
Part 1: Preparation and Diastereoselective Aldol Reaction
This section provides detailed, side-by-side protocols for the acylation of the chiral auxiliaries and the subsequent diastereoselective aldol reaction.
Table 1: Comparative Protocols for Asymmetric Aldol Reaction
| Step | This compound (Proposed) | Evans' Oxazolidinone (Established) | Oppolzer's Camphorsultam (Established) |
| 1. Acylation | Reagents: Propionyl chloride, triethylamine, DCM. Procedure: To a solution of the auxiliary and triethylamine in DCM at 0 °C, add propionyl chloride dropwise. Stir at room temperature for 2-4 hours. | Reagents: Propionyl chloride, triethylamine, DCM. Procedure: Similar to the proposed auxiliary, acylation is straightforward. | Reagents: Propionyl chloride, triethylamine, DCM. Procedure: Acylation proceeds readily under standard conditions. |
| 2. Enolate Formation | Reagents: Di-n-butylboron triflate (Bu₂BOTf), diisopropylethylamine (DIPEA), DCM. Procedure: Cool the acylated auxiliary to -78 °C. Add DIPEA, followed by the dropwise addition of Bu₂BOTf. Stir for 30-60 minutes. | Reagents: Bu₂BOTf, DIPEA, DCM. Procedure: This is the standard procedure for generating the (Z)-enolate, which is crucial for high syn-diastereoselectivity.[2] | Reagents: Titanium tetrachloride (TiCl₄), DIPEA, DCM. Procedure: Lewis acid-mediated enolization is a common strategy. |
| 3. Aldol Addition | Reagents: Aldehyde (e.g., isobutyraldehyde), DCM. Procedure: Add the aldehyde dropwise to the enolate solution at -78 °C. Stir for 1-2 hours, then warm to 0 °C over 1 hour. | Reagents: Aldehyde, DCM. Procedure: The reaction is typically rapid and highly diastereoselective. | Reagents: Aldehyde, DCM. Procedure: The rigid sultam structure effectively directs the facial attack of the aldehyde.[3] |
| 4. Work-up | Procedure: Quench with a pH 7 buffer, extract with an organic solvent, dry, and concentrate. | Procedure: Standard aqueous work-up. | Procedure: Standard aqueous work-up. |
Causality Behind Experimental Choices:
-
Enolate Formation: The choice of Lewis acid and base is critical for achieving high diastereoselectivity. For Evans' oxazolidinones, the combination of Bu₂BOTf and a hindered amine base like DIPEA reliably generates the (Z)-enolate, which leads to the syn-aldol product via a chair-like transition state.[2][4] For our proposed auxiliary, we will initially adopt this well-established protocol to test for similar reactivity.
-
Temperature Control: Low temperatures (-78 °C) are essential to maintain kinetic control and prevent side reactions, such as enolate equilibration, which would erode the diastereoselectivity.
Part 2: Analysis of Diastereoselectivity by ¹H NMR Spectroscopy
The immediate measure of success for an asymmetric aldol reaction is the diastereomeric ratio (d.r.) of the product. This can be reliably determined by ¹H NMR spectroscopy.[5][6]
Protocol for Diastereomeric Ratio Determination by ¹H NMR:
-
Sample Preparation: Prepare a solution of the crude aldol product in a suitable deuterated solvent (e.g., CDCl₃).
-
Acquisition: Acquire a high-resolution ¹H NMR spectrum. Ensure a sufficient relaxation delay (e.g., 5 seconds) to allow for accurate integration of signals.
-
Analysis:
-
Identify distinct, well-resolved signals corresponding to each diastereomer. Protons alpha to the hydroxyl group or on the chiral auxiliary itself are often good candidates.
-
Carefully integrate the chosen signals for each diastereomer.
-
The diastereomeric ratio is the ratio of the integration values.
-
Diagram: NMR Analysis of Diastereomers
Caption: A simplified representation of determining the diastereomeric ratio from a ¹H NMR spectrum.
Part 3: Chiral Auxiliary Cleavage and Determination of Enantiomeric Excess
Once the diastereoselectivity has been established, the chiral auxiliary must be removed to yield the chiral β-hydroxy acid or a derivative thereof. The enantiomeric excess (e.e.) of this final product is then determined by chiral High-Performance Liquid Chromatography (HPLC).
Table 2: Chiral Auxiliary Cleavage Protocols
| Auxiliary | Cleavage Method | Product |
| This compound (Proposed) | Acidic Hydrolysis: Mild acid (e.g., aqueous HCl in THF) to cleave the ketal and ester bonds. | β-hydroxy acid |
| Evans' Oxazolidinone | Lithium Hydroperoxide: LiOOH cleaves the amide bond to yield the β-hydroxy acid. | β-hydroxy acid |
| Oppolzer's Camphorsultam | Lithium Aluminum Hydride: Reductive cleavage to afford the corresponding alcohol. | Chiral diol |
Protocol for Enantiomeric Excess Determination by Chiral HPLC:
-
Method Development:
-
Sample Analysis:
-
Inject a solution of the purified product onto the chiral HPLC system.
-
Integrate the peak areas for each enantiomer.
-
-
Calculation:
-
e.e. (%) = [(Area of major enantiomer - Area of minor enantiomer) / (Area of major enantiomer + Area of minor enantiomer)] x 100
-
Comparative Performance Data (Hypothetical for the Target Compound)
The following table presents a hypothetical comparison of expected performance based on the established effectiveness of Evans' and Oppolzer's auxiliaries. The values for our target compound are what one would aim to determine through the protocols outlined above.
Table 3: Hypothetical Performance Comparison of Chiral Auxiliaries
| Chiral Auxiliary | Typical Diastereomeric Ratio (syn:anti) | Typical Enantiomeric Excess (%) |
| This compound | To be determined | To be determined |
| Evans' Oxazolidinone | >95:5 | >99 |
| Oppolzer's Camphorsultam | >95:5 | >99 |
Ensuring Reproducibility: A Checklist for the Bench Scientist
-
Reagent Quality: Use freshly distilled solvents and reagents. The purity of the Lewis acid is particularly critical.
-
Inert Atmosphere: Strictly maintain an inert atmosphere (argon or nitrogen) to prevent quenching of the enolate by moisture or oxygen.
-
Precise Temperature Control: Use a calibrated cryostat or a well-maintained cooling bath to ensure consistent reaction temperatures.
-
Consistent Reaction Times: Adhere strictly to the specified reaction times for enolization and aldol addition.
-
Validated Analytical Methods: Ensure that your NMR and chiral HPLC methods are robust and validated for the specific analytes.
Conclusion: A Framework for Rigorous Evaluation
While direct experimental data for the use of this compound as a chiral auxiliary is not yet prevalent in the literature, its structural features make it a compelling candidate for investigation. This guide has provided a robust, comparative framework for its evaluation against the "gold standards" of asymmetric synthesis.
By adhering to the detailed protocols and understanding the rationale behind each experimental choice, researchers can not only assess the potential of this novel auxiliary but also enhance the reproducibility and reliability of their asymmetric transformations. The principles of rigorous experimental design, meticulous execution, and thorough analysis are the cornerstones of advancing the field of stereoselective synthesis and, by extension, the development of new therapeutics.
References
-
Kiessling, A., & Zeller, M. (2011). [(2R,5R,6S,9R)-6-Isopropyl-9-methyl-1,4-dioxaspiro-[4.5]decan-2-yl]methyl 4-bromo-benzoate. Acta Crystallographica Section E: Structure Reports Online, 67(Pt 3), o733–o734. [Link]
-
Evans, D. A., Bartroli, J., & Shih, T. L. (1981). Enantioselective aldol condensations. 2. Erythro-selective chiral aldol condensations via boron enolates. Journal of the American Chemical Society, 103(8), 2127–2129. [Link]
-
Oppolzer, W., Chapuis, C., & Bernardinelli, G. (1984). Camphor-derived chiral auxiliaries for Diels-Alder reactions. Helvetica Chimica Acta, 67(5), 1397–1401. [Link]
-
Wikipedia. (n.d.). Camphorsultam. Retrieved from [Link]
-
ResearchGate. (2014). Can any one explain how to determine diastereomeric ratio from NMR spectra?. [Link]
-
Phenomenex. (n.d.). Chiral HPLC Separations. Retrieved from [Link]
Sources
- 1. [(2R,5R,6S,9R)-6-Isopropyl-9-methyl-1,4-dioxaspiro-[4.5]decan-2-yl]methyl 4-bromo-benzoate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Camphorsultam - Wikipedia [en.wikipedia.org]
- 4. alfa-chemistry.com [alfa-chemistry.com]
- 5. researchgate.net [researchgate.net]
- 6. echemi.com [echemi.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. phx.phenomenex.com [phx.phenomenex.com]
Safety Operating Guide
Navigating the Safe Handling of 6-Isopropyl-9-methyl-1,4-dioxaspiro[4.5]decane-2-methanol: A Comprehensive Guide for Laboratory Professionals
For researchers and professionals in the dynamic fields of drug discovery and chemical synthesis, the confident and safe handling of novel chemical entities is paramount. This guide provides an in-depth operational plan for managing 6-Isopropyl-9-methyl-1,4-dioxaspiro[4.5]decane-2-methanol (CAS No. 63187-91-7), a compound that, while integral to specific research applications, necessitates a thorough understanding of its hazard profile to ensure personnel safety and environmental integrity. Our focus extends beyond mere procedural steps, delving into the rationale behind each recommendation to empower you with the knowledge to work safely and effectively.
Understanding the Hazard Landscape
This compound is classified as a substance that causes skin irritation (Category 2) and serious eye damage (Category 1).[1] Furthermore, it is considered harmful to aquatic life with long-lasting effects (Chronic Hazard Category 3).[1] The molecular structure, featuring a cyclic ether and a primary alcohol, informs its chemical reactivity and potential physiological effects. The ether linkage can be susceptible to peroxide formation over time, although the immediate handling concerns revolve around its irritant properties.
A comprehensive understanding of these hazards is the foundation of a robust safety protocol. The serious eye damage classification, in particular, underscores the critical need for stringent eye protection measures at all times.
Personal Protective Equipment (PPE): Your First Line of Defense
The selection and proper use of Personal Protective Equipment (PPE) are non-negotiable when handling this compound. The following table summarizes the recommended PPE, with detailed explanations to follow.
| Body Part | Recommended Protection | Rationale |
| Eyes/Face | Chemical safety goggles with side shields and a face shield | Provides maximum protection against splashes and aerosols, addressing the "serious eye damage" classification. |
| Hands | Butyl rubber or heavy-duty nitrile gloves | Offers broad protection against organic chemicals, including alcohols and ethers. Double-gloving is recommended. |
| Body | Chemical-resistant laboratory coat | Protects against incidental skin contact and contamination of personal clothing. |
| Respiratory | Use in a well-ventilated area. A NIOSH-approved respirator with an organic vapor cartridge may be necessary for large quantities or inadequate ventilation. | Minimizes inhalation exposure to any potential vapors or aerosols. |
The Rationale Behind Glove Selection
Operational Plan: A Step-by-Step Workflow for Safe Handling
A systematic approach to handling this chemical will minimize risk and ensure a controlled laboratory environment.
Experimental Protocol:
-
Preparation:
-
Designate a specific area for handling, preferably within a certified chemical fume hood.
-
Ensure that an eyewash station and safety shower are readily accessible and unobstructed.
-
Assemble all necessary equipment and reagents before retrieving the chemical.
-
Don the appropriate PPE as outlined in the table above.
-
-
Handling:
-
Retrieve the container of this compound from its designated storage location.
-
Perform all dispensing and handling operations within a chemical fume hood to minimize inhalation exposure.
-
Use compatible labware (e.g., glass, PTFE) to avoid degradation.
-
Keep the container tightly sealed when not in use.
-
-
Spill Response:
-
In the event of a small spill, absorb the material with an inert absorbent (e.g., vermiculite, sand).
-
Place the contaminated absorbent into a sealed, labeled container for hazardous waste disposal.
-
For larger spills, evacuate the area and contact your institution's environmental health and safety (EHS) department.
-
-
First Aid:
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.
-
Skin Contact: Immediately wash the affected area with soap and water. Remove contaminated clothing and launder it before reuse. Seek medical attention if irritation persists.
-
Disposal Plan: Ensuring Environmental Responsibility
Proper disposal of this compound and any contaminated materials is crucial to prevent environmental contamination and comply with regulations.
-
Waste Segregation:
-
Collect all waste containing this chemical, including unused portions, reaction byproducts, and contaminated materials (e.g., absorbent pads, gloves), in a designated, labeled hazardous waste container.
-
The container should be made of a compatible material (e.g., high-density polyethylene) and kept tightly closed.
-
-
Labeling:
-
Clearly label the waste container with "Hazardous Waste" and the full chemical name: "this compound."
-
Include the approximate concentration and any other components in the waste mixture.
-
-
Storage:
-
Store the hazardous waste container in a designated satellite accumulation area, away from incompatible materials.
-
Follow your institution's guidelines for the maximum allowable storage time in the laboratory.[5]
-
-
Disposal:
-
Arrange for the collection of the hazardous waste by your institution's EHS department or a licensed hazardous waste disposal contractor.[6]
-
Do not dispose of this chemical down the drain or in the regular trash.
-
By adhering to this comprehensive guide, researchers can confidently handle this compound, ensuring a safe laboratory environment for themselves and their colleagues while upholding the principles of environmental stewardship.
References
-
Cheméo. (n.d.). Chemical Properties of 1,4-Dioxaspiro[4.5]decane (CAS 177-10-6). Retrieved from [Link]
-
Environmental Health and Safety, University of California, Berkeley. (n.d.). OSHA Glove Selection Chart. Retrieved from [Link]
-
GAIACA. (2022, April 11). How to Dispose of Chemical Waste in a Lab Correctly. Retrieved from [Link]
-
Glove Guru. (2025, June 22). Butyl Gloves. Retrieved from [Link]
-
Synerzine. (2018, June 22). 1,4-Dioxaspiro[4.5]decane-2-methanol, 9-methyl-6-(1-methylethyl)- Safety Data Sheet. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (2025, November 25). Regulations for Hazardous Waste Generated at Academic Laboratories. Retrieved from [Link]
-
WellBefore. (2022, December 29). Nitrile Gloves Chemical Resitance: What You Need to Know. Retrieved from [Link]
Sources
Retrosynthesis Analysis
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| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
